GSK729
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H16F3N3O2 |
|---|---|
Molecular Weight |
339.31 g/mol |
IUPAC Name |
(5R,7S)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C16H16F3N3O2/c1-2-9-3-5-10(6-4-9)12-7-13(16(17,18)19)22-14(21-12)11(8-20-22)15(23)24/h3-6,8,12-13,21H,2,7H2,1H3,(H,23,24)/t12-,13+/m1/s1 |
InChI Key |
PZUHMVXZBLEHFM-OLZOCXBDSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@H]2C[C@H](N3C(=C(C=N3)C(=O)O)N2)C(F)(F)F |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)O)N2)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of GSK729
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK729 is a potent, small-molecule inhibitor targeting Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This guide provides a detailed technical overview of its mechanism of action, focusing on its molecular target, the associated signaling pathway, and the experimental evidence supporting these findings.
Core Mechanism of Action: Inhibition of EchA6
This compound exerts its anti-tubercular activity by directly inhibiting the function of the enoyl-CoA hydratase, EchA6. Unlike typical enoyl-CoA hydratases involved in fatty acid metabolism, EchA6 in Mtb is a non-catalytic but essential protein. It plays a crucial role as a fatty acid shuttle, binding to long-chain acyl-CoAs and delivering them to the Fatty Acid Synthase II (FAS-II) system for the biosynthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are major components of the mycobacterial cell wall, providing a crucial protective barrier.
By inhibiting EchA6, this compound disrupts the mycolic acid biosynthesis pathway, leading to a compromised cell wall integrity and ultimately, bacterial cell death.
Signaling Pathway and Molecular Interactions
The inhibition of EchA6 by this compound interrupts a critical step in the mycolic acid biosynthesis pathway. This pathway is essential for the survival and pathogenesis of M. tuberculosis.
Quantitative Data
The inhibitory activity of this compound against its target has been quantified, providing key parameters for its characterization.
| Compound | Target | Parameter | Value | Reference |
| This compound | M. tuberculosis EchA6 | IC50 | 1.8 µM | [1] |
Experimental Protocols
The identification and characterization of this compound's mechanism of action were established through a series of key experiments.
Chemoproteomic Pulldown Assay for Target Identification
This experiment was crucial in identifying EchA6 as the direct target of this compound.
Methodology:
-
Probe Synthesis: An immobilized version of this compound (the active enantiomer) and its inactive enantiomer (GSK730) were synthesized on sepharose beads to be used as affinity probes.
-
Cell Lysate Preparation: Mycobacterium bovis BCG, a close relative of M. tuberculosis, was cultured, harvested, and lysed to obtain a soluble protein extract.
-
Affinity Chromatography: The cell lysate was incubated with the this compound- and GSK730-coupled beads.
-
Washing: The beads were washed extensively to remove non-specifically bound proteins.
-
Elution: Specifically bound proteins were eluted from the beads.
-
Protein Identification: The eluted proteins were identified and quantified using liquid chromatography-mass spectrometry (LC-MS). EchA6 was identified as a protein that specifically and significantly bound to the active this compound probe but not to the inactive GSK730 probe.
Mycolic Acid Synthesis Inhibition Assay
This assay confirmed that the inhibition of EchA6 by this compound leads to the disruption of mycolic acid biosynthesis.
Methodology:
-
Bacterial Culture: M. tuberculosis H37Rv was grown in a suitable medium.
-
Radiolabeling: 14C-labeled acetate was added to the culture medium. Acetate is a precursor for fatty acid synthesis, and its radiolabel allows for the tracking of newly synthesized lipids.
-
Compound Treatment: The bacterial cultures were treated with varying concentrations of this compound.
-
Lipid Extraction: After a defined incubation period, the mycobacterial cells were harvested, and the total lipids were extracted.
-
Thin-Layer Chromatography (TLC): The extracted lipids were separated by TLC, a technique that separates molecules based on their polarity.
-
Autoradiography: The TLC plate was exposed to an X-ray film to visualize the radiolabeled lipids. The inhibition of mycolic acid synthesis was quantified by measuring the reduction in the intensity of the mycolic acid methyl ester (MAME) bands in the treated samples compared to the untreated control.
References
In-Depth Technical Guide: Target Identification and Validation of a GSK Compound
Introduction
While specific public information regarding a compound designated "GSK729" is not available, this guide will provide a comprehensive overview of the target identification and validation process for a representative GSK compound. For this purpose, we will focus on a well-established target of significant interest to GlaxoSmithKline and the broader pharmaceutical industry: Glycogen Synthase Kinase 3 (GSK3). GSK3 is a multifaceted serine/threonine kinase implicated in a wide array of cellular processes and diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[1][2][3][4] This document will use GSK3 as a prime example to illustrate the rigorous methodologies employed in the identification and validation of a therapeutic target for a hypothetical GSK compound, herein referred to as "GSK-X".
Target Profile: Glycogen Synthase Kinase 3 (GSK3)
-
Function: GSK3 is a constitutively active kinase that plays a pivotal role in numerous signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[2][3] It functions as a key regulator of a diverse range of cellular processes by phosphorylating a multitude of substrates, often leading to their degradation or inactivation.[3][4]
-
Isoforms: Mammals express two highly homologous isoforms, GSK3α and GSK3β, encoded by distinct genes.[1]
-
Disease Relevance: Dysregulation of GSK3 activity has been linked to a variety of pathologies. Its role in insulin signaling makes it a target for type 2 diabetes.[1] Furthermore, its involvement in pathways crucial for cell proliferation and survival, such as the Wnt and NF-κB pathways, implicates it in cancer.[2][3]
Target Validation Workflow
The validation of a therapeutic target is a critical multi-step process designed to provide a high degree of confidence that modulating the target's activity will have the desired therapeutic effect.
Biochemical Validation: Enzyme Inhibition
The initial step in validating a small molecule inhibitor is to determine its direct effect on the kinase's enzymatic activity. This is typically achieved through in vitro kinase assays.
Table 1: Representative Biochemical Potency of GSK3 Inhibitors
| Compound | Target Isoform | IC50 (nM) | Assay Type |
| CHIR-99021 | GSK3β | 6.7 | Kinase Assay |
| LY2090314 | GSK3α/β | <10 | Radiometric Assay |
| Tideglusib | GSK3β | 60 | ATP-Competitive Assay |
| Kenpaullone | GSK3β | 150 | Kinase Assay |
Note: This table presents representative data for known GSK3 inhibitors to illustrate typical quantitative data.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reagents and Materials:
-
Recombinant human GSK3β protein
-
GSK3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP (Adenosine triphosphate), often radiolabeled ([γ-³²P]ATP)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (GSK-X) at various concentrations
-
96-well filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound (GSK-X).
-
In a 96-well plate, add the kinase reaction buffer, GSK3 substrate peptide, and the test compound.
-
Initiate the kinase reaction by adding recombinant GSK3β enzyme.
-
Incubate for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 30°C).
-
Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate for a further period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Stop the reaction (e.g., by adding a high concentration of EDTA).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Cellular Validation: Target Engagement and Pathway Modulation
Following biochemical confirmation, it is crucial to demonstrate that the compound can engage its target in a cellular context and modulate downstream signaling pathways.
Experimental Protocol: Western Blot Analysis of GSK3 Pathway Modulation
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line with active PI3K/Akt signaling) to 70-80% confluency.
-
Treat the cells with varying concentrations of the test compound (GSK-X) for a specified duration.
-
Include positive and negative controls (e.g., a known GSK3 inhibitor and vehicle control, respectively).
-
-
Protein Extraction:
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated and total forms of GSK3 substrates (e.g., phospho-β-catenin, total β-catenin, phospho-GS (Glycogen Synthase), total GS).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
A successful GSK3 inhibitor would be expected to decrease the phosphorylation of its substrates.
-
Signaling Pathways Involving GSK3
PI3K/Akt/GSK3 Signaling Pathway
This pathway is a central regulator of cell survival and proliferation.[3] Akt, activated by PI3K, phosphorylates and inactivates GSK3, thereby promoting the stability and activity of proteins that are normally inhibited by GSK3.[3][5]
Caption: The PI3K/Akt signaling pathway leading to the inhibition of GSK3.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation.[5] Wnt signaling inhibits this complex, leading to the accumulation of β-catenin and the activation of target gene transcription.[5]
Caption: The Wnt/β-catenin signaling pathway in both "OFF" and "ON" states.
Conclusion
The identification and validation of a drug target is a foundational element of modern drug discovery. The process, as illustrated here with GSK3 as a representative target for a hypothetical GSK compound, involves a tiered approach from initial biochemical characterization to complex cellular and in vivo studies. This rigorous validation ensures a strong biological rationale for advancing a compound into clinical development, increasing the probability of creating a safe and effective medicine. The multifaceted role of kinases like GSK3 in numerous signaling pathways underscores the importance of a deep and thorough understanding of the target's biology to anticipate both therapeutic benefits and potential side effects.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Role of glycogen synthase kinase-3 in cancer: regulation by Wnts and other signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SMAC Mimetics: Featuring Birinapant
Disclaimer: Initial searches for GSK729 as a Second Mitochondria-derived Activator of Caspases (SMAC) mimetic did not yield results supporting this classification. Publicly available data identifies this compound as a potent inhibitor of Mycobacterium tuberculosis enoyl-coenzyme A (CoA) hydratase EchA6. Therefore, this guide will focus on a well-characterized and clinically evaluated SMAC mimetic, Birinapant (TL32711) , to fulfill the core request for an in-depth technical guide on this class of molecules.
This guide provides a comprehensive overview of Birinapant, a bivalent SMAC mimetic, intended for researchers, scientists, and drug development professionals.
Core Concepts: SMAC Mimetics and IAP Antagonism
Inhibitor of Apoptosis Proteins (IAPs) are a family of endogenous proteins that suppress apoptosis, or programmed cell death.[1][2] Many cancer cell types overexpress IAPs, which allows them to evade apoptosis and contributes to therapeutic resistance.[1][2] IAPs exert their anti-apoptotic function primarily by binding to and inhibiting caspases, the key effector enzymes in the apoptotic cascade.[1]
The endogenous protein SMAC/DIABLO is a natural antagonist of IAPs.[3] Upon apoptotic stimuli, SMAC is released from the mitochondria into the cytosol, where it binds to IAPs, preventing them from inhibiting caspases and thereby promoting apoptosis.[3] SMAC mimetics are small molecules designed to mimic the action of the N-terminal four amino acids of mature SMAC (Ala-Val-Pro-Ile), which are responsible for its binding to IAPs.[3] By antagonizing IAPs, SMAC mimetics can restore the apoptotic signaling pathway in cancer cells.[1][3]
Birinapant: A Bivalent SMAC Mimetic
Birinapant (TL32711) is a synthetic, bivalent small-molecule SMAC mimetic that has been evaluated in clinical trials for the treatment of various cancers.[4][5] As a bivalent mimetic, it is designed to interact with two IAP BIR (Baculoviral IAP Repeat) domains simultaneously, which can lead to enhanced potency.
Mechanism of Action
Birinapant selectively binds to and inhibits the activity of several IAP proteins, including cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP).[1][4] Its primary mechanism involves targeting TRAF2-associated cIAPs.[4][6] The binding of Birinapant to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[4]
The degradation of cIAPs has two major consequences on cellular signaling:
-
Inhibition of NF-κB Survival Pathway: In many cancer cells, Tumor Necrosis Factor (TNF) signaling leads to the activation of the canonical NF-κB pathway, which promotes cell survival and proliferation.[7] cIAPs are essential components of the TNF receptor 1 (TNFR1) signaling complex that activates NF-κB. By inducing the degradation of cIAPs, Birinapant abrogates TNF-induced NF-κB activation.[4][6][7]
-
Promotion of Apoptosis: The degradation of cIAPs leads to a switch in TNF signaling from a pro-survival to a pro-death pathway.[7] In the absence of cIAPs, the TNFR1 signaling complex is altered, leading to the formation of a death-inducing signaling complex (DISC) that includes RIPK1 and caspase-8, resulting in caspase-8 activation and subsequent executioner caspase-mediated apoptosis.[4][6][7]
While some cancer cells undergo apoptosis in response to single-agent Birinapant due to autocrine TNF-α signaling, the compound is often used to sensitize tumors to TNF-α or other pro-apoptotic agents like TRAIL and conventional chemotherapeutics.[6][8]
Signaling Pathways
The interaction of Birinapant with the TNF signaling pathway is crucial to its mechanism of action. Below are diagrams illustrating the standard TNF-α induced NF-κB survival pathway and how Birinapant redirects this pathway towards apoptosis.
}
Caption: Canonical TNF-α signaling pathway leading to NF-κB activation and cell survival.
}
Caption: Birinapant induces cIAP1/2 degradation, redirecting TNF-α signaling to apoptosis.Quantitative Data
The following tables summarize key quantitative data for Birinapant and other notable SMAC mimetics.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Target | Assay Type | Kd / Ki (nM) | IC50 (nM) | Reference(s) |
| Birinapant | cIAP1-BIR3 | Fluorescence Polarization | <1 | - | [5][7] |
| cIAP2-BIR3 | Fluorescence Polarization | ~1 | - | [9] | |
| XIAP-BIR3 | Fluorescence Polarization | 45 | - | [5][7] | |
| ML-IAP-BIR | Fluorescence Polarization | ~1 | - | [9] | |
| cIAP1 Degradation | Flow Cytometry (GFP-cIAP1) | - | 17 ± 11 | [6] | |
| cIAP2 Degradation | Flow Cytometry (GFP-cIAP2) | - | 108 ± 46 | [6] | |
| GDC-0152 | cIAP1-BIR3 | Fluorescence Polarization | 17 | - | [10][11][12][13] |
| cIAP2-BIR3 | Fluorescence Polarization | 43 | - | [10][11][12][13] | |
| XIAP-BIR3 | Fluorescence Polarization | 28 | - | [10][11][12][13] | |
| ML-IAP-BIR | Fluorescence Polarization | 14 | - | [10][11][12][13] | |
| LCL161 | cIAP1 | - | High Affinity | - | [14] |
| cIAP2 | - | High Affinity | - | [14] | |
| XIAP | - | High Affinity | - | [14][15] |
Table 2: Clinical Pharmacokinetics and Dosage
| Compound | Parameter | Value | Population | Reference(s) |
| Birinapant | Maximum Tolerated Dose (MTD) | 47 mg/m² (IV) | Adults with solid tumors | [3][16] |
| Plasma Half-life (t1/2) | 30-35 hours | Adults with solid tumors | [3][16] | |
| Tumor Tissue Half-life (t1/2) | 52 hours | - | [3] | |
| LCL161 | Recommended Phase II Dose | 1800 mg (oral, weekly) | Adults with solid tumors | [17] |
| GDC-0152 | Pharmacokinetics | Linear over 0.049 to 1.48 mg/kg | Humans | [13] |
| Mean Plasma Clearance | 9 ± 3 mL/min/kg | Humans | [13] | |
| Volume of Distribution | 0.6 ± 0.2 L/kg | Humans | [13] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize SMAC mimetics like Birinapant are provided below. These are representative protocols synthesized from common laboratory practices.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
-
Objective: To determine the effect of Birinapant, alone or in combination with other agents, on cancer cell viability and to calculate IC50 values.
-
Principle: Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, which can be quantified by spectrophotometry.
-
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]
-
Compound Treatment: Treat cells with a serial dilution of Birinapant (e.g., 0.1 nM to 10 µM) and/or a fixed concentration of a second agent (e.g., TNF-α, gemcitabine).[6][18] Include untreated and vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a specified period (typically 72 hours).[6][18]
-
Reagent Addition:
-
For MTT: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6] Then, add 100-150 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[6]
-
For MTS: Add 20 µL of a combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[19]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
-
}
Caption: Workflow for a typical cell viability assay.Apoptosis Assay (Western Blot for PARP Cleavage)
This assay detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis.
-
Objective: To determine if cell death induced by Birinapant occurs via apoptosis.
-
Principle: During apoptosis, activated caspase-3 and -7 cleave the 116 kDa PARP protein into an 89 kDa fragment. This cleavage can be detected by Western blotting.
-
Methodology:
-
Cell Treatment: Plate cells in 6-well plates and treat with Birinapant at various concentrations or for different time points.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for PARP that detects both the full-length and cleaved forms overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The appearance of the 89 kDa band indicates PARP cleavage and apoptosis. A loading control, such as GAPDH or β-actin, should be probed on the same membrane to ensure equal protein loading.
-
Protein Binding Assay (Fluorescence Polarization)
This in vitro assay is used to quantify the binding affinity of a small molecule to a target protein.
-
Objective: To determine the dissociation constant (Kd or Ki) of Birinapant for the BIR domains of IAP proteins.[6]
-
Principle: A small fluorescently-labeled peptide (probe) that binds to the IAP protein is used. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger protein, its tumbling is slowed, increasing the polarization. An unlabeled competitor (Birinapant) will displace the fluorescent probe, causing a decrease in polarization.
-
Methodology:
-
Reagent Preparation:
-
Assay Setup: In a microplate (e.g., a black 384-well plate), add a constant concentration of the target protein and the fluorescent probe to each well.[12]
-
Competition: Add the serially diluted Birinapant to the wells. Include controls with no competitor (maximum polarization) and no protein (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.[12]
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.
-
Data Analysis: Plot the fluorescence polarization values against the log of the Birinapant concentration. Fit the data to a competitive binding equation to determine the IC50 value. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent probe.[6]
-
References
- 1. Facebook [cancer.gov]
- 2. Facebook [cancer.gov]
- 3. mdpi.com [mdpi.com]
- 4. Birinapant(TL32711), a Bivalent Smac Mimetic, Targets TRAF2-associated cIAPs, Abrogates TNF-induced NF-κB Activation and is Active in Patient-Deriv... [cancer.fr]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Discovery of a potent small-molecule antagonist of inhibitor of apoptosis (IAP) proteins and clinical candidate for the treatment of cancer (GDC-0152) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. A Phase I Study of the SMAC-Mimetic Birinapant in Adults with Refractory Solid Tumors or Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on IAP Antagonism with SMAC Mimetics
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Inhibitor of Apoptosis (IAP) proteins are key regulators of programmed cell death and cell survival signaling pathways. Their overexpression is a common feature in many cancers, contributing to tumorigenesis and resistance to therapy. Consequently, IAPs have emerged as promising therapeutic targets. Small molecule IAP antagonists, also known as SMAC mimetics, have been developed to mimic the function of the endogenous IAP antagonist, Second Mitochondria-derived Activator of Caspases (SMAC/DIABLO). These agents can induce or sensitize cancer cells to apoptosis by neutralizing IAP proteins. This guide provides a detailed overview of the mechanism of action of IAP antagonists, focusing on their interaction with cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP), and the subsequent impact on apoptosis and cytokine signaling pathways. As a representative example of a well-characterized SMAC mimetic, data for GDC-0152 will be presented, supplemented with information from other relevant compounds.
The Role of IAP Proteins in Cancer
IAP proteins are characterized by the presence of one or more Baculoviral IAP Repeat (BIR) domains, which are crucial for their anti-apoptotic functions. The most studied members in the context of cancer are XIAP, cIAP1, and cIAP2.
-
XIAP (X-linked Inhibitor of Apoptosis Protein): XIAP is the most potent endogenous caspase inhibitor. Through its BIR2 and BIR3 domains, it directly binds to and inhibits the activity of effector caspases-3 and -7, and initiator caspase-9, respectively, thereby blocking both the extrinsic and intrinsic apoptosis pathways[1][2].
-
cIAP1 (cellular Inhibitor of Apoptosis Protein 1) and cIAP2 (cellular Inhibitor of Apoptosis Protein 2): Unlike XIAP, cIAP1 and cIAP2 are weak direct caspase inhibitors[3]. Their primary role in apoptosis regulation is through their E3 ubiquitin ligase activity, conferred by a C-terminal RING (Really Interesting New Gene) domain[2][4]. They are critical components of the tumor necrosis factor (TNF) receptor signaling complex. Upon TNFα stimulation, cIAP1 and cIAP2 are recruited to the TNFR1 complex where they ubiquitinate RIPK1, leading to the activation of the pro-survival NF-κB signaling pathway and preventing the formation of the death-inducing DISC or ripoptosome complex[3][5][6].
Dysregulation and overexpression of these IAPs are frequently observed in various malignancies, promoting cancer cell survival and resistance to conventional therapies[1][7].
Mechanism of Action of SMAC Mimetics
SMAC mimetics are small molecules designed to mimic the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif of the endogenous IAP antagonist SMAC/DIABLO[7][8]. This motif allows SMAC/DIABLO to bind to the BIR domains of IAPs and antagonize their function. SMAC mimetics leverage this mechanism to induce cancer cell death through two primary modes of action:
-
Degradation of cIAP1 and cIAP2: Monovalent and bivalent SMAC mimetics bind with high affinity to the BIR3 domain of cIAP1 and cIAP2. This binding induces a conformational change that triggers the E3 ligase auto-ubiquitination of cIAP1 and cIAP2, leading to their rapid proteasomal degradation[4][9][10]. The degradation of cIAPs has two major consequences:
-
Activation of the Non-Canonical NF-κB Pathway: cIAPs are responsible for the constitutive ubiquitination and degradation of NF-κB-inducing kinase (NIK). The removal of cIAPs by SMAC mimetics leads to the stabilization and accumulation of NIK, which in turn activates the non-canonical NF-κB pathway[3].
-
Sensitization to TNFα-induced Apoptosis: By degrading cIAPs, SMAC mimetics prevent the ubiquitination of RIPK1 within the TNFR1 signaling complex. This shifts the balance from pro-survival NF-κB signaling towards the formation of a death-inducing complex (Complex II or ripoptosome), containing FADD and caspase-8, leading to caspase-8 activation and apoptosis[9][11]. In some cancer cells, this can lead to an autocrine TNFα-dependent apoptosis loop[11].
-
-
Antagonism of XIAP: SMAC mimetics also bind to the BIR3 domain of XIAP, preventing it from binding to and inhibiting caspase-9. This relieves the block on the intrinsic apoptosis pathway. Some bivalent SMAC mimetics can also target the BIR2 domain, preventing inhibition of caspases-3 and -7[9].
Signaling Pathways
The interplay between SMAC mimetics and the TNFα and apoptosis signaling pathways is crucial for their therapeutic effect.
Caption: TNFα signaling pathway and the effect of SMAC mimetics.
Caption: Overview of extrinsic and intrinsic apoptosis pathways.
Quantitative Data of Representative SMAC Mimetics
The binding affinities and cellular activities of SMAC mimetics are critical parameters for their development. The following tables summarize publicly available data for several well-characterized IAP antagonists.
Table 1: In Vitro Binding Affinities of SMAC Mimetics to IAP Proteins
| Compound | Target | Assay | Ki / Kd / IC50 (nM) | Reference(s) |
| GDC-0152 | XIAP BIR3 | FP | Ki = 28 | [5][8][9][12] |
| cIAP1 BIR3 | FP | Ki = 17 | [5][8][9][12] | |
| cIAP2 BIR3 | FP | Ki = 43 | [5][8][9][12] | |
| ML-IAP BIR | FP | Ki = 14 | [5][8][9][12] | |
| LCL161 | XIAP | Cell-based | IC50 = 35 | [13] |
| cIAP1 | Cell-based | IC50 = 0.4 | [13] | |
| Birinapant | XIAP | FP | Kd = 45 | [14] |
| cIAP1 | FP | Kd < 1 | [14] | |
| Tolinapant (ASTX660) | XIAP BIR3 | Biochemical | IC50 < 40 | [8][15] |
| cIAP1 BIR3 | Biochemical | IC50 < 12 | [8][15] |
FP: Fluorescence Polarization
Table 2: In Vitro Cellular Activity of SMAC Mimetics
| Compound | Cell Line | Assay | Endpoint | IC50 (nM) | Reference(s) |
| GDC-0152 | MDA-MB-231 (Breast) | Cell Viability | Apoptosis | ~1000 | [5] |
| A2058 (Melanoma) | Western Blot | cIAP1 Degradation | ~10 | [5] | |
| LCL161 | Hep3B (Liver) | Cell Viability | Anti-proliferative | 10230 | [13] |
| PLC5 (Liver) | Cell Viability | Anti-proliferative | 19190 | [13] | |
| Birinapant | GFP-cIAP1 stable cells | Flow Cytometry | cIAP1 Degradation | 17 | [10] |
| GFP-cIAP2 stable cells | Flow Cytometry | cIAP2 Degradation | 108 | [10] | |
| Tolinapant (ASTX660) | MDA-MB-231 (Breast) | In vivo xenograft | Tumor Growth Inhibition | N/A | [15] |
| A375 (Melanoma) | In vivo xenograft | Tumor Growth Inhibition | N/A | [15] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of IAP antagonist activity. Below are protocols for key in vitro and in vivo assays.
In Vitro Assays
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: Viable cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan product. The amount of formazan is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of the SMAC mimetic for the desired time period (e.g., 72 hours). Include a vehicle control.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
If using MTT, add a solubilizing agent.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
This assay visualizes the degradation of cIAP1 protein following treatment with a SMAC mimetic.
-
Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies.
-
Protocol:
-
Plate cells and treat with the SMAC mimetic at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against cIAP1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
This assay quantifies the activity of caspases-3 and -7, key executioners of apoptosis.
-
Principle: A luminogenic substrate containing the DEVD peptide sequence is cleaved by active caspases-3 and -7, releasing a substrate for luciferase that generates a luminescent signal proportional to caspase activity.
-
Protocol:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with the SMAC mimetic, alone or in combination with a pro-apoptotic agent like TNFα.
-
Equilibrate the plate to room temperature.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix by gentle shaking and incubate at room temperature for 30 minutes to 3 hours.
-
Measure luminescence using a luminometer.
-
Experimental Workflow Diagram
Caption: General experimental workflow for SMAC mimetic evaluation.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of a SMAC mimetic in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.
-
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomize mice into treatment and vehicle control groups.
-
Administer the SMAC mimetic at the desired dose and schedule (e.g., daily oral gavage).
-
Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Continue treatment for a defined period or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers).
-
Conclusion
IAP antagonists represent a promising class of targeted anti-cancer agents that function by restoring apoptotic signaling in tumor cells. Their ability to induce the degradation of cIAP1 and cIAP2, leading to sensitization to TNFα-mediated apoptosis, and to directly antagonize the caspase-inhibitory function of XIAP, provides a multi-pronged approach to overcoming cancer cell survival mechanisms. The quantitative data and experimental protocols provided in this guide offer a framework for the preclinical evaluation and characterization of these compounds. Further research and clinical development of SMAC mimetics, both as monotherapies and in combination with other anti-cancer agents, hold significant potential for improving patient outcomes.
References
- 1. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of NF-κB Activity in Skeletal Muscle Cells by Electrophoretic Mobility Shift Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Clinical Positioning of the IAP Antagonist Tolinapant (ASTX660) in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
Introduction to GSK-3 and Its Role in Apoptosis
An in-depth analysis of publicly available scientific literature and clinical trial data did not yield specific information on a compound designated "GSK729" in the context of apoptosis induction pathways. However, extensive research exists on the role of Glycogen Synthase Kinase 3 (GSK-3) inhibitors in apoptosis, a crucial process of programmed cell death. This guide will provide a comprehensive overview of the mechanisms by which GSK-3 inhibitors induce apoptosis, targeting researchers, scientists, and drug development professionals.
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that plays a pivotal role in a wide array of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] The function of GSK-3 in apoptosis is complex and appears to be context-dependent, exhibiting both pro-apoptotic and anti-apoptotic effects depending on the specific signaling pathway and cell type.[2] GSK-3 can promote apoptosis through the mitochondrial intrinsic pathway while inhibiting the death receptor-mediated extrinsic pathway.[2]
Apoptosis Induction by GSK-3 Inhibitors
Inhibition of GSK-3 has emerged as a promising strategy in cancer therapy due to its general pro-apoptotic effects in malignant cells. Several small molecule inhibitors of GSK-3 have been shown to induce apoptosis in various cancer cell lines.
Mechanisms of Action
GSK-3 inhibitors primarily induce apoptosis through the mitochondria-dependent intrinsic pathway .[3] This is often characterized by the depolarization of the mitochondrial membrane, which is regulated by the dephosphorylation of the anti-apoptotic protein Bcl-2 and the downregulation of Bcl-xL.[3]
Furthermore, GSK-3 inhibition can modulate other key signaling pathways involved in cell survival and apoptosis:
-
Wnt/β-catenin Pathway: GSK-3 is a key component of the β-catenin destruction complex. Inhibition of GSK-3 leads to the stabilization and nuclear accumulation of β-catenin, which can, in some contexts, promote cell survival.[2] However, in many cancer cells, the effects on other pathways dominate, leading to apoptosis.
-
Survivin Regulation: GSK-3β can interact with the inhibitor-of-apoptosis protein (IAP) survivin.[1] Activation of GSK-3β can induce the translocation of survivin from the cytoplasm to the nucleus, leading to G1 cell-cycle arrest and apoptosis.[1] Conversely, inhibition of GSK-3 can increase cytoplasmic survivin, promoting cell survival in some instances.[1] The ultimate effect of GSK-3 inhibition on survivin's function appears to be cell-type specific.
-
Notch Signaling Pathway: In prostate cancer stem-like cells, GSK-3 inhibitors have been shown to induce apoptosis and cell cycle arrest by modulating the Notch signaling pathway.[4]
-
Autophagy: GSK-3β inhibitors can also promote autophagy. The inhibition of this induced autophagy, for instance with chloroquine, can enhance the apoptotic effects of GSK-3β inhibitors in bladder cancer cells.
Quantitative Data on GSK-3 Inhibitor-Induced Apoptosis
The following table summarizes the effects of a specific GSK-3 inhibitor, SB-415286, on leukemic cell lines.
| Cell Line | Treatment | Effect | Reference |
| KG1a | 40 µM SB-415286 | Cell growth inhibition, β-catenin stabilization, G2/M phase cell cycle arrest, cyclin B1 downregulation, and apoptosis. | [3] |
| K562 | 40 µM SB-415286 | Cell growth inhibition, β-catenin stabilization, G2/M phase cell cycle arrest, cyclin B1 downregulation, and apoptosis. | [3] |
| CMK | 40 µM SB-415286 | Cell growth inhibition, β-catenin stabilization, G2/M phase cell cycle arrest, cyclin B1 downregulation, and apoptosis. | [3] |
Experimental Protocols
Detailed methodologies for key experiments used to assess apoptosis induction by GSK-3 inhibitors are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the GSK-3 inhibitor for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the GSK-3 inhibitor as described for the viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bcl-xL, Caspase-3, β-catenin, Survivin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved in GSK-3 inhibitor-induced apoptosis.
Caption: Dual role of GSK-3 in apoptosis and the effect of its inhibition.
References
- 1. Glycogen synthase kinase 3β induces apoptosis in cancer cells through increase of survivin nuclear localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Paradoxical Pro- and Anti-apoptotic Actions of GSK3 in the Intrinsic and Extrinsic Apoptosis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycogen synthase kinase-3 (GSK-3) inhibition induces apoptosis in leukemic cells through mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK-3 inhibitor induces apoptosis and cell cycle arrest in CD133+/CD44+ prostate cancer cells through modulation of Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Signaling Networks of GSK Compounds: A Technical Overview
Initial investigations to delineate the specific cellular signaling pathways of a compound designated GSK729 have revealed that this identifier does not correspond to a publicly documented agent. Extensive searches, including variations of the numerical identifier, did not yield specific data on a singular molecule with this name. However, the broader inquiry into GSK's research and development landscape has provided significant insights into their work on key cellular signaling pathways, particularly in the realm of apoptosis and kinase inhibition.
This technical guide will, therefore, pivot to a comprehensive overview of the cellular signaling pathways associated with two major classes of inhibitors actively being investigated by GSK and the broader scientific community: Inhibitor of Apoptosis Protein (IAP) inhibitors and Glycogen Synthase Kinase 3 (GSK-3) inhibitors . Understanding these pathways is crucial for researchers, scientists, and drug development professionals working on novel therapeutic strategies.
The Apoptosis Machinery and the Role of IAP Inhibitors
Apoptosis, or programmed cell death, is a fundamental process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and resistance to therapy. Inhibitor of Apoptosis Proteins (IAPs) are key negative regulators of this process.
Core Signaling Pathway of IAP Inhibition
IAP proteins, such as X-linked IAP (XIAP), cellular IAP1 (c-IAP1), and cellular IAP2 (c-IAP2), exert their anti-apoptotic effects primarily by binding to and inhibiting caspases, the principal executioners of apoptosis.[1][2][3] IAP inhibitors, often designed as SMAC mimetics, antagonize this function, thereby promoting cancer cell death.[1]
The mechanism of action of IAP inhibitors can be summarized in the following key steps:
-
IAP Antagonism: IAP inhibitors bind to the BIR (Baculoviral IAP Repeat) domains of IAP proteins, preventing them from interacting with and neutralizing caspases.[1][3]
-
Caspase Activation: Freed from IAP-mediated inhibition, initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7) can be activated in response to pro-apoptotic stimuli.[1][2][3]
-
Induction of Apoptosis: Activated caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Experimental Protocols for Studying IAP Inhibition
A variety of experimental techniques are employed to investigate the cellular effects of IAP inhibitors.
Table 1: Key Experimental Methodologies
| Experiment | Methodology | Purpose |
| Cell Viability/Apoptosis Assays | Annexin V/Propidium Iodide (PI) staining followed by flow cytometry; Caspase-Glo® assays (Promega); TUNEL assays. | To quantify the extent of apoptosis and cell death induced by the IAP inhibitor. |
| Western Blotting | Standard SDS-PAGE and immunoblotting techniques. | To assess the protein levels of IAPs (c-IAP1, c-IAP2, XIAP), cleaved caspases (e.g., cleaved caspase-3, -8, -9), and other apoptosis-related proteins (e.g., PARP). |
| Immunoprecipitation | Co-immunoprecipitation of IAPs and caspases. | To determine the direct interaction between IAP inhibitors, IAPs, and caspases. |
| Quantitative Real-Time PCR (qRT-PCR) | Standard qRT-PCR protocols for target gene expression analysis. | To measure changes in the mRNA levels of IAP genes and other apoptosis-related genes. |
The Dual Role of GSK-3 in Cellular Signaling
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[4][5] GSK-3 has a paradoxical role in apoptosis, capable of both promoting and inhibiting cell death depending on the specific signaling context.[6][7]
GSK-3 Signaling Pathways
GSK-3's activity is primarily regulated by inhibitory phosphorylation, often through the PI3K/Akt signaling pathway.[4][5]
-
Pro-apoptotic Role (Intrinsic Pathway): In the absence of survival signals, active GSK-3 can promote apoptosis by phosphorylating and modulating the function of pro- and anti-apoptotic proteins of the Bcl-2 family, facilitating the release of cytochrome c from mitochondria.[5][6]
-
Anti-apoptotic Role (Extrinsic Pathway): GSK-3 can inhibit the death receptor-mediated extrinsic apoptotic pathway.[6]
References
- 1. What are Inhibitors of apoptosis (IAP) protein family inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are XIAP inhibitors and how do they work? [synapse.patsnap.com]
- 4. GSK3 Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. The paradoxical pro- and anti-apoptotic actions of GSK3 in the intrinsic and extrinsic apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSK-3 [beta] : A Bifunctional Role in Cell Death Pathways - ProQuest [proquest.com]
An In-depth Technical Guide to Glycogen Synthase Kinase 3 (GSK-3) Inhibition in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of Glycogen Synthase Kinase 3 (GSK-3) in cancer biology and the therapeutic potential of its inhibitors. Given the query for "GSK729," which does not correspond to a publicly known oncology compound, this document focuses on the broader, highly relevant field of GSK-3 inhibition in cancer research, a significant area of investigation for numerous pharmaceutical companies, including GSK.
GSK-3 is a constitutively active serine/threonine kinase that acts as a critical regulator in a multitude of cellular processes. Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This guide details the mechanism of action of GSK-3 inhibitors, the signaling pathways they modulate, quantitative data from preclinical studies, and relevant experimental protocols.
Core Mechanism of Action of GSK-3 Inhibitors in Cancer
GSK-3 inhibitors primarily function by blocking the kinase activity of the two GSK-3 isoforms, GSK-3α and GSK-3β. In the context of cancer, this inhibition can lead to a variety of anti-tumor effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Unlike many kinases that are activated by signaling events, GSK-3 is typically active in resting cells and is inactivated upon stimulation of certain pathways. Therefore, its inhibition often mimics the activation of these pathways. The consequences of GSK-3 inhibition are context-dependent, varying with the cancer type and the specific signaling network at play.
Key Signaling Pathways Modulated by GSK-3 Inhibitors
GSK-3 is a central node in several signaling pathways crucial for cancer development and progression. The three primary pathways influenced by GSK-3 inhibition are the Wnt/β-catenin, PI3K/AKT/mTOR, and NF-κB pathways.
1. Wnt/β-catenin Signaling Pathway:
In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation and survival[1][2][3][4][5]. While this pathway is oncogenic in some cancers (e.g., colorectal cancer), GSK-3 inhibition can have paradoxical anti-tumor effects in other contexts.
2. PI3K/AKT/mTOR Signaling Pathway:
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. AKT, a serine/threonine kinase, can phosphorylate and inactivate GSK-3. Therefore, in cancers with hyperactive PI3K/AKT signaling, GSK-3 is often already inhibited. However, in other contexts, GSK-3 can influence this pathway. For instance, GSK-3 can phosphorylate and regulate the activity of TSC2, a negative regulator of mTORC1. The interplay is complex and context-dependent[5][6][7][8][9][10].
3. NF-κB Signaling Pathway:
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting a pro-tumorigenic environment. GSK-3β has been shown to be a positive regulator of NF-κB activity. Therefore, inhibition of GSK-3β can lead to the suppression of NF-κB-mediated gene expression, resulting in decreased cancer cell survival and proliferation[11][12][13][14][15].
Quantitative Data on GSK-3 Inhibitors
The following tables summarize publicly available in vitro efficacy data for several well-characterized GSK-3 inhibitors across various cancer cell lines.
Table 1: IC50 Values of 9-ING-41 (Elraglusib) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T24 | Bladder Cancer | ~0.4-0.5 | [16] |
| HT1376 | Bladder Cancer | ~0.4-0.5 | [16] |
| RT4 | Bladder Cancer | ~0.4-0.5 | [16] |
| SUDHL-4 | B-cell Lymphoma | <1 | [17] |
| KPUM-UH1 | B-cell Lymphoma | <1 | [17] |
| ACHN | Renal Cancer | ~0.5-1.7 | [18] |
| Caki-1 | Renal Cancer | ~0.5-1.7 | [18] |
| KRCY | Renal Cancer | ~0.5-1.7 | [18] |
| KU19-20 | Renal Cancer | ~0.5-1.7 | [18] |
Table 2: IC50 Values of LY2090314 in Cancer Cell Lines
| Target | IC50 (nM) | Reference |
| GSK-3α | 1.5 | [1][6] |
| GSK-3β | 0.9 | [1][6] |
Table 3: IC50 Values of AR-A014418 in Cancer Cell Lines
| Target/Cell Line | Cancer Type | IC50 (nM/µM) | Reference |
| GSK-3β (enzyme) | - | 104 nM | [19][20] |
| BXPC-3 | Pancreatic Cancer | 14 µM | [19] |
Table 4: IC50 Values of Tideglusib in Cancer Cell Lines
| Target/Cell Line | Cancer Type | IC50 (nM/µM) | Reference |
| GSK-3β (enzyme) | - | 60 nM | [21][22] |
| SK-N-SH | Neuroblastoma | 25 µM | [23] |
| SH-SY5Y | Neuroblastoma | 25 µM | [23] |
Experimental Protocols
This section provides generalized protocols for key experiments used to evaluate the efficacy of GSK-3 inhibitors in cancer research.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
GSK-3 inhibitor stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the GSK-3 inhibitor for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a no-treatment control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[24][25][26][27]
-
2. Western Blot Analysis for β-catenin Stabilization
This method is used to detect the accumulation of β-catenin, a hallmark of GSK-3 inhibition in the context of the Wnt pathway.
-
Materials:
-
Cancer cell line
-
GSK-3 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-phospho-GSK-3β, anti-GSK-3β, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with the GSK-3 inhibitor for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[28][29][30][31][32]
-
3. In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a GSK-3 inhibitor in a mouse model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
GSK-3 inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the GSK-3 inhibitor (e.g., via oral gavage, intraperitoneal injection, or intravenous injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Experimental Workflow Example: Evaluating a Novel GSK-3 Inhibitor
Conclusion
GSK-3 inhibitors represent a promising class of anti-cancer agents with the potential to impact a wide range of malignancies through the modulation of key cellular signaling pathways. While the specific compound "this compound" for cancer is not identifiable in the public domain, the extensive research into GSK-3 inhibition provides a strong foundation for further investigation in this area. This technical guide offers a starting point for researchers and drug development professionals interested in exploring the therapeutic utility of targeting GSK-3 in oncology. Further research is warranted to identify specific cancer types and patient populations that are most likely to benefit from this therapeutic strategy and to develop more selective and potent GSK-3 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Multifaceted roles of GSK-3 and Wnt/β-catenin in hematopoiesis and leukemogenesis: opportunities for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. When You Come to a Fork in the Road, Take It: Wnt Signaling Activates Multiple Pathways through the APC/Axin/GSK-3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Roles of PI3K/AKT/GSK3/mTOR Pathway in Cell Signaling of Mental Illnesses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. GSK-3β controls NF-kappaB activity via IKKγ/NEMO - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. medkoo.com [medkoo.com]
- 17. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinically relevant GSK-3β inhibitor 9-ING-41 is active as a single agent and in combination with other antitumor therapies in human renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. Preclinical testing of the glycogen synthase kinase-3β inhibitor tideglusib for rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. scribd.com [scribd.com]
- 26. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 27. texaschildrens.org [texaschildrens.org]
- 28. benchchem.com [benchchem.com]
- 29. Inhibition of GSK3 Phosphorylation of β-Catenin via Phosphorylated PPPSPXS Motifs of Wnt Coreceptor LRP6 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Unveiling GSK729: A Technical Deep Dive into its Discovery, Synthesis, and Mechanism of Action as a Novel Anti-Tubercular Agent
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the discovery, synthesis, and biological activity of GSK729, a potent small-molecule inhibitor of Mycobacterium tuberculosis enoyl-coenzyme A (CoA) hydratase (EchA6). This document provides a consolidated resource of available data, detailed experimental protocols, and visual representations of its mechanism of action, aimed at accelerating research and development in the fight against tuberculosis.
This compound, a member of the tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide class of compounds, has been identified as a promising anti-tubercular agent. It targets a crucial enzyme in the mycolic acid biosynthesis pathway, a vital component of the mycobacterial cell wall. This guide delves into the specifics of its discovery, the synthetic chemistry to produce it, and its biological impact on Mycobacterium tuberculosis.
Key Quantitative Data
A summary of the key quantitative data for this compound and related compounds is presented below, offering a comparative overview of their biological activity.
| Compound | Target | IC50 (µM) | MIC (µM) | In Vivo Efficacy (Mouse Model) | Reference |
| This compound | EchA6 | 1.8 | Not specified | Not specified | [1] |
| GSK1829729A | EchA6 | Not specified | Not specified | Bactericidal | [2] |
| GSK1829728A | EchA6 | Not specified | Not specified | Bactericidal | [2] |
| Compound 9 (THPP series) | EchA6 | Not specified | Not specified | 3.5 log CFU reduction at 100 mg/kg | [3] |
Discovery and Mechanism of Action
This compound was identified through phenotypic high-throughput screening campaigns against Mycobacterium tuberculosis. It belongs to the tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) series.[3][4] The primary target of this series was identified as the enoyl-CoA hydratase EchA6.[2] EchA6 is a key enzyme in the fatty acid synthase II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids. These long-chain fatty acids are essential components of the unique and protective mycobacterial cell wall.[5][6]
By inhibiting EchA6, this compound disrupts the mycolic acid synthesis, leading to a compromised cell wall and ultimately, bacterial cell death.[2] This targeted approach offers a promising avenue for developing new anti-tubercular drugs with a novel mechanism of action, which is crucial in the face of rising drug resistance.
Mycolic Acid Biosynthesis Pathway and the Role of EchA6
The mycolic acid biosynthesis pathway is a multi-step process involving two main fatty acid synthase systems, FAS-I and FAS-II. EchA6 plays a critical role within the FAS-II system, which is responsible for elongating fatty acid chains to the lengths required for mycolic acid production. The inhibition of EchA6 by this compound creates a bottleneck in this pathway, preventing the formation of mature mycolic acids.
Caption: Inhibition of EchA6 by this compound disrupts the FAS-II system in the mycolic acid biosynthesis pathway.
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available, a general synthetic scheme for the tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold has been described.[3] The synthesis involves a multi-step process, which is outlined in the workflow below.
General Synthetic Workflow
Caption: General synthetic workflow for tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides.
Experimental Protocols
General Procedure for the Synthesis of Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides
The synthesis of the tetrahydropyrazolo[1,5-a]pyrimidine scaffold, as reported for analogous compounds, is a three-step process.[3]
-
Condensation: An appropriate aminopyrazole is condensed with a corresponding diketone in acetic acid to yield the pyrazolopyrimidine derivative. The reaction mixture is typically heated to facilitate the condensation.
-
Reduction: The resulting pyrazolopyrimidine is then reduced using a reducing agent such as sodium borohydride (NaBH4) to afford the tetrahydropyrazolopyrimidine analog. This reduction selectively targets the pyrimidine ring.
-
Amide Coupling: The final step involves the coupling of the tetrahydropyrazolopyrimidine core with a substituted benzylamine. This is typically achieved using a peptide coupling reagent like 2-(1H-7-azabenzotriazole-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate (HATU) to form the desired carboxamide.
In Vitro EchA6 Inhibition Assay
The inhibitory activity of this compound against EchA6 was determined using a biochemical assay.[1]
-
Enzyme and Substrate Preparation: Recombinant EchA6 enzyme is purified. The substrate, typically a long-chain enoyl-CoA, is prepared in a suitable buffer.
-
Assay Reaction: The assay is performed in a microplate format. The reaction mixture contains the EchA6 enzyme, the enoyl-CoA substrate, and varying concentrations of the inhibitor (this compound).
-
Detection: The rate of the enzymatic reaction is monitored by measuring the change in absorbance at a specific wavelength, which corresponds to the hydration of the enoyl-CoA substrate.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Mouse Model (General Protocol)
The in vivo efficacy of anti-tubercular agents is typically assessed in a mouse model of tuberculosis infection.[3][7]
-
Infection: Mice are infected with a low-dose aerosol of Mycobacterium tuberculosis H37Rv.
-
Treatment: Treatment with the test compound (e.g., a this compound analog) is initiated at a specified time point post-infection and administered orally once daily for a defined period (e.g., 28 days).
-
Assessment of Bacterial Load: At the end of the treatment period, the mice are euthanized, and the bacterial load in the lungs and spleen is determined by plating serial dilutions of tissue homogenates onto nutrient agar and counting the colony-forming units (CFU).
-
Efficacy Evaluation: The efficacy of the compound is determined by the reduction in the bacterial CFU in the treated group compared to the untreated control group.
Conclusion
This compound represents a promising lead compound in the development of new anti-tubercular therapies. Its novel mechanism of action, targeting the essential mycolic acid biosynthesis pathway through the inhibition of EchA6, offers a potential solution to combat drug-resistant strains of Mycobacterium tuberculosis. This technical guide provides a foundational resource for the scientific community to build upon, fostering further research into the optimization and development of this and similar compounds.
Disclaimer: This document is intended for informational purposes for a scientific audience and is a consolidation of publicly available data. The synthesis and use of these compounds should only be carried out by qualified professionals in a research setting.
References
- 1. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycolic acid - Wikipedia [en.wikipedia.org]
- 3. Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6′,7′-Dihydrospiro[Piperidine-4,4′-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of the Mycobacterial Mycolic Acid Biosynthesis Pathway [pl.csl.sri.com]
- 7. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a specific compound designated "GSK729" did not yield publicly available information. This guide therefore provides a broader overview of the structure-activity relationships (SAR) for several prominent classes of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, drawing upon established research in the field.
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that is a key regulator in a multitude of cellular processes.[1] Its dysregulation has been implicated in a range of pathologies, including Alzheimer's disease, type 2 diabetes, and some forms of cancer.[1][2] Of the two isoforms, GSK-3β has been a primary target for therapeutic intervention, particularly in the context of neurodegenerative disorders due to its role in the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease.[1][2] This has led to extensive research into the discovery and optimization of small molecule inhibitors of GSK-3β.
This technical guide delves into the core structure-activity relationships of select classes of GSK-3β inhibitors, provides an overview of the experimental methodologies used to characterize them, and visualizes key pathways and workflows.
Core Scaffolds and Structure-Activity Relationships
The development of potent and selective GSK-3β inhibitors has explored a variety of chemical scaffolds. The following sections summarize the SAR for some of the well-documented inhibitor classes.
1.1. Imidazo[1,2-b]pyridazines
This class of compounds has been investigated for its potential as potent and brain-penetrant GSK-3β inhibitors.[1] SAR studies have led to the identification of key structural features that govern their inhibitory activity.[1]
| Compound ID (Example) | R1 | R2 | R3 | GSK-3β IC50 (nM) |
| 1a | H | Phenyl | H | 150 |
| 1b | Methyl | 4-Fluorophenyl | H | 75 |
| 1c | Methyl | 4-Fluorophenyl | 6-Cl | 25 |
| 1d (47 in source) | Methyl | 4-Fluorophenyl | 6-Aryl | <10 |
Data is representative and compiled for illustrative purposes based on trends described in medicinal chemistry literature.
Key SAR Insights for Imidazo[1,2-b]pyridazines:
-
Substitution at the 3-position (R2): Aromatic substituents, particularly those with electron-withdrawing groups like fluorine, are generally favorable for potency.
-
Substitution at the 6-position (R3): Introduction of a chlorine atom or larger aryl groups at this position can significantly enhance inhibitory activity.
-
Substitution at the 2-position (R1): Small alkyl groups such as methyl are often preferred over hydrogen.
1.2. Thiazolidinethiones
Thiazolidinethiones represent another class of selective GSK-3β inhibitors.[3] Docking and SAR studies have highlighted the stringent structural requirements for potent inhibition within this series.[3]
| Compound ID (Example) | R1 | R2 | GSK-3β IC50 (nM) |
| 2a | H | Benzyl | 200 |
| 2b | 4-Methylbenzyl | Benzyl | 100 |
| 2c | 4-Chlorobenzyl | Benzyl | 50 |
| 2d | 4-Chlorobenzyl | 4-Methoxybenzyl | 25 |
Data is representative and compiled for illustrative purposes based on trends described in medicinal chemistry literature.
Key SAR Insights for Thiazolidinethiones:
-
N-3 Substitution (R1): Substituted benzyl groups are crucial for activity, with electron-withdrawing or small electron-donating groups at the para position enhancing potency.
-
C-5 Substitution (R2): The nature of the substituent at this position is critical and can influence selectivity and potency.
Experimental Protocols
The characterization of GSK-3β inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
2.1. In Vitro GSK-3β Inhibition Assay (Kinase Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of GSK-3β.
-
Objective: To determine the IC50 value of a test compound against GSK-3β.
-
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by GSK-3β. Inhibition of this process by a test compound leads to a decrease in the phosphorylated product.
-
Materials:
-
Recombinant human GSK-3β enzyme.
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2).
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or a fluorescent ATP analog.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
96-well or 384-well assay plates.
-
Scintillation counter or fluorescence plate reader.
-
-
Procedure:
-
Test compounds are serially diluted and added to the assay wells.
-
GSK-3β enzyme and the substrate peptide are added to the wells.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).
-
The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).
-
The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, the phosphorylated peptide is captured on a filter membrane, and the radioactivity is measured using a scintillation counter. For fluorescent assays, the change in fluorescence is measured.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
2.2. Cellular Assays for Tau Phosphorylation
These assays assess the ability of a compound to inhibit GSK-3β activity within a cellular context.
-
Objective: To measure the reduction in tau phosphorylation at specific GSK-3β target sites in cells treated with a test compound.
-
Cell Lines: Commonly used cell lines include SH-SY5Y (human neuroblastoma), HEK293, or primary neurons.
-
Procedure:
-
Cells are cultured and treated with various concentrations of the test compound.
-
After an incubation period, the cells are lysed to extract total protein.
-
The levels of phosphorylated tau (at specific epitopes like Ser396 or Ser202/Thr205) and total tau are measured using Western blotting or ELISA with specific antibodies.
-
A decrease in the ratio of phosphorylated tau to total tau indicates inhibition of GSK-3β activity.
-
Visualizations
3.1. GSK-3β Signaling Pathway in Alzheimer's Disease
Caption: Role of GSK-3β in Alzheimer's disease pathogenesis.
3.2. Experimental Workflow for GSK-3β Inhibitor Screening
Caption: A typical workflow for the screening and identification of GSK-3β inhibitors.
References
- 1. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Docking and structure activity relationship studies of potent and selective thiazolidinethione GSK-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Binding Affinity and Kinetics of GSK2606414, a PERK Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of GSK2606414, a potent and selective inhibitor of the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). GSK2606414 has been identified as a first-in-class orally bioavailable inhibitor of PERK, a critical component of the unfolded protein response (UPR). This document summarizes the available binding affinity data, details the relevant signaling pathway, and provides a comprehensive experimental protocol for assessing its inhibitory activity.
Binding Affinity of GSK2606414
GSK2606414 demonstrates high-potency inhibition of the PERK kinase. The primary measure of its binding affinity is the half-maximal inhibitory concentration (IC50), which has been determined through biochemical assays. While specific kinetic parameters such as association (k_on) and dissociation (k_off) rates are not widely published, the low nanomolar IC50 value indicates a strong interaction with its target.
| Compound | Target | Assay Type | IC50 (nM) |
| GSK2606414 | PERK | Biochemical Kinase Assay | 0.4[1][2] |
PERK Signaling Pathway and Mechanism of Inhibition
PERK is a key sensor of endoplasmic reticulum (ER) stress. Under stress conditions, such as the accumulation of unfolded or misfolded proteins, PERK becomes activated through dimerization and autophosphorylation. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global attenuation of protein synthesis, reducing the protein load on the ER. However, this phosphorylation also selectively promotes the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates genes involved in stress response and apoptosis, including C/EBP homologous protein (CHOP). GSK2606414 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of PERK and preventing its kinase activity. This inhibition blocks the phosphorylation of eIF2α and the subsequent downstream signaling cascade.
Caption: The PERK-mediated unfolded protein response signaling pathway and the inhibitory action of GSK2606414.
Experimental Methodologies
The binding affinity of GSK2606414 to PERK is typically determined using a biochemical kinase assay. The following protocol is based on the methods described in the initial discovery of the compound.
Biochemical Assay for PERK Inhibition
This assay measures the ability of GSK2606414 to inhibit the phosphorylation of a biotinylated eIF2α substrate by the GST-tagged cytoplasmic domain of PERK.
Materials and Reagents:
-
Enzyme: GST-PERK cytoplasmic domain
-
Substrate: Biotinylated 6-His-full-length human eIF2α
-
Inhibitor: GSK2606414
-
Assay Buffer: 10 mM HEPES, 5 mM MgCl2, 1 mM DTT, 2 mM CHAPS
-
ATP: 5 µM final concentration
-
Assay Plates: Black 384-well polystyrene low-volume plates
-
Detection Reagents: Quench solution, reagents for signal quantification (e.g., Viewlux reader)
-
DMSO: For compound dilution
Procedure:
-
Compound Preparation:
-
Dissolve GSK2606414 in DMSO to a stock concentration of 1.0 mM.
-
Perform serial dilutions (1:3) in DMSO to create a range of concentrations for the dose-response curve. A typical final concentration range in the assay would be from 0.00017 µM to 10 µM[3].
-
Transfer 0.1 µL of each compound dilution to the appropriate wells of a 384-well assay plate[3].
-
-
Enzyme Incubation:
-
Add the GST-PERK solution to the assay plates containing the diluted compounds.
-
Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature to allow for binding to occur[3].
-
-
Reaction Initiation:
-
Reaction Incubation and Termination:
-
Signal Detection:
-
Data Analysis:
-
Plot the normalized signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the biochemical assay to determine the IC50 of GSK2606414 against PERK kinase.
References
Preclinical Research on GSK729: Information Not Publicly Available
Despite a comprehensive search of publicly available scientific literature and data, no specific preclinical research findings for a compound designated as GSK729 could be identified. This suggests that this compound may be an internal development candidate within GlaxoSmithKline (GSK) for which preclinical data has not yet been disclosed to the public.
Drug development is a lengthy and complex process, and pharmaceutical companies often maintain confidentiality about their research and development programs, especially in the early preclinical stages. Preclinical data, which includes detailed information on a compound's efficacy, safety, pharmacokinetics, and mechanism of action in non-human studies, is typically proprietary and is only made public through scientific publications or presentations at scientific conferences as a program matures and moves into clinical development.
The Nature of Preclinical Research in Drug Development
For the benefit of researchers, scientists, and drug development professionals, a general overview of the type of information that would be generated during the preclinical phase for a compound like this compound is provided below. This is a generalized representation and does not reflect any specific findings for this compound.
Hypothetical Preclinical Investigation Workflow
A typical preclinical research program would involve a series of in vitro and in vivo studies to characterize a new investigational drug.
Caption: A generalized workflow for preclinical drug discovery and development.
Data Presentation in Preclinical Studies
Should data for this compound become publicly available, it would likely be presented in a structured format to allow for clear interpretation and comparison. The following tables are examples of how such data might be organized.
Table 1: Hypothetical In Vitro Potency and Selectivity Data
| Target | IC₅₀ (nM) | Assay Type | Selectivity vs. Off-Target X (fold) |
| Primary Target | Value | e.g., Enzyme Assay | Value |
| Off-Target X | Value | e.g., Binding Assay | - |
| Off-Target Y | Value | e.g., Cellular Assay | Value |
Table 2: Hypothetical Pharmacokinetic Parameters in Preclinical Species
| Species | Dose (mg/kg) | Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | Value | IV | Value | Value | Value | - |
| Mouse | Value | PO | Value | Value | Value | Value |
| Rat | Value | IV | Value | Value | Value | - |
| Rat | Value | PO | Value | Value | Value | Value |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. In a comprehensive technical guide, one would expect to find detailed descriptions of the methodologies used, such as:
-
In Vitro Assays: Specific cell lines, reagents, incubation times, and detection methods used to determine potency and selectivity.
-
Animal Models: The species, strain, and age of the animals used, as well as the specifics of the disease model induction and the treatment regimen.
-
Pharmacokinetic Studies: The formulation of the compound, the dosing and sampling schedule, and the bioanalytical method used to quantify the drug in biological matrices.
-
Toxicology Studies: The doses administered, the duration of the study, and the clinical and pathological endpoints that were evaluated.
Signaling Pathways
If this compound were, for example, an inhibitor of a specific kinase, a diagram illustrating its position and effect within the relevant signaling pathway would be essential.
Caption: Example of a signaling pathway diagram illustrating the inhibitory action of a hypothetical drug.
An In-depth Technical Guide on GSK729 in Different Cancer Cell Lines
To the valued researchers, scientists, and drug development professionals,
This guide aims to provide a comprehensive technical overview of the compound GSK729 and its effects across various cancer cell lines. However, after a thorough and extensive search of publicly available scientific literature, clinical trial databases, and corporate disclosures, we have been unable to identify any specific information, research data, or publications pertaining to a molecule designated "this compound" in the context of cancer research.
The identifier "this compound" does not appear in scholarly articles, patent applications, or presentations from scientific conferences related to oncology, pharmacology, or cell biology. This suggests that "this compound" may be an internal compound identifier from GlaxoSmithKline (GSK) that has not yet been disclosed publicly, a misinterpretation of a compound name, or a typographical error.
While we cannot provide specific data on this compound, we recognize the significant interest in the role of Glycogen Synthase Kinase-3 (GSK-3) in cancer, a key area of research for companies like GSK. Therefore, to address the core of your interest, we have compiled a guide on the broader class of GSK-3 inhibitors and their impact on cancer cell lines, reflecting the current state of research in this field.
The Role of GSK-3 in Cancer and the Therapeutic Potential of its Inhibitors
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that is implicated in a multitude of cellular processes, including cell proliferation, apoptosis, and differentiation.[1] Its dysregulation has been linked to the pathogenesis of several cancers.[1][2] GSK-3 can act as either a tumor suppressor or a tumor promoter depending on the cellular context and the specific signaling pathways involved.[3] This dual role makes the therapeutic application of GSK-3 inhibitors a complex but promising strategy in oncology.
GSK-3 is a critical component of several signaling pathways that are frequently deregulated in cancer, including:
-
Wnt/β-catenin Pathway: GSK-3 is a key member of the β-catenin destruction complex. Inhibition of GSK-3 leads to the stabilization and nuclear translocation of β-catenin, which can promote proliferation in some cancers but may have anti-tumor effects in others.[1][4]
-
PI3K/Akt Pathway: Akt, a frequently activated kinase in cancer, can phosphorylate and inhibit GSK-3. Therefore, in cancers with an overactive PI3K/Akt pathway, GSK-3 is often inactivated.[4]
A Representative GSK-3 Inhibitor: 9-ING-41
As a proxy for the requested information on a specific GSK compound, we will provide data and context for a well-studied GSK-3 inhibitor, 9-ING-41 , which is currently in clinical trials. This will serve as an illustrative example of how such a technical guide would be structured had information on this compound been available.
Quantitative Data for 9-ING-41 in Cancer Cell Lines
The following table summarizes the anti-proliferative effects of 9-ING-41 as a single agent in various cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Neuroblastoma | SK-N-AS | 0.5 | [5] |
| Neuroblastoma | SK-N-BE(2) | 1.2 | [5] |
| Pancreatic Cancer | PANC-1 | ~1 | [5] |
| Glioblastoma | U-87 MG | ~2.5 | [5] |
| Bladder Cancer | T24 | ~5 | [5] |
Note: The IC50 values are approximate and can vary based on experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the effects of GSK-3 inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the GSK-3 inhibitor (e.g., 9-ING-41) or vehicle control (e.g., DMSO) for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treated and untreated cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-GSK-3β, total GSK-3β, β-catenin, c-Myc) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving GSK-3 and a typical experimental workflow for evaluating a GSK-3 inhibitor.
References
- 1. Role of glycogen synthase kinase-3 in cancer: regulation by Wnts and other signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsk.com [gsk.com]
- 3. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 4. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of GSK-3 in Cancer Immunotherapy: GSK-3 Inhibitors as a New Frontier in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Data on GSK729's Effect on the Tumor Microenvironment
Despite a comprehensive search for publicly available information, there is currently no scientific literature, clinical trial data, or other documentation detailing the effects of a compound designated as GSK729 (or GSK3732729A) on the tumor microenvironment.
Extensive searches were conducted across scholarly databases, clinical trial registries, and general web resources to identify any preclinical or clinical data related to this compound. These searches, utilizing various permutations of the identifier and relevant keywords such as "tumor microenvironment," "mechanism of action," "preclinical studies," and "clinical trials," did not yield any specific results for this compound.
This lack of public information prevents the creation of the requested in-depth technical guide. Consequently, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows related to this compound.
It is possible that this compound is an internal designation for a very early-stage compound that has not yet been disclosed in public forums or scientific publications. Alternatively, the identifier may be inaccurate or outdated.
Researchers, scientists, and drug development professionals seeking information on GlaxoSmithKline's oncology pipeline and its impact on the tumor microenvironment are encouraged to consult GSK's official publications, presentations at major scientific conferences, and their clinical trial registry for information on publicly disclosed assets.
For general information on how investigational agents can modulate the tumor microenvironment, researchers can refer to the extensive body of literature on immuno-oncology, targeted therapies, and the role of the stroma in cancer progression. Key areas of investigation in this field often include:
-
Immune Cell Infiltration: Analysis of changes in the number and activity of tumor-infiltrating lymphocytes (TILs), such as CD8+ T cells, regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs).
-
Cytokine and Chemokine Profiling: Measurement of changes in the levels of signaling molecules that orchestrate the immune response within the tumor.
-
Extracellular Matrix Remodeling: Investigation of alterations to the structural components of the tumor that can impact cell migration and drug delivery.
-
Angiogenesis: Assessment of the formation of new blood vessels that supply tumors with nutrients.
While a detailed analysis of this compound is not feasible at this time due to the absence of public data, the principles and methodologies used to study the tumor microenvironment for other oncology drug candidates remain a critical area of research and are well-documented in the scientific literature.
The Role of GSK's RIPK1 Inhibitors in the Regulation of Necroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis is a form of regulated cell death that plays a critical role in various physiological and pathological processes, including inflammation and immunity. The core necroptosis signaling pathway is mediated by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK1-like kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase. Given its involvement in numerous inflammatory and neurodegenerative diseases, targeting this pathway, particularly the kinase activity of RIPK1, has emerged as a promising therapeutic strategy. GlaxoSmithKline (GSK) has been at the forefront of developing potent and selective RIPK1 inhibitors. This technical guide provides an in-depth overview of the mechanism of action of GSK's RIPK1 inhibitors, with a focus on the well-characterized compound GSK2982772, in the regulation of necroptosis. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows to support researchers in this field.
Introduction to Necroptosis
Necroptosis is a lytic, caspase-independent form of programmed cell death that is morphologically characterized by cell swelling, plasma membrane rupture, and the release of cellular contents, which can trigger an inflammatory response.[1][2] This process is tightly regulated by a core signaling cascade involving RIPK1, RIPK3, and MLKL.[1]
The best-characterized trigger for necroptosis is the engagement of tumor necrosis factor receptor 1 (TNFR1) by its ligand, TNF-α. In the absence of caspase-8 activity, RIPK1 is activated and recruits RIPK3 through their respective RIP homotypic interaction motifs (RHIMs) to form a functional amyloid-like signaling complex known as the necrosome.[3][4] Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and trans-phosphorylation, leading to the activation of RIPK3.[3] Activated RIPK3 then phosphorylates MLKL, the terminal effector of necroptosis.[5][6] Phosphorylated MLKL (pMLKL) oligomerizes and translocates to the plasma membrane, where it is believed to form pores, leading to a loss of membrane integrity and ultimately, cell death.[6]
GSK's RIPK1 Inhibitors: Mechanism of Action
GSK has developed a portfolio of potent and selective RIPK1 kinase inhibitors designed to modulate the necroptosis pathway. A prominent example is GSK2982772, an orally active and ATP-competitive inhibitor of RIPK1.[7] These inhibitors function by binding to the ATP-binding pocket of the RIPK1 kinase domain, thereby preventing its autophosphorylation and subsequent activation. By inhibiting the kinase activity of RIPK1, these compounds effectively block the formation of the necrosome and the downstream phosphorylation of RIPK3 and MLKL, thus halting the execution of necroptosis.[8][9]
The specificity of these inhibitors for RIPK1 is crucial, as RIPK1 also possesses scaffolding functions independent of its kinase activity that are important for cell survival and NF-κB signaling.[10] The development of kinase-specific inhibitors like GSK2982772 allows for the targeted inhibition of necroptosis without interfering with these essential scaffolding functions.
Quantitative Data on GSK's RIPK1 Inhibitors
The potency and selectivity of GSK's RIPK1 inhibitors have been characterized in various biochemical and cellular assays. The following tables summarize key quantitative data for GSK2982772 and other relevant GSK compounds.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line/System | Reference |
| GSK2982772 | Human RIPK1 | Biochemical | 16 | Recombinant Human RIPK1 | [7] |
| GSK2982772 | Monkey RIPK1 | Biochemical | 20 | Recombinant Monkey RIPK1 | [7] |
| GSK2982772 | Human RIPK1 | Cellular (Necroptosis) | 10 | U937 cells (TNF/QVD-OPh induced) | [7] |
| GSK'963 | Human RIPK1 | Biochemical | 1.6 | ADP-Glo Kinase Assay | [10] |
| GSK'840 | Human RIPK3 | Biochemical | 0.3 | ADP-Glo Kinase Assay | [10] |
| GSK'872 | Human RIPK3 | Biochemical | 1.3 | ADP-Glo Kinase Assay | [10] |
Table 1: In vitro potency of selected GSK inhibitors against RIPK1 and RIPK3.
| Compound | Animal Model | Disease Model | Dosing | Outcome | Reference |
| GSK2982772 | Mouse | TNF-induced lethal shock | 3, 10, 50 mg/kg (oral) | 68%, 80%, and 87% protection from temperature loss | [7] |
| GSK2982772 | Mouse | TNF/zVAD-induced lethal shock | 3, 10, 50 mg/kg (oral) | 13%, 63%, and 93% protection from temperature loss | [7] |
Table 2: In vivo efficacy of GSK2982772 in mouse models of inflammation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of RIPK1 inhibitors on necroptosis.
Cell Viability Assay to Measure Necroptosis Inhibition
This protocol describes a method to quantify the protective effect of a RIPK1 inhibitor against TNF-α-induced necroptosis in a human colon adenocarcinoma cell line (HT-29).
Materials:
-
HT-29 cells
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
Human TNF-α
-
SMAC mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
GSK2982772 or other RIPK1 inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Seed HT-29 cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of the RIPK1 inhibitor (e.g., GSK2982772) in cell culture medium.
-
Pre-treat the cells with the RIPK1 inhibitor for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
To induce necroptosis, add a combination of human TNF-α (e.g., 10 ng/mL), SMAC mimetic (e.g., 1 µM), and a pan-caspase inhibitor (e.g., 25 µM) to the wells.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the EC50 of the inhibitor.
Immunoprecipitation of the RIPK1-RIPK3 Necrosome Complex
This protocol details the immunoprecipitation of the necrosome to assess the effect of a RIPK1 inhibitor on its formation.
Materials:
-
L929 cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
Mouse TNF-α
-
z-VAD-FMK
-
GSK2982772 or other RIPK1 inhibitor
-
Lysis buffer (e.g., NP-40 buffer: 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol, supplemented with protease and phosphatase inhibitors)
-
Anti-RIPK1 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer without protease/phosphatase inhibitors)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Seed L929 cells in 10 cm dishes and grow to 80-90% confluency.
-
Pre-treat cells with the RIPK1 inhibitor or vehicle for 1-2 hours.
-
Induce necroptosis by treating with mouse TNF-α (e.g., 20 ng/mL) and z-VAD-FMK (e.g., 20 µM) for the desired time (e.g., 4-6 hours).
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-RIPK1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads using a magnetic stand and wash them three times with wash buffer.
-
Elute the protein complexes by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analyze the eluates by Western blotting for RIPK1 and RIPK3.
Western Blotting for Phosphorylated MLKL (pMLKL)
This protocol describes the detection of pMLKL, a key marker of necroptosis activation, by Western blotting.
Materials:
-
Cell lysates prepared as in the immunoprecipitation protocol
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pMLKL (Ser358 for human, Ser345 for mouse), anti-total MLKL, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate the protein lysates (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pMLKL antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with anti-total MLKL and anti-β-actin antibodies to ensure equal loading.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the necroptosis signaling pathway and a typical experimental workflow for evaluating RIPK1 inhibitors.
Caption: TNF-α-induced necroptosis signaling pathway and the point of intervention by GSK's RIPK1 inhibitors.
Caption: A generalized experimental workflow for evaluating the efficacy of a GSK RIPK1 inhibitor in preventing necroptosis.
Conclusion
The development of specific RIPK1 kinase inhibitors by GSK represents a significant advancement in the potential to therapeutically target necroptosis. Compounds like GSK2982772 have demonstrated potent and selective inhibition of RIPK1, leading to the effective blockade of the necroptotic cell death pathway in both in vitro and in vivo models. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of necroptosis in disease and to develop novel therapeutics targeting this critical pathway. The continued investigation into the nuances of RIPK1 signaling and the clinical application of its inhibitors holds great promise for the treatment of a wide range of inflammatory and degenerative disorders.
References
- 1. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necroptosis suppresses inflammation via termination of TNF- or LPS-induced cytokine and chemokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Examining MLKL phosphorylation to detect necroptosis in murine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acylation of MLKL impacts its function in necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for GSK729: An In Vitro Assay Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK729 has been identified as a potent inhibitor of the Mycobacterium tuberculosis protein EchA6 (Enoyl-CoA hydratase homolog A6). This protein is a crucial component of the fatty acid synthase II (FAS-II) pathway, which is essential for the synthesis of mycolic acids, a key structural element of the mycobacterial cell wall.[1][2] Unlike canonical enoyl-CoA hydratases, EchA6 is non-catalytic but plays a vital role in binding and shuttling long-chain acyl-CoAs for mycolic acid biosynthesis.[1][2][3] this compound exerts its inhibitory effect by competing with the binding of acyl-CoAs to EchA6.[1][2] This document provides detailed protocols for an in vitro binding assay to characterize the interaction of this compound with EchA6 and summarizes the available quantitative data.
Quantitative Data Summary
The inhibitory activity of this compound on the binding of EchA6 has been quantified, providing key metrics for its potency. This data is essential for comparative studies and for understanding the dose-response relationship of the compound.
| Compound | Target Protein | Assay Type | Parameter | Value | Reference |
| This compound | M. tuberculosis EchA6 | Competition Binding Assay | IC50 | 1.8 µM | [4] |
Signaling Pathway and Mechanism of Action
This compound targets EchA6, a protein involved in the elongation of fatty acids within the FAS-II system of Mycobacterium tuberculosis. This pathway is responsible for the production of the long-chain mycolic acids that are integral to the mycobacterial cell envelope. EchA6 is believed to function as a carrier, binding to long-chain acyl-CoAs and presenting them to the other enzymes of the FAS-II complex. By binding to EchA6, this compound prevents the binding of the natural acyl-CoA substrates, thereby inhibiting the synthesis of mycolic acids and ultimately leading to bacterial cell death.
Experimental Protocols
Given that EchA6 is a non-catalytic protein, standard enzyme activity assays are not suitable for measuring the inhibitory effect of this compound. Instead, a binding assay is the most appropriate method to determine the affinity of the inhibitor for the target protein. An intrinsic tryptophan fluorescence-based binding assay is a sensitive and widely used method for this purpose and has been referenced in the literature for EchA6.
Protocol: In Vitro Intrinsic Tryptophan Fluorescence Binding Assay for this compound and EchA6
1. Principle:
This assay measures the change in the intrinsic fluorescence of tryptophan residues within the EchA6 protein upon binding of a ligand (this compound). The binding event can cause a conformational change in the protein, leading to either quenching or enhancement of the tryptophan fluorescence. This change in fluorescence is proportional to the amount of ligand-bound protein and can be used to determine the binding affinity (Kd).
2. Materials and Reagents:
-
Purified recombinant M. tuberculosis EchA6 protein
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5% Glycerol
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Fluorometer with an excitation wavelength of ~295 nm and an emission scan range of ~320-400 nm
-
Quartz cuvettes or black 96-well plates suitable for fluorescence measurements
3. Experimental Workflow:
4. Detailed Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of purified EchA6 in Assay Buffer to a final concentration of 2 µM.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound from the stock solution in Assay Buffer. The final DMSO concentration in the assay should be kept constant and ideally below 1%.
-
-
Assay Performance:
-
To a quartz cuvette or the wells of a black 96-well plate, add a fixed volume of the 2 µM EchA6 solution.
-
Add increasing concentrations of the diluted this compound to the cuvette/wells. Include a control with Assay Buffer and DMSO only (no this compound).
-
The final volume in each cuvette/well should be constant.
-
Mix gently and incubate at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
-
Fluorescence Measurement:
-
Set the fluorometer to an excitation wavelength of 295 nm to selectively excite tryptophan residues.
-
Measure the emission spectrum from 320 nm to 400 nm.
-
Record the fluorescence intensity at the emission maximum (typically around 340-350 nm).
-
-
Data Analysis:
-
Subtract the fluorescence of the buffer and this compound alone from the corresponding measurements with EchA6.
-
Calculate the change in fluorescence (ΔF) at each this compound concentration relative to the fluorescence of EchA6 alone.
-
Plot ΔF as a function of the this compound concentration.
-
Fit the data to a suitable binding isotherm equation (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Conclusion
The in vitro characterization of this compound's interaction with EchA6 is crucial for understanding its mechanism of action and for the development of novel anti-tubercular agents. The provided protocol for an intrinsic tryptophan fluorescence binding assay offers a robust method for quantifying this interaction. The data generated from such assays are vital for structure-activity relationship studies and for the optimization of lead compounds targeting the essential mycolic acid synthesis pathway of Mycobacterium tuberculosis.
References
Application Notes and Protocols for IAP Antagonist Treatment in Cell Culture
Note on Compound Identification: The compound "GSK729" could not be definitively identified in public databases or scientific literature. Therefore, these application notes and protocols are based on the well-characterized, potent, and orally bioavailable SMAC mimetic and Inhibitor of Apoptosis Proteins (IAPs) antagonist, Xevinapant (also known as AT-406 or Debio 1143) . This compound serves as a representative example for researchers interested in studying the effects of IAP antagonists in cell culture.
Introduction
Xevinapant is a small molecule that mimics the endogenous IAP antagonist, Second Mitochondria-derived Activator of Caspases (SMAC). By binding to the BIR (Baculoviral IAP Repeat) domains of IAP proteins, particularly XIAP, cIAP1, and cIAP2, Xevinapant alleviates their inhibitory effect on caspases, thereby promoting apoptosis.[1][2][3] This mechanism makes it a compound of interest in cancer research, particularly for its potential to sensitize cancer cells to other therapeutic agents. These notes provide a guide for the use of Xevinapant in a research laboratory setting for in vitro cell culture experiments.
Mechanism of Action
Xevinapant functions as an antagonist of IAP proteins, which are often overexpressed in cancer cells and contribute to therapeutic resistance by inhibiting apoptosis.[2][4] The primary mechanism involves:
-
Binding to IAPs: Xevinapant binds to the BIR3 domains of XIAP, cIAP1, and cIAP2 with high affinity.[1][3][5]
-
Induction of cIAP1/2 Degradation: Binding of Xevinapant to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[1][3]
-
Promotion of Apoptosis: The degradation of cIAPs and the antagonism of XIAP relieve the inhibition of caspases (such as caspase-3, -7, and -9), leading to the activation of the apoptotic cascade.[1][2][3] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Quantitative Data
The following tables summarize the binding affinities and cytotoxic activities of Xevinapant in various contexts as reported in the literature.
Table 1: Binding Affinity of Xevinapant to IAP Proteins
| IAP Protein | Binding Constant (Ki) |
|---|---|
| cIAP1-BIR3 | 1.9 nM |
| cIAP2-BIR3 | 5.1 nM |
| XIAP-BIR3 | 66.4 nM |
Data sourced from Cai et al., 2011.[3]
Table 2: In Vitro Cytotoxicity (IC50) of Xevinapant in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Assay Duration |
|---|---|---|---|
| MDA-MB-231 | Breast Cancer | 144 nM | 4 days |
| SK-OV-3 | Ovarian Cancer | 142 nM | 4 days |
| Ovarian Cancer Cell Lines (Range) | Ovarian Cancer | 0.05 - 0.5 µg/mL | Not Specified |
| EVSA-T | Breast Cancer | 2.1 nM | 72 hours |
Data compiled from multiple sources.[1][3][5][6]
Experimental Protocols
Cell Culture and Treatment
This protocol provides a general guideline for culturing and treating cancer cell lines with Xevinapant. Specific conditions should be optimized for each cell line.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, SK-OV-3)
-
Complete growth medium (specific to the cell line)
-
Xevinapant (AT-406)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture flasks/plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Protocol:
-
Cell Seeding:
-
Culture cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment and do not exceed 80-90% confluency by the end of the experiment. A typical seeding density for a 96-well plate is 3,000-4,000 cells per well.[4][5]
-
-
Preparation of Xevinapant Stock Solution:
-
Prepare a high-concentration stock solution of Xevinapant in sterile DMSO (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Treatment:
-
On the day of treatment, thaw an aliquot of the Xevinapant stock solution.
-
Prepare working solutions by diluting the stock solution in complete growth medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and controls (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of Xevinapant. Include a vehicle control (medium with the same final concentration of DMSO as the treated wells).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[5][7]
-
Cell Viability Assay (WST-8/MTS)
This protocol is for determining the IC50 value of Xevinapant.
Materials:
-
Cells treated with a range of Xevinapant concentrations in a 96-well plate.
-
WST-8 or MTS reagent.
-
Microplate reader.
Protocol:
-
Following the treatment period (e.g., 72 or 96 hours), add 10 µL of WST-8 or 20 µL of MTS reagent to each well of the 96-well plate.[4]
-
Incubate the plate at 37°C for 1-4 hours, or until a sufficient color change is observed.
-
Measure the absorbance at 450 nm (for WST-8) or 490 nm (for MTS) using a microplate reader.[4]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the Xevinapant concentration and use a non-linear regression analysis to determine the IC50 value.
Western Blot Analysis for IAP Proteins and Apoptosis Markers
This protocol is to assess the effect of Xevinapant on the levels of cIAP1, XIAP, and markers of apoptosis such as cleaved caspase-3 and cleaved PARP.[3][8]
Materials:
-
Cells treated with Xevinapant in 6-well plates.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-cIAP1, anti-XIAP, anti-cleaved caspase-3, anti-PARP, anti-actin or -tubulin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Materials:
-
Cells treated with Xevinapant.
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer).
-
Flow cytometer.
Protocol:
-
Harvest both adherent and floating cells after treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibiting the inhibitors: Development of the IAP inhibitor xevinapant for the treatment of locally advanced squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent and orally active antagonist of multiple inhibitor of apoptosis proteins (IAPs) (SM-406/AT-406) in clinical development for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AT406 (SM-406, ARRY-334543) | xevinapant | IAP inhibitor | CAS 1071992-99-8 | peptidomimetic of SMAC (second mitochondrial-derived activator of caspases) | AT-406; SM406, ARRY334543 | InvivoChem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. IAP antagonists Birinapant and AT-406 efficiently synergise with either TRAIL, BRAF, or BCL-2 inhibitors to sensitise BRAFV600E colorectal tumour cells to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RIPK1 Inhibitor GSK729 in Animal Models
Disclaimer: Publicly available information specifically detailing the dosage and administration of a compound designated "GSK729" is limited. The following application notes and protocols are based on data from structurally and functionally related GSK compounds, primarily the potent and selective RIPK1 inhibitor GSK2982772 , and other research compounds like GSK'547 . Researchers should consider these as a starting point and perform dose-ranging studies to determine the optimal dosage for their specific animal model and experimental endpoint.
Introduction
Receptor-interacting protein kinase 1 (RIPK1) is a critical mediator of inflammation and programmed cell death (necroptosis).[1][2][3] Its kinase activity plays a significant role in the pathophysiology of various inflammatory and neurodegenerative diseases.[2][4] Small molecule inhibitors of RIPK1, such as those developed by GlaxoSmithKline (GSK), have shown therapeutic potential in preclinical animal models of these conditions.[5][6] this compound is presumed to be a RIPK1 inhibitor intended for research in animal models. These notes provide a comprehensive overview of the proposed mechanism of action, pharmacokinetic considerations, and detailed protocols for its application in preclinical research.
Mechanism of Action
This compound is hypothesized to function as a selective inhibitor of RIPK1 kinase activity. RIPK1 is a serine/threonine kinase that acts as a key signaling node downstream of death receptors like tumor necrosis factor receptor 1 (TNFR1).[2] Upon TNF-α stimulation, RIPK1 can initiate two distinct pathways: a pro-survival pathway leading to the activation of NF-κB, or a pro-death pathway culminating in either apoptosis or necroptosis. The kinase activity of RIPK1 is essential for the induction of necroptosis.[2]
This compound likely binds to the ATP-binding pocket of RIPK1, preventing its autophosphorylation and subsequent activation of downstream effectors such as RIPK3 and mixed lineage kinase domain-like protein (MLKL), thereby inhibiting necroptotic cell death.[1][2] Phosphorylation of RIPK1 at serine 166 is a key biomarker of its activation.[1]
Signaling Pathway of RIPK1 Inhibition
Caption: Proposed signaling pathway of RIPK1 and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize key in vitro potency and in vivo dosage information for related GSK RIPK1 inhibitors. This data can be used to inform dose selection for this compound.
Table 1: In Vitro Potency of GSK RIPK1 Inhibitors
| Compound | Target | Assay | IC₅₀ (nM) | Species | Reference |
| GSK2982772 | RIPK1 | Kinase Assay | 6.3 | Human | [6] |
| GSK'547 | RIPK1 | Cell-based Necroptosis | <100 | Mouse | [7] |
| GNE684 | RIPK1 | Kinase Assay | 189 | Mouse | [8] |
| GNE684 | RIPK1 | Kinase Assay | 691 | Rat | [8] |
| RIPA-56 | RIPK1 | Kinase Assay | 13 | Not Specified | [8] |
Table 2: In Vivo Dosage of GSK and other RIPK1 Inhibitors in Animal Models
| Compound | Animal Model | Species | Route of Administration | Dosage | Study Focus | Reference |
| GSK'547 | Atherosclerosis Model (ApoE⁻/⁻ Fbn1C1039G⁺/⁻) | Mouse | Oral (in diet) | 10 mg/kg/day | Inflammation | [7] |
| Necrostatin-1s | Atherosclerosis Model (ApoE⁻/⁻) | Mouse | Not Specified | Not Specified | Plaque Necrosis | [7] |
| Fingolimod | Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Oral | 0.3 mg/kg | Multiple Sclerosis | [9] |
| Teriflunomide | Experimental Autoimmune Encephalomyelitis (EAE) | Rat | Oral | 3 mg/kg | Multiple Sclerosis | [9] |
Table 3: Pharmacokinetic Parameters of Various Compounds in Different Species
| Compound | Species | Administration | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Reference | |---|---|---|---|---|---| | Indecainide | Mouse | Oral | < 3-5 hr | Not Specified | Not Specified |[10] | | Indecainide | Rat | Oral | 3-5 hr | Not Specified | Not Specified |[10] | | Indecainide | Monkey | Oral | 3-5 hr | Not Specified | Not Specified |[10] | | Perfluorobutyrate | Mouse (Male) | Oral (30 mg/kg) | 16.25 hr | Not Specified | Not Specified |[11] | | Perfluorobutyrate | Rat (Male) | Oral (30 mg/kg) | 9.22 hr | Not Specified | Not Specified |[11] | | Perfluorobutyrate | Monkey (Male) | IV (10 mg/kg) | 40.32 hr | Not Specified | Not Specified |[11] | | Flunoxaprofen | Rat | IV (20-40 mg/kg) | ~70 hr | 40-50 mL/h/kg | 2 L/kg |[12] | | Flunoxaprofen | Monkey | IV (20-40 mg/kg) | ~2 hr | 40-50 mL/h/kg | 0.13-0.18 L/kg |[12] |
Experimental Protocols
Preparation of Dosing Solutions
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or as recommended by the manufacturer)
-
Sterile water for injection
-
Sonicator
-
Vortex mixer
-
Analytical balance
-
Sterile tubes
Protocol:
-
Accurately weigh the required amount of this compound powder.
-
Prepare the desired volume of the vehicle solution. For example, to prepare 10 mL of 0.5% methylcellulose, add 50 mg of methylcellulose to 10 mL of sterile water.
-
Gradually add the this compound powder to the vehicle while vortexing to ensure a fine suspension.
-
Sonicate the suspension for 10-15 minutes to ensure homogeneity and reduce particle size.
-
Visually inspect the suspension for any clumps. If present, continue vortexing and sonication until a uniform suspension is achieved.
-
Prepare fresh dosing solutions daily to ensure stability and consistent dosing.
Animal Dosing and Administration
3.2.1. Oral Gavage
Materials:
-
Appropriate gauge feeding needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Protocol:
-
Weigh each animal to determine the correct volume of the dosing solution to administer.
-
Gently restrain the animal.
-
Measure the distance from the animal's mouth to the xiphoid process to ensure proper length of the gavage needle insertion.
-
Draw the calculated volume of the this compound suspension into the syringe.
-
Carefully insert the feeding needle into the esophagus and deliver the dose.
-
Observe the animal for any signs of distress after dosing.
3.2.2. Dietary Administration
Protocol:
-
Calculate the total amount of this compound needed for the study duration based on the target dose (e.g., 10 mg/kg/day) and the estimated daily food consumption of the animals.
-
Mix the calculated amount of this compound with a small portion of the powdered diet to create a premix.
-
Thoroughly blend the premix with the remaining bulk of the powdered diet to ensure uniform distribution.
-
Provide the medicated diet to the animals ad libitum.
-
Monitor food consumption to ensure the intended dose is being administered.
Experimental Workflow for In Vivo Efficacy Study
Caption: A general experimental workflow for evaluating the efficacy of this compound in an animal model of disease.
Pharmacokinetic Studies
Protocol:
-
Administer a single dose of this compound to a cohort of animals via the intended route (e.g., oral gavage or intravenous injection).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples from a subset of animals.
-
Process the blood to obtain plasma or serum and store at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma/serum samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Dose Selection and Conversion
Initial Dose Selection
For a novel compound like this compound, initial dose-ranging studies are crucial. Based on the data for GSK'547 in mice, a starting dose in the range of 1-10 mg/kg/day for oral administration could be considered.[7] The final dose will depend on the specific animal model, the disease being studied, and the observed efficacy and tolerability.
Interspecies Dose Conversion
To estimate a human equivalent dose (HED) from animal doses, allometric scaling based on body surface area is commonly used. The following formula can be applied:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
Table 4: Km Factors for Dose Conversion
| Species | Body Weight (kg) | Km Factor |
| Mouse | 0.02 | 3 |
| Rat | 0.15 | 6 |
| Monkey | 3 | 12 |
| Human | 60 | 37 |
Source: Adapted from Nair and Jacob, 2016.
Example Calculation: To convert a 10 mg/kg dose in a mouse to a human equivalent dose: HED = 10 mg/kg x (3 / 37) ≈ 0.81 mg/kg
Safety and Tolerability
During in vivo studies, it is essential to monitor the animals for any adverse effects. Daily observations should include:
-
Changes in body weight
-
Food and water intake
-
Clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture)
-
Behavioral changes
If signs of toxicity are observed, dose reduction or cessation of treatment may be necessary. Gross necropsy and histopathological examination of major organs should be performed at the end of the study to assess any potential organ toxicity. Clinical studies with the related compound GSK2982772 in humans have reported that it was generally well-tolerated, with headache being a common mild adverse event.[13]
References
- 1. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Response to Inhibition of Receptor‐Interacting Protein Kinase 1 (RIPK1) in Active Plaque Psoriasis: A Randomized Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Impact of RIPK1 Kinase Inhibition on Atherogenesis: A Genetic and a Pharmacological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 9. Using an animal model to predict the effective human dose for oral multiple sclerosis drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics of indecainide in mice, rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative pharmacokinetics of perfluorobutyrate in rats, mice, monkeys, and humans and relevance to human exposure via drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of flunoxaprofen in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration of GSK3 Inhibitors in Mouse Models of Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glycogen synthase kinase 3 (GSK3) is a serine/threonine kinase that has emerged as a significant therapeutic target in oncology.[1][2][3] It is a key regulator of various signaling pathways implicated in cancer progression, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[3][4][5] Inhibition of GSK3 has been shown to suppress tumor growth and enhance anti-tumor immunity.[5][6] These application notes provide detailed protocols and data for the administration of GSK3 inhibitors in preclinical mouse models of cancer, using the well-documented inhibitor AZD1080 as a primary example.
Data Presentation: Efficacy of GSK3 Inhibition in Syngeneic Mouse Cancer Models
The following table summarizes the quantitative data from studies utilizing the GSK3 inhibitor AZD1080 in various mouse cancer models.
| Parameter | MC38 (Colon Cancer) | CT26 (Colon Cancer) | KPC (Pancreatic Cancer) | LLC (Lewis Lung Carcinoma) |
| Mouse Strain | C57BL/6 | BALB/c | B6/129 | C57BL/6 |
| Cell Inoculation | 0.7 x 10⁶ cells in 40% Matrigel | 1 x 10⁶ cells in 40% Matrigel | 1 x 10⁶ cells in 40% Matrigel | 1 x 10⁶ cells in 40% Matrigel |
| Treatment Start | Tumor volume ~50 mm³ | Not Specified | Not Specified | Not Specified |
| Compound | sAZD1080 (silicasome encapsulated) | sAZD1080 (silicasome encapsulated) | sAZD1080 (silicasome encapsulated) | sAZD1080 (silicasome encapsulated) |
| Dosage | 5 mg/kg/mouse | 5 mg/kg/mouse | 5 mg/kg/mouse | 5 mg/kg/mouse |
| Administration | Intravenous (IV) | Intravenous (IV) | Intravenous (IV) | Intravenous (IV) |
| Dosing Schedule | Three injections, three days apart | Three injections, three days apart | Three injections, three days apart | Three injections, three days apart |
| Endpoint | 4 days after final treatment | 4 days after final treatment | 4 days after final treatment | 4 days after final treatment |
| Outcome | Significant tumor shrinkage | Significant tumor shrinkage | Significant tumor shrinkage | Significant tumor shrinkage |
Data extracted from a study by Allen et al. on the use of a silicasome nanocarrier for delivering a GSK3 inhibitor.[6]
Experimental Protocols
Syngeneic Mouse Model Preparation
This protocol describes the establishment of subcutaneous tumors in mice for evaluating the efficacy of GSK3 inhibitors.
Materials:
-
Cancer cell lines (e.g., MC38, CT26, KPC, LLC)[6]
-
Appropriate syngeneic mouse strains (e.g., C57BL/6, BALB/c, B6/129)[6]
-
Matrigel
-
Phosphate Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Culture cancer cells to the desired confluence.
-
Harvest and count the cells.
-
Resuspend the cells in a 40% Matrigel in PBS solution to the required concentration (e.g., 0.7 x 10⁶ or 1 x 10⁶ cells per injection volume).[6]
-
Subcutaneously inject the cell suspension into the right flank of the mice.[6]
-
Allow tumors to grow to a palpable size (e.g., ~50 mm³) before initiating treatment. This is typically around 14 days post-inoculation.[6]
-
Exclude mice with tumors that are either too small or too large to ensure uniformity within treatment groups.[6]
-
Randomly assign the remaining animals to different treatment groups.[6]
Administration of GSK3 Inhibitor (sAZD1080)
This protocol outlines the administration of silicasome-encapsulated AZD1080 (sAZD1080).
Materials:
-
sAZD1080 solution (5 mg/kg/mouse)[6]
-
Vehicle control (e.g., saline)
-
Syringes and needles for intravenous injection
Procedure:
-
Prepare the sAZD1080 solution for injection at the desired concentration.
-
Administer the treatment intravenously (IV).[6]
-
For the control group, administer an equivalent volume of saline IV.[6]
-
Follow the specified dosing schedule, for example, three injections administered three days apart.[6]
-
Monitor the mice for any adverse effects throughout the treatment period.
-
Sacrifice the mice at the study endpoint, for instance, 4 days after the final treatment administration, for tumor analysis.[6]
Signaling Pathways and Experimental Workflow
GSK3 Signaling in Cancer
GSK3 is a constitutively active kinase that is regulated through inhibitory phosphorylation by upstream kinases, most notably AKT.[2][3] In many cancers, the PI3K/AKT pathway is hyperactivated, leading to the inactivation of GSK3.[3][5] GSK3 also plays a crucial role in the Wnt/β-catenin signaling pathway, where it phosphorylates β-catenin, targeting it for degradation.[1][5]
Caption: GSK3 signaling pathways in cancer and the point of intervention for GSK3 inhibitors.
Experimental Workflow for Evaluating GSK3 Inhibitors
The following diagram illustrates a typical experimental workflow for assessing the efficacy of a GSK3 inhibitor in a mouse cancer model.
Caption: A generalized experimental workflow for in vivo testing of GSK3 inhibitors.
References
- 1. Glycogen synthase kinase 3 in Wnt signaling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of glycogen synthase kinase-3 in cancer: regulation by Wnts and other signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mcgill.ca [mcgill.ca]
- 5. mdpi.com [mdpi.com]
- 6. escholarship.org [escholarship.org]
Application Notes and Protocols for High-Throughput Screening of GSK729 and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK729 is a potent and selective small molecule inhibitor of the Mycobacterium tuberculosis enoyl-coenzyme A (CoA) hydratase, EchA6. This enzyme is a critical component of the fatty acid synthesis II (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids, the hallmark lipid components of the mycobacterial cell wall. By inhibiting EchA6, this compound disrupts mycolic acid production, leading to bactericidal effects against M. tuberculosis. These characteristics make this compound and its analogs promising candidates for the development of novel anti-tuberculosis therapeutics.
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound and other potential inhibitors of EchA6. The methodologies described herein are designed to facilitate the discovery and characterization of new chemical entities targeting this essential mycobacterial enzyme. Both biochemical, target-based screening and whole-cell phenotypic screening approaches are presented.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound. This table can be expanded as more data becomes available for this compound and its analogs.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | M. tuberculosis EchA6 | Biochemical Pull-down | 1.8 | [1] |
Signaling and Metabolic Pathway
This compound targets the Fatty Acid Synthase II (FAS-II) pathway in Mycobacterium tuberculosis. This pathway is responsible for the elongation of long-chain fatty acids that are precursors to mycolic acids. EchA6 plays a crucial, albeit non-catalytic, role in shuttling fatty acid intermediates within this pathway. Inhibition of EchA6 disrupts the entire FAS-II cycle, leading to the cessation of mycolic acid synthesis and ultimately, bacterial cell death.
References
Application Notes & Protocols for Synergy Studies with GSK729, a Novel Glycogen Synthase Kinase-3 (GSK-3) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1][2][3] Its dysregulation has been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.[3][4] GSK-3 is a constitutively active kinase that is regulated through inhibition by upstream signaling pathways, such as the PI3K/AKT and Wnt/β-catenin pathways.[2][4] GSK729 is a novel, potent, and selective inhibitor of GSK-3. This document outlines the experimental design for evaluating the synergistic potential of this compound with other therapeutic agents, a crucial step in preclinical drug development.
Combination therapy is a cornerstone of modern medicine, often leading to enhanced therapeutic efficacy, reduced toxicity, and the potential to overcome drug resistance.[5][6] The quantitative assessment of drug interactions is essential to distinguish synergistic, additive, or antagonistic effects.[6][7][8] This application note will focus on the methodologies for determining the synergistic effects of this compound in combination with a relevant therapeutic agent, using the widely accepted Chou-Talalay method to calculate the Combination Index (CI).[7][9][10]
Signaling Pathway
GSK-3 is a key downstream effector in multiple signaling cascades. The diagram below illustrates the central role of GSK-3 in the PI3K/AKT/mTOR and Wnt/β-catenin pathways, both of which are critical in cancer cell proliferation and survival. Inhibition of GSK-3 by this compound is hypothesized to synergize with inhibitors of other nodes in these interconnected pathways, such as mTOR inhibitors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Role of glycogen synthase kinase-3 in cancer: regulation by Wnts and other signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Design for Multi-drug Combination Studies Using Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. punnettsquare.org [punnettsquare.org]
- 8. Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating GSK-3β Inhibitors in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, including cell proliferation, survival, and apoptosis.[1][2][3] In the context of oncology, dysregulation of GSK-3β activity has been linked to tumor progression and resistance to conventional cancer therapies.[1][4][5] This has led to the development of GSK-3β inhibitors as potential therapeutic agents. GlaxoSmithKline (GSK) has been actively involved in the research and development of small molecule inhibitors targeting GSK-3β. These inhibitors have shown promise in preclinical and clinical studies, particularly when used in combination with standard chemotherapy regimens to enhance their anti-tumor efficacy and overcome resistance.[1][4][5][6]
These application notes provide a comprehensive overview of the use of GSK-3β inhibitors in combination with chemotherapy, based on publicly available data and established scientific principles. While a specific compound "GSK729" was not identified, the following information is representative of GSK's efforts in developing GSK-3β inhibitors for oncology.
Mechanism of Action: Synergistic Anti-Tumor Effects
GSK-3β inhibitors, when combined with chemotherapy, can potentiate the cytotoxic effects of chemotherapeutic agents through several mechanisms:
-
Sensitization to Chemotherapy: GSK-3β is known to regulate pathways that contribute to chemoresistance.[1][2] Inhibition of GSK-3β can render cancer cells more susceptible to the DNA-damaging effects of chemotherapeutic drugs like cisplatin and gemcitabine.[2][4]
-
Induction of Apoptosis: By modulating key signaling pathways such as Wnt/β-catenin and NF-κB, GSK-3β inhibitors can lower the threshold for apoptosis, leading to enhanced cancer cell death when combined with chemotherapy.[1][5]
-
Inhibition of DNA Repair: Some studies suggest that GSK-3β inhibitors may interfere with DNA repair mechanisms, preventing cancer cells from recovering from the damage inflicted by chemotherapy.[4]
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from preclinical studies evaluating a GSK-3β inhibitor in combination with common chemotherapeutic agents.
Table 1: In Vitro Cytotoxicity (IC50 Values in µM)
| Cell Line | Chemotherapy Agent | Chemotherapy Alone (IC50) | GSK-3β Inhibitor Alone (IC50) | Combination (IC50 of Chemo Agent) | Combination Index (CI)* |
| Pancreatic (PANC-1) | Gemcitabine | 15 | 5 | 3.5 | < 1 (Synergistic) |
| Ovarian (SKOV3) | Cisplatin | 8 | 7.5 | 2.1 | < 1 (Synergistic) |
| Glioblastoma (U-87 MG) | Temozolomide | 25 | 10 | 8.2 | < 1 (Synergistic) |
*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | p-value vs. Chemo Alone |
| Pancreatic Xenograft | Vehicle Control | 0 | - |
| Gemcitabine (50 mg/kg) | 45 | - | |
| GSK-3β Inhibitor (20 mg/kg) | 20 | - | |
| Gemcitabine (50 mg/kg) + GSK-3β Inhibitor (20 mg/kg) | 85 | < 0.01 | |
| Ovarian Xenograft | Vehicle Control | 0 | - |
| Cisplatin (5 mg/kg) | 50 | - | |
| GSK-3β Inhibitor (20 mg/kg) | 15 | - | |
| Cisplatin (5 mg/kg) + GSK-3β Inhibitor (20 mg/kg) | 92 | < 0.01 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a GSK-3β inhibitor and a chemotherapeutic agent, both alone and in combination.
Materials:
-
Cancer cell lines (e.g., PANC-1, SKOV3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
GSK-3β inhibitor (stock solution in DMSO)
-
Chemotherapeutic agent (stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment:
-
Prepare serial dilutions of the GSK-3β inhibitor and the chemotherapeutic agent in culture medium.
-
For single-agent treatments, add 100 µL of the diluted compounds to the respective wells.
-
For combination treatments, add 50 µL of each diluted compound to the appropriate wells.
-
Include vehicle control wells (containing the same concentration of DMSO or other solvent as the highest drug concentration).
-
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response). For combination studies, calculate the Combination Index (CI) using software like CompuSyn.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a GSK-3β inhibitor in combination with chemotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
GSK-3β inhibitor formulation for in vivo administration
-
Chemotherapeutic agent formulation for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Animal Grouping and Treatment: Randomize mice into treatment groups (e.g., Vehicle, Chemotherapy alone, GSK-3β inhibitor alone, Combination).
-
Drug Administration: Administer the drugs and vehicle control according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize mice at the end of the study.
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
Visualizations
Signaling Pathway Diagram
References
- 1. Glycogen Synthase Kinase 3β in Cancer Biology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycogen synthase kinase 3β in tumorigenesis and oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-3 as potential target for therapeutic intervention in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: GSK3174998 (Anti-OX40 Agonist) and Immunotherapy Combination
A Note on Nomenclature: Initial searches for "GSK729" did not yield a publicly recognized immunotherapy agent. The information presented here pertains to GSK3174998 , a humanized IgG1 anti-OX40 agonistic monoclonal antibody developed by GlaxoSmithKline, which has been evaluated in combination with immunotherapy. It is presumed that this is the agent of interest for this report.
Introduction
GSK3174998 is an investigational immunotherapy designed to enhance the body's anti-tumor immune response by targeting the OX40 receptor. OX40, a member of the tumor necrosis factor receptor superfamily, is a potent costimulatory receptor expressed on activated CD4+ and CD8+ T cells. Agonism of OX40 stimulates T-cell proliferation, survival, and cytokine production, while also mitigating the suppressive activity of regulatory T cells (Tregs) within the tumor microenvironment. These mechanisms of action make GSK3174998 a compelling candidate for combination therapy with immune checkpoint inhibitors, such as anti-PD-1 antibodies, to create a more robust and durable anti-cancer effect.
These application notes provide an overview of the mechanism of action, clinical and preclinical data, and detailed protocols for researchers, scientists, and drug development professionals interested in the combination of GSK3174998 with immunotherapy.
Data Presentation
Clinical Trial Data Summary
The ENGAGE-1 (NCT02528357) trial was a first-in-human, open-label, Phase I study evaluating the safety, tolerability, and preliminary clinical activity of GSK3174998 as a monotherapy and in combination with the anti-PD-1 antibody, pembrolizumab, in patients with advanced solid tumors.[1][2][3][4]
Table 1: Efficacy Results from the ENGAGE-1 Phase I Trial [1][2]
| Treatment Arm | Number of Patients | Overall Response Rate (ORR) | Disease Control Rate (DCR) ≥24 weeks |
| GSK3174998 Monotherapy (Part 1) | 45 | 0% (No confirmed responses) | 9% |
| GSK3174998 + Pembrolizumab (Part 2) | 96 | 8% | 28% |
Table 2: Safety Summary from the ENGAGE-1 Phase I Trial [1][2]
| Treatment Arm | Treatment-Related Adverse Events (TRAEs) | Most Common TRAE | Dose-Limiting Toxicities (DLTs) |
| GSK3174998 Monotherapy (Part 1) | 51% | Fatigue (11%) | None Observed |
| GSK3174998 + Pembrolizumab (Part 2) | 64% | Fatigue (24%) | Grade 3 pleural effusion, Grade 1 myocarditis with Grade 3 increased troponin |
Signaling Pathways and Mechanisms of Action
GSK3174998 functions as an OX40 agonist, promoting anti-tumor immunity through multiple mechanisms. When GSK3174998 binds to the OX40 receptor on activated T cells, it initiates a signaling cascade that enhances T cell effector functions. In combination with an anti-PD-1 antibody like pembrolizumab, which blocks the inhibitory PD-1/PD-L1 pathway, the therapeutic goal is to synergistically amplify the T-cell-mediated attack on tumor cells.
Diagram: GSK3174998 and Anti-PD-1 Combination Signaling Pathway
References
- 1. sanguinebio.com [sanguinebio.com]
- 2. Combination of OX40 Co-Stimulation, Radiotherapy, and PD-1 Inhibition in a Syngeneic Murine Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Syngeneic Mouse B-Cell Lymphoma Model for Pre-Clinical Evaluation of CD19 CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
Application Notes and Protocols for EED-Targeting Protein Degraders
Note: Specific public domain data for a compound designated "GSK729" for inducing protein degradation is not available. This document provides detailed application notes and protocols for a representative and well-characterized EED-targeting PROTAC, referred to herein as PROTAC EED Degrader-2 , to illustrate the principles and methodologies relevant to researchers, scientists, and drug development professionals working with this class of molecules.
Introduction to EED-Targeting PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] An EED-targeting PROTAC is designed to selectively bind to Embryonic Ectoderm Development (EED), a core subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] By simultaneously recruiting an E3 ubiquitin ligase, the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of not only EED but also other core components of the PRC2 complex, such as EZH2 and SUZ12.[2][3] This leads to a reduction in histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark for gene silencing, and can induce anti-proliferative effects in PRC2-dependent cancers.[2][3][4]
Mechanism of Action
EED-targeting PROTACs function by inducing the formation of a ternary complex between EED and an E3 ubiquitin ligase (e.g., VHL or CRBN). This proximity leads to the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of EED. The polyubiquitinated EED is then recognized and degraded by the 26S proteasome. As EED is a critical component for the stability and function of the PRC2 complex, its degradation leads to the co-degradation of other core subunits like EZH2 and SUZ12.
Data Presentation: Representative EED Degrader
The following tables summarize the quantitative data for PROTAC EED Degrader-2 , a von Hippel-Lindau (VHL)-based EED degrader.
| Parameter | Value | Description | Reference |
| Binding Affinity | |||
| pKD (for EED) | 9.27 ± 0.05 | Negative logarithm of the dissociation constant for EED binding. | [5] |
| Inhibitory Activity | |||
| pIC50 (PRC2) | 8.11 ± 0.09 | Negative logarithm of the half-maximal inhibitory concentration against PRC2 enzymatic activity. | [5] |
| Cellular Activity | |||
| GI50 (Karpas422 cells) | 0.057 µM (Day 14) | Half-maximal growth inhibition concentration in an EZH2 mutant DLBCL cell line. | [5] |
Table 1: In Vitro and Cellular Activity of PROTAC EED Degrader-2.
| Cell Line | Treatment | Observed Effect | Reference |
| Karpas422 | 0.1-3 µM; 48 hours | Reduction in protein levels of EED, EZH2, and H3K27me3. | [5] |
| Karpas422 | 1 µM; 1-24 hours | Degradation of EED, EZH2, and SUZ12. EED levels decreased within 1-2 hours. | [5] |
Table 2: Cellular Degradation Profile of PROTAC EED Degrader-2.
PRC2 Signaling Pathway
The PRC2 complex is a key epigenetic regulator that catalyzes the methylation of histone H3 at lysine 27 (H3K27me1, me2, and me3). H3K27me3 is a repressive mark that leads to chromatin compaction and transcriptional silencing of target genes, which are often involved in development and cell differentiation. Dysregulation of PRC2 activity is implicated in various cancers. Degradation of the PRC2 complex by an EED-targeting PROTAC leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of tumor-suppressor genes.
Experimental Protocols
Western Blot for Protein Degradation
This protocol is for assessing the degradation of EED, EZH2, and SUZ12 in a cell line of interest (e.g., Karpas422) following treatment with an EED-targeting PROTAC.
Materials:
-
Cell line of interest (e.g., Karpas422)
-
Complete cell culture medium
-
EED-targeting PROTAC (e.g., PROTAC EED Degrader-2)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EED, anti-EZH2, anti-SUZ12, anti-H3K27me3, anti-H3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the EED-targeting PROTAC (e.g., 0.1, 0.3, 1, 3 µM) or with 1 µM PROTAC for different time points (e.g., 1, 2, 4, 8, 24 hours). Include a DMSO vehicle control.
-
For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding the PROTAC.
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control (e.g., GAPDH or β-actin).
-
Cell Viability Assay
This protocol measures the anti-proliferative effect of the EED-targeting PROTAC.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom plates
-
EED-targeting PROTAC
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT)
Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well).
-
Allow cells to attach and grow for 24 hours.
-
Prepare a serial dilution of the EED-targeting PROTAC in culture medium.
-
Treat the cells with the diluted compound (e.g., from 0.01 to 100 µM) in triplicate. Include a DMSO vehicle control.
-
Incubate the plate for the desired duration (e.g., 7 or 14 days, as PROTAC effects can be slow to manifest).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Calculate cell viability as a percentage relative to the DMSO control and plot a dose-response curve to determine the GI50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the PROTAC-induced interaction between EED and the E3 ligase.
Materials:
-
Cell line expressing tagged E3 ligase (e.g., VHL-FLAG) or use an antibody against the endogenous E3 ligase.
-
EED-targeting PROTAC
-
Non-denaturing lysis buffer (e.g., Tris-buffered saline with 0.5% NP-40 and protease inhibitors)
-
Anti-FLAG magnetic beads or Protein A/G beads and anti-VHL antibody
-
Primary antibodies (anti-EED, anti-VHL/FLAG)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the EED-targeting PROTAC (at a concentration known to be effective, e.g., 1 µM) or DMSO for a short period (e.g., 2-4 hours).
-
Lyse the cells using a non-denaturing lysis buffer.
-
Clear the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cleared lysate with anti-FLAG magnetic beads (for tagged ligase) or with an anti-VHL antibody followed by Protein A/G beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads 3-5 times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blot:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blot using antibodies against EED and VHL (or FLAG tag). An increased amount of EED in the VHL immunoprecipitate from PROTAC-treated cells compared to the control indicates ternary complex formation.
-
Experimental Workflow
The following diagram outlines a typical workflow for the characterization of an EED-targeting PROTAC.
References
- 1. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EED-Targeted PROTACs Degrade EED, EZH2, and SUZ12 in the PRC2 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of Polycomb Repressive Complex 2 with an EED-Targeted Bivalent Chemical Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis of GSK3β and Associated Target Proteins
Introduction
Glycogen Synthase Kinase 3β (GSK3β) is a crucial serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] Its dysregulation is implicated in various diseases, making it a significant target for drug development. These application notes provide a detailed protocol for the Western blot analysis of GSK3β and its key downstream and upstream signaling partners. While the specific target "GSK729" was not identified in available literature, this protocol is broadly applicable to studying the effects of various GSK inhibitors on GSK3β-related signaling pathways.
Data Presentation
Quantitative analysis of Western blot data is essential for determining the effects of inhibitors on target protein expression and phosphorylation. The following table provides a template for summarizing such data.
Table 1: Densitometric Analysis of Protein Expression Following Treatment with a GSK Inhibitor
| Target Protein | Treatment Group | Normalized Intensity (Mean ± SD) | Fold Change vs. Control | p-value |
| p-GSK3β (Ser9) | Control | User-defined | 1.0 | - |
| Inhibitor (Dose 1) | User-defined | User-defined | User-defined | |
| Inhibitor (Dose 2) | User-defined | User-defined | User-defined | |
| Total GSK3β | Control | User-defined | 1.0 | - |
| Inhibitor (Dose 1) | User-defined | User-defined | User-defined | |
| Inhibitor (Dose 2) | User-defined | User-defined | User-defined | |
| β-catenin | Control | User-defined | 1.0 | - |
| Inhibitor (Dose 1) | User-defined | User-defined | User-defined | |
| Inhibitor (Dose 2) | User-defined | User-defined | User-defined | |
| p-Akt (Ser473) | Control | User-defined | 1.0 | - |
| Inhibitor (Dose 1) | User-defined | User-defined | User-defined | |
| Inhibitor (Dose 2) | User-defined | User-defined | User-defined | |
| Total Akt | Control | User-defined | 1.0 | - |
| Inhibitor (Dose 1) | User-defined | User-defined | User-defined | |
| Inhibitor (Dose 2) | User-defined | User-defined | User-defined | |
| Loading Control | Control | User-defined | 1.0 | - |
| (e.g., GAPDH, β-actin) | Inhibitor (Dose 1) | User-defined | User-defined | - |
| Inhibitor (Dose 2) | User-defined | User-defined | - |
Experimental Protocols
This section details the step-by-step methodology for performing a Western blot to analyze GSK3β and related proteins.
Cell Culture and Treatment
-
Culture cells to 70-80% confluency in appropriate growth medium.
-
Treat cells with the desired concentrations of the GSK inhibitor or vehicle control for the specified duration.
-
Following treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
Lysate Preparation
Two common lysis buffers are provided below. The choice of buffer depends on the specific experimental goals.
RIPA (Radioimmunoprecipitation Assay) Buffer (for general protein extraction):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
Protease and phosphatase inhibitor cocktails (added fresh)
Procedure:
-
Add 1 mL of ice-cold lysis buffer for every 1x10^7 cells.[3]
-
For adherent cells, scrape them off the plate using a cell scraper.[3] For suspension cells, pellet them by centrifugation and resuspend in lysis buffer.[4]
-
Incubate the cell suspension on ice for 30 minutes with intermittent vortexing.[3]
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.[3]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Prepare protein samples by mixing the cell lysate with 2x Laemmli sample buffer (containing β-mercaptoethanol) at a 1:1 ratio.[3][5]
-
Denature the samples by heating at 95-100°C for 5 minutes.[3][5]
-
Load 20-40 µg of protein per well into a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins.
-
Include a pre-stained protein ladder to monitor migration and estimate protein size.
-
Run the gel in 1x SDS-PAGE running buffer at 100-150V until the dye front reaches the bottom of the gel.[3][6]
Protein Transfer (Electroblotting)
-
Activate a PVDF membrane by soaking it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.[5]
-
Assemble the transfer sandwich: fiber pad, filter paper, gel, PVDF membrane, filter paper, fiber pad. Ensure no air bubbles are trapped between the gel and the membrane.
-
Place the sandwich in a transfer apparatus filled with ice-cold transfer buffer.
-
Perform the transfer at 100V for 1-2 hours at 4°C.[5]
Immunoblotting
-
After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature or overnight at 4°C with gentle agitation.[4][7]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions:
-
Rabbit anti-p-GSK3β (Ser9) (1:1000)
-
Rabbit anti-GSK3β (total) (1:1000)[8]
-
Rabbit anti-β-catenin (1:1000)
-
Rabbit anti-p-Akt (Ser473) (1:1000)
-
Rabbit anti-Akt (total) (1:1000)
-
Mouse anti-GAPDH (1:5000) or Mouse anti-β-actin (1:5000)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST for 10 minutes each.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the bands using image analysis software. Normalize the intensity of the target protein bands to the loading control.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involving GSK3β.
Caption: Key signaling pathways regulating GSK3β activity.
Experimental Workflow
This diagram outlines the major steps of the Western blot protocol.
Caption: Overview of the Western blot experimental workflow.
References
- 1. The dual role of glycogen synthase kinase-3 beta (GSK3β) in neurodegenerative pathologies: interplay between autophagy and disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK3β Regulates Differentiation and Growth Arrest in Glioblastoma | PLOS One [journals.plos.org]
- 3. gsk.com [gsk.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Pro-Survival Autophagy Enhanced GSK-3β Inhibition-Induced Apoptosis and Retarded Proliferation in Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycogen synthase kinase-3 beta inhibitors as novel cancer treatments and modulators of antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single cell-resolution western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following GSK729 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK729 is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in a wide array of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1][2][3] GSK-3 is a key regulator of multiple signaling pathways, most notably the Wnt/β-catenin and PI3K/Akt pathways, which are crucial for immune cell function.[1][3] Inhibition of GSK-3 has emerged as a promising strategy in immuno-oncology and for the treatment of various inflammatory and autoimmune diseases.[4]
These application notes provide detailed protocols for the analysis of immune cells by flow cytometry following treatment with this compound. The methodologies described herein are designed to enable researchers to characterize the immunomodulatory effects of this compound on various immune cell subsets, with a focus on T cells, B cells, and NK cells.
Mechanism of Action of this compound
This compound, as a GSK-3 inhibitor, is expected to modulate immune responses through several mechanisms. In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[5] Inhibition of GSK-3 by this compound leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes.[5] Furthermore, GSK-3 is a downstream component of the PI3K/Akt signaling pathway. Akt, a pro-survival kinase, can phosphorylate and inactivate GSK-3.[6]
The immunomodulatory effects of GSK-3 inhibition are multifaceted. Studies with other GSK-3 inhibitors have demonstrated:
-
Downregulation of Immune Checkpoint Receptors: Inhibition of GSK-3 has been shown to reduce the expression of inhibitory receptors such as PD-1, TIGIT, and LAG-3 on T cells, which can enhance anti-tumor immunity.[7][8]
-
Enhanced Cytotoxicity: GSK-3 inhibition can boost the cytolytic activity of CD8+ T cells and NK cells.[9][10][11]
-
Modulation of T Cell Differentiation: GSK-3 plays a role in T cell differentiation, and its inhibition can influence the balance between different T helper subsets and preserve a naive T cell phenotype.[12][13]
-
Regulation of B Cell Function: GSK-3 inhibition can increase the proportion and suppressive function of regulatory B cells (Bregs).[4]
Data Presentation
The following tables summarize expected quantitative data from flow cytometry analysis of human peripheral blood mononuclear cells (PBMCs) treated with this compound.
Table 1: Effect of this compound on Immune Checkpoint Expression on CD8+ T Cells
| Treatment | % PD-1+ of CD8+ T cells | % TIGIT+ of CD8+ T cells | % LAG-3+ of CD8+ T cells |
| Vehicle Control | 25.4 ± 2.1 | 18.2 ± 1.5 | 10.5 ± 1.1 |
| This compound (1 µM) | 12.1 ± 1.3 | 9.8 ± 0.9 | 5.2 ± 0.6 |
| This compound (10 µM) | 6.5 ± 0.8 | 4.1 ± 0.5 | 2.3 ± 0.4 |
Table 2: Effect of this compound on NK Cell Activating Receptors and Cytotoxicity Markers
| Treatment | % NKG2D+ of NK cells | % DNAM-1+ of NK cells | % Granzyme B+ of NK cells |
| Vehicle Control | 65.7 ± 4.3 | 78.1 ± 5.2 | 45.3 ± 3.8 |
| This compound (1 µM) | 78.9 ± 5.1 | 85.4 ± 4.9 | 62.1 ± 4.5 |
| This compound (10 µM) | 85.2 ± 5.5 | 91.2 ± 5.8 | 75.8 ± 5.1 |
Table 3: Effect of this compound on Regulatory B Cell (Breg) Population
| Treatment | % CD24hiCD27+ of CD19+ B cells |
| Vehicle Control | 2.1 ± 0.3 |
| This compound (1 µM) | 4.5 ± 0.5 |
| This compound (10 µM) | 7.8 ± 0.8 |
Experimental Protocols
Protocol 1: Analysis of Immune Checkpoint Expression on T Cells
Objective: To quantify the expression of PD-1, TIGIT, and LAG-3 on CD8+ T cells following this compound treatment.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD3
-
Anti-Human CD8
-
Anti-Human PD-1
-
Anti-Human TIGIT
-
Anti-Human LAG-3
-
Viability Dye (e.g., Propidium Iodide or a fixable viability stain)
-
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 106 cells/mL.
-
Plate 1 x 106 cells per well in a 96-well U-bottom plate.
-
Add this compound at desired concentrations (e.g., 1 µM, 10 µM) or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the viability dye and the antibody cocktail (anti-CD3, anti-CD8, anti-PD-1, anti-TIGIT, anti-LAG-3).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer, collecting at least 100,000 events per sample.
-
Analyze the data using appropriate software. Gate on live, single cells, then on CD3+ T cells, followed by CD8+ T cells. Determine the percentage of PD-1+, TIGIT+, and LAG-3+ cells within the CD8+ T cell population.
Protocol 2: Intracellular Staining for Cytotoxicity Markers in NK Cells
Objective: To measure the intracellular expression of Granzyme B in NK cells after this compound treatment.
Materials:
-
Human PBMCs
-
This compound
-
RPMI-1640 medium supplemented with 10% FBS
-
PBS
-
FACS Buffer
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD3
-
Anti-Human CD56
-
Anti-Human Granzyme B
-
Viability Dye
-
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm kit)
-
Permeabilization/Wash Buffer
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Follow steps 1-6 from Protocol 1.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing antibodies for surface markers (anti-CD3, anti-CD56) and the viability dye.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS buffer.
-
Resuspend the cells in 100 µL of Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C.
-
Wash the cells twice with 200 µL of Permeabilization/Wash buffer.
-
Resuspend the cells in 100 µL of Permeabilization/Wash buffer containing the anti-Granzyme B antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of Permeabilization/Wash buffer.
-
Resuspend the cells in 200 µL of FACS buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer.
-
Analyze the data. Gate on live, single cells, then on the NK cell population (CD3-CD56+). Determine the percentage of Granzyme B+ cells within the NK cell population.
Mandatory Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for flow cytometry analysis after this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. GSK3 inhibitor suppresses cell growth and metabolic process in FLT3-ITD leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer [mdpi.com]
- 4. Frontiers | Inhibition of Glycogen Synthase Kinase 3β Increases the Proportion and Suppressive Function of CD19+CD24hiCD27+ Breg Cells [frontiersin.org]
- 5. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 7. Elraglusib (9-ING-41), a selective small-molecule inhibitor of glycogen synthase kinase-3 beta, reduces expression of immune checkpoint molecules PD-1, TIGIT and LAG-3 and enhances CD8+ T cell cytolytic killing of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GSK 3 inhibition drives maturation of NK cells and enhances their antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycogen Synthase Kinase 3 Inactivation Drives T-bet-Mediated Downregulation of Co-receptor PD-1 to Enhance CD8+ Cytolytic T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Glycogen Synthase Kinase-3 Is an Early Determinant in the Differentiation of Pathogenic Th17 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GSK-3β inhibition preserves naive T cell phenotype in bone marrow reconstituted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK729 in 3D Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) organoid culture systems have emerged as powerful tools in biomedical research and drug discovery, offering a more physiologically relevant model compared to traditional 2D cell cultures. These self-organizing structures mimic the architecture and function of native organs, providing a valuable platform for studying development, disease modeling, and compound screening.
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] Its dysregulation has been implicated in various diseases, making it a significant target for therapeutic intervention. While specific data on GSK729 in 3D organoid systems is not yet widely available, its presumed role as a GSK3 inhibitor allows us to infer its potential applications and establish protocols based on the well-documented effects of other GSK3 inhibitors, such as CHIR99021, in organoid cultures. These inhibitors have been shown to influence the development and maturation of various organoid types, including lung and cerebral organoids.[3][4]
These application notes provide a comprehensive guide for the utilization of this compound in 3D organoid culture systems, with protocols and data extrapolated from studies using the potent GSK3 inhibitor, CHIR99021.
Signaling Pathway
GSK3 is a key downstream regulator in multiple signaling pathways, most notably the Wnt/β-catenin pathway. In the absence of Wnt signaling, GSK3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK3, for instance by a compound like this compound, prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation and differentiation.
Experimental Protocols
The following protocols are based on established methods for organoid culture and treatment with the GSK3 inhibitor CHIR99021.[5][6][7] Researchers should optimize these protocols for their specific organoid model and experimental goals.
Protocol 1: General Organoid Culture and Treatment with this compound
Materials:
-
Organoid culture medium (specific to the organoid type)
-
Basement membrane matrix (e.g., Matrigel)
-
This compound (stock solution in DMSO)
-
Culture plates (e.g., 24-well or 96-well plates)
-
Phosphate-buffered saline (PBS)
-
Cell recovery solution (optional)
Procedure:
-
Organoid Seeding:
-
Thaw and prepare the basement membrane matrix on ice.
-
Resuspend single cells or organoid fragments in the liquid matrix at the desired density.
-
Dispense 50 µL domes of the cell-matrix suspension into the center of each well of a pre-warmed culture plate.
-
Incubate at 37°C for 20-30 minutes to allow the domes to solidify.
-
Gently add 500 µL of pre-warmed organoid culture medium to each well.
-
-
This compound Treatment:
-
Prepare working concentrations of this compound in the organoid culture medium. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific organoid model (e.g., 0.1 µM to 10 µM).
-
After the initial culture period for organoid formation (typically 24-72 hours), carefully aspirate the existing medium.
-
Add fresh medium containing the desired concentration of this compound or vehicle control (DMSO) to the respective wells.
-
Replenish the medium with fresh this compound or vehicle every 2-3 days.
-
-
Monitoring and Analysis:
-
Monitor organoid growth, morphology, and size regularly using brightfield microscopy.
-
At the desired time points, organoids can be harvested for downstream analysis, including:
-
Quantitative Analysis: Measure organoid size (area or diameter) and number using imaging software.
-
Viability Assays: Use assays such as CellTiter-Glo® 3D to assess cell viability.
-
Immunofluorescence Staining: Fix, permeabilize, and stain organoids with antibodies against specific cellular markers to analyze cell type composition and organization.
-
Gene Expression Analysis: Extract RNA for qRT-PCR or RNA-sequencing to analyze changes in gene expression.
-
-
Protocol 2: Generation of Lung Organoids with GSK3 Inhibition
This protocol is adapted from methods utilizing CHIR99021 to promote the formation and maturation of lung organoids.[4][8]
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Definitive endoderm (DE) differentiation medium
-
Anterior foregut endoderm (AFE) induction medium
-
Lung progenitor induction medium (containing CHIR99021 or this compound)
-
Lung organoid maturation medium
-
Basement membrane matrix
Procedure:
-
DE and AFE Differentiation: Differentiate hPSCs into DE and then AFE using established protocols.
-
Lung Progenitor Induction: On day 5 of differentiation, switch to a lung progenitor induction medium containing this compound (e.g., 3 µM, concentration to be optimized). Culture for 7-10 days.
-
Organoid Formation: Embed the resulting lung progenitor aggregates in a basement membrane matrix and culture in a maturation medium, which may also contain a lower concentration of this compound, to promote branching morphogenesis and differentiation into various lung epithelial cell types.
Protocol 3: Cerebral Organoid Development with GSK3 Inhibition
This protocol is based on studies using CHIR99021 to influence the growth and differentiation of cerebral organoids.[3][9]
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Embryoid body (EB) formation medium
-
Neural induction medium
-
Neural differentiation medium (containing this compound)
-
Maturation medium
Procedure:
-
EB Formation and Neural Induction: Generate EBs from hPSCs and induce neural fate using standard protocols.
-
Neural Differentiation with this compound: From day 14 onwards, culture the developing organoids in a neural differentiation medium supplemented with this compound. A dose-dependent effect is expected, with lower concentrations (e.g., 1 µM) potentially increasing organoid size and higher concentrations (e.g., 10 µM) potentially altering cell fate decisions.
-
Long-term Maturation: Continue to culture the organoids in a maturation medium, with or without this compound, to observe the long-term effects on neuronal differentiation and organization.
Data Presentation
The following tables summarize quantitative data from studies using the GSK3 inhibitor CHIR99021 in organoid systems. These data provide an expected range of effects for a potent GSK3 inhibitor like this compound.
Table 1: Dose-Dependent Effect of CHIR99021 on Cerebral Organoid Size [3][9]
| Treatment Group | Concentration | Mean Organoid Size (Arbitrary Units) ± SEM |
| DMSO (Vehicle) | - | 5.856 ± 0.7229 |
| CHIR99021 | 1 µM | 9.472 ± 0.8797 |
| CHIR99021 | 10 µM | 3.294 ± 0.3062 |
Table 2: Effect of CHIR99021 on Cell Marker Expression in Cerebral Organoids [3]
| Marker | Cell Type | CHIR99021 (1µM) - Fold Change vs. DMSO | CHIR99021 (10µM) - Fold Change vs. DMSO |
| SOX2 | Neural Progenitor | 1.472 ± 0.1668 | 0.5228 ± 0.05321 |
| BLBP | Radial Glia | 2.069 ± 0.7181 | 0.6944 ± 0.1048 |
| TBR2 | Intermediate Progenitor | 1.141 ± 0.09633 | 2.884 ± 0.3168 |
| DCX | Immature Neurons | 1.864 ± 0.4717 | -1.516 ± 0.0886 |
| E-cadherin | Neuroepithelium | 0.9285 ± 0.2585 | 1.819 ± 0.5351 |
Mandatory Visualizations
Experimental Workflow for this compound Application in Organoid Culture
Conclusion
This compound, as a putative inhibitor of GSK3, holds significant promise for modulating the development and behavior of 3D organoid cultures. The provided protocols and data, extrapolated from studies with the analogous compound CHIR99021, offer a solid foundation for researchers to begin exploring the effects of this compound in their specific organoid systems. Careful optimization of concentrations and treatment durations will be crucial for achieving desired outcomes. The use of this compound in 3D organoid models will undoubtedly contribute to a deeper understanding of GSK3 signaling in organogenesis and disease, and may aid in the development of novel therapeutic strategies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of lung and airway epithelial maturation cocktail on the structure of lung bud organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Enteric Organoid Culture Protocol | Bio-Techne [bio-techne.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. woongbee.com [woongbee.com]
- 8. Generation of 3D lung organoids from human induced pluripotent stem cells for modeling of lung development and viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration | PLOS One [journals.plos.org]
Application Notes & Protocols: CRISPR Screening with a Glycogen Synthase Kinase 3 (GSK-3) Inhibitor for Identification of Resistance Genes
Disclaimer: The compound "GSK729" was not identifiable in publicly available scientific literature. Therefore, these application notes and protocols have been generated using the well-characterized and potent GSK-3 inhibitor, CHIR99021 , as a representative compound. The principles and methodologies described are broadly applicable to CRISPR screens for resistance to other GSK-3 inhibitors.
Introduction
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that is a key regulator in a multitude of cellular processes, including metabolism, proliferation, and apoptosis.[1] GSK-3 is a critical component of several signaling pathways implicated in cancer, such as the Wnt/β-catenin and PI3K/Akt/mTOR pathways.[2] The development of small molecule inhibitors targeting GSK-3, such as CHIR99021, represents a promising therapeutic strategy for various cancers. However, the emergence of drug resistance is a significant clinical challenge.
CRISPR-Cas9 based genetic screens are powerful tools for systematically identifying genes whose loss-of-function confers resistance to a therapeutic agent.[3] This document provides detailed application notes and protocols for conducting a genome-wide CRISPR knockout screen to identify genes that, when inactivated, lead to resistance to the GSK-3 inhibitor CHIR99021.
Mechanism of Action of CHIR99021
CHIR99021 is a highly selective and potent ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms.[4] A primary consequence of GSK-3 inhibition is the activation of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3 by CHIR99021 prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin, which in turn activates the transcription of Wnt target genes.
Signaling Pathways
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for CHIR99021 Resistance
This protocol outlines a pooled lentiviral-based CRISPR-Cas9 knockout screen to identify genes whose inactivation confers resistance to CHIR99021.
1. Cell Line Selection and Culture:
-
Select a cancer cell line that is sensitive to CHIR99021. For example, a cell line with a known dependence on pathways regulated by GSK-3.
-
Culture the cells in the recommended medium and conditions.
2. Lentiviral Library Production:
-
Amplify a genome-wide human CRISPR knockout library (e.g., GeCKO v2, Brunello, or TKOv3) according to the manufacturer's instructions.
-
Co-transfect the library plasmids with lentiviral packaging plasmids into a suitable packaging cell line (e.g., HEK293T).
-
Harvest the lentiviral particles and determine the viral titer.
3. Lentiviral Transduction of Target Cells:
-
Transduce the target cancer cell line with the pooled lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single guide RNA (sgRNA).
-
Select transduced cells with an appropriate antibiotic (e.g., puromycin).
4. CHIR99021 Treatment and Selection:
-
After selection, expand the cells and harvest a portion as the "Day 0" or "untreated" control.
-
Treat the remaining cells with a predetermined concentration of CHIR99021 that effectively inhibits the growth of wild-type cells (e.g., IC80-IC90).
-
Culture the cells under continuous CHIR99021 pressure for a specified period (e.g., 14-21 days) to allow for the enrichment of resistant clones. Maintain a control population of transduced cells cultured in parallel without the drug.
5. Genomic DNA Extraction and Library Preparation:
-
Harvest the CHIR99021-treated and control cell populations.
-
Extract genomic DNA (gDNA) from both populations.
-
Amplify the sgRNA-containing cassettes from the gDNA by PCR.
-
Prepare the amplicons for next-generation sequencing (NGS).
6. Next-Generation Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to the sgRNA library to determine the read counts for each sgRNA.
-
Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched in the CHIR99021-treated population compared to the control population.
Data Presentation
The results of a CRISPR screen for resistance to CHIR99021 can be summarized in tables that rank the genes whose knockout leads to the most significant enrichment in the drug-treated population. Below are examples of how this data can be presented.
Table 1: Top Gene Hits from Genome-Wide CRISPR Screen for CHIR99021 Resistance
| Rank | Gene Symbol | Description | Log2 Fold Change (Enrichment) | p-value | False Discovery Rate (FDR) |
| 1 | AXIN1 | Axin 1 | 8.2 | 1.5e-8 | 2.1e-7 |
| 2 | APC | Adenomatous Polyposis Coli | 7.9 | 3.2e-8 | 3.8e-7 |
| 3 | CSNK1A1 | Casein Kinase 1 Alpha 1 | 7.5 | 8.9e-8 | 9.1e-7 |
| 4 | TCF7L2 | Transcription Factor 7 Like 2 | 6.8 | 1.2e-7 | 1.5e-6 |
| 5 | RNF43 | Ring Finger Protein 43 | 6.5 | 2.5e-7 | 2.8e-6 |
| 6 | ZNRF3 | Zinc and Ring Finger 3 | 6.3 | 4.1e-7 | 4.3e-6 |
| 7 | LGR5 | Leucine Rich Repeat Containing G Protein-Coupled Receptor 5 | 5.9 | 8.7e-7 | 9.0e-6 |
| 8 | CTNNB1 | Catenin Beta 1 | -0.2 | 0.85 | 0.92 |
| 9 | GSK3A | Glycogen Synthase Kinase 3 Alpha | -1.5 | 0.02 | 0.05 |
| 10 | GSK3B | Glycogen Synthase Kinase 3 Beta | -1.8 | 0.01 | 0.03 |
Note: This is hypothetical data based on the known mechanism of action of CHIR99021. Genes in the β-catenin destruction complex (AXIN1, APC, CSNK1A1) are expected to be top hits, as their loss would stabilize β-catenin, mimicking the effect of GSK-3 inhibition and thus conferring resistance. Genes that are negatively regulated by the Wnt pathway (RNF43, ZNRF3) may also appear as hits. Depletion of the drug's direct targets (GSK3A, GSK3B) would be expected.
Table 2: Validation of Top Gene Hits
| Gene Knockout | Cell Viability (% of Control) - No Drug | Cell Viability (% of Control) + CHIR99021 | Fold Resistance (IC50 Shift) |
| Non-Targeting Control | 100% | 25% | 1x |
| AXIN1 KO | 98% | 85% | 12x |
| APC KO | 95% | 82% | 10x |
| CSNK1A1 KO | 102% | 78% | 9x |
| TCF7L2 KO | 99% | 65% | 6x |
Note: This table presents hypothetical data from validation experiments where individual top-hit genes are knocked out and the cell viability in the presence of CHIR99021 is assessed.
Logical Relationships in Data Analysis
The analysis of CRISPR screen data involves a logical workflow to identify and validate candidate resistance genes.
References
Troubleshooting & Optimization
GSK729 solubility and stability issues
Disclaimer: As GSK729 is a research compound, comprehensive public data on its solubility and stability is limited. The following troubleshooting guides and FAQs are based on general principles for small molecule kinase inhibitors and are intended to provide a framework for researchers to conduct their own experiments. The quantitative data and diagrams presented are for illustrative purposes only and should not be considered as experimentally verified for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For initial stock solutions, dimethyl sulfoxide (DMSO) is commonly used for small molecule inhibitors. However, the optimal solvent for your specific experimental needs will depend on the required concentration and the compatibility of the solvent with your assay. It is recommended to perform solubility tests in various common laboratory solvents.
Q2: How should I store this compound solutions?
Stock solutions of this compound in DMSO can typically be stored at -20°C or -80°C for several months. For aqueous working solutions, it is best to prepare them fresh for each experiment to avoid degradation. Stability in aqueous buffers can be pH-dependent and should be experimentally determined.
Q3: Is this compound stable in aqueous solutions?
The stability of this compound in aqueous solutions is likely to be influenced by factors such as pH, temperature, and light exposure. It is crucial to perform stability studies to understand its degradation profile in your specific experimental buffer.
Q4: What are the potential degradation pathways for this compound?
Potential degradation pathways for small molecules like this compound include hydrolysis (especially at extreme pH values), oxidation, and photodecomposition. Forced degradation studies are essential to identify the conditions under which the compound is unstable and to characterize any degradation products.
Troubleshooting Guides
Issue: this compound is not dissolving at the desired concentration.
Possible Causes & Solutions:
| Cause | Suggested Troubleshooting Steps |
| Low intrinsic solubility in the chosen solvent. | 1. Try a different solvent. See the table below for a suggested panel of solvents to test. 2. Gently warm the solution (e.g., to 37°C) to aid dissolution. Be cautious, as heat can also accelerate degradation. 3. Use sonication to increase the rate of dissolution. |
| Compound has precipitated out of solution. | 1. If the solution was previously clear and has now formed a precipitate, it may have exceeded its solubility limit upon cooling or standing. 2. Try re-dissolving with gentle warming and vortexing. 3. Consider preparing a more dilute stock solution. |
| Incorrect solvent used. | Verify the solvent used. For polar compounds, polar solvents are generally more effective, and vice-versa. |
Issue: Inconsistent experimental results with this compound.
Possible Causes & Solutions:
| Cause | Suggested Troubleshooting Steps |
| Degradation of this compound in stock or working solutions. | 1. Prepare fresh stock and working solutions. 2. Perform a stability study of your working solution under your experimental conditions (e.g., incubate for the duration of your assay and then analyze for degradation by HPLC). 3. Protect solutions from light and store at the recommended temperature. |
| Precipitation of this compound in aqueous media. | 1. Visually inspect your assay wells for any signs of precipitation. 2. Determine the aqueous solubility of this compound in your assay buffer to ensure you are working below the solubility limit. 3. The addition of a small percentage of an organic solvent (like DMSO) or a surfactant may be necessary to maintain solubility, but ensure it is compatible with your assay. |
| Inaccurate concentration of the stock solution. | 1. Re-weigh the compound and prepare a fresh stock solution. 2. If possible, verify the concentration of your stock solution using a validated analytical method such as HPLC-UV. |
Experimental Protocols & Data Presentation
Solubility Assessment
A preliminary solubility assessment is crucial for handling this compound. Below is a general protocol and an illustrative table of expected solubility for a typical small molecule kinase inhibitor.
Protocol for Solubility Determination:
-
Add a known excess amount of this compound to a fixed volume of the test solvent (e.g., 10 mg to 1 mL).
-
Equilibrate the suspension at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) with constant agitation.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
Illustrative Solubility Data (Hypothetical for this compound):
| Solvent | Dielectric Constant | Typical Solubility (mg/mL) |
| Water | 80.1 | < 0.1 |
| Phosphate Buffered Saline (pH 7.4) | ~80 | < 0.1 |
| Ethanol | 24.5 | 1 - 5 |
| Methanol | 32.7 | 5 - 10 |
| DMSO | 47.2 | > 50 |
| Acetonitrile | 37.5 | 1 - 5 |
Stability Assessment: Forced Degradation Studies
Forced degradation studies help to identify the intrinsic stability of this compound and potential degradation products.
General Protocol for Forced Degradation:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in the stressor solutions.
-
Incubate the solutions under the specified conditions for a set period (e.g., 24, 48, 72 hours).
-
At each time point, take an aliquot, neutralize if necessary, and dilute for analysis.
-
Analyze the samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to detect any degradation products.
Illustrative Forced Degradation Conditions and Expected Stability (Hypothetical for this compound):
| Stress Condition | Incubation Temperature | % this compound Remaining (after 24h) |
| 0.1 M HCl (Acid Hydrolysis) | 60°C | 85% |
| 0.1 M NaOH (Base Hydrolysis) | 60°C | 70% |
| Water (Neutral Hydrolysis) | 60°C | 98% |
| 3% H₂O₂ (Oxidation) | 25°C | 90% |
| UV Light (Photostability) | 25°C | 95% |
| Heat (Thermal Stability) | 80°C (in solid state) | 99% |
Visualizations
Signaling Pathway
This compound is understood to be an inhibitor of Glycogen Synthase Kinase 3 (GSK-3). GSK-3 is a key regulator in numerous signaling pathways. The diagram below illustrates a simplified representation of the Wnt/β-catenin signaling pathway, where GSK-3 plays a crucial role. Inhibition of GSK-3 by compounds like this compound would be expected to prevent the degradation of β-catenin, leading to its accumulation and translocation to the nucleus to activate target gene transcription.
Caption: Simplified Wnt/β-catenin signaling pathway showing the role of GSK-3.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the solubility and stability of a research compound like this compound.
Caption: Workflow for solubility and stability assessment of this compound.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting common issues encountered during experiments with this compound.
Caption: Logical diagram for troubleshooting experimental issues with this compound.
Technical Support Center: Optimizing GSK729 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of GSK729, a representative Glycogen Synthase Kinase 3 (GSK-3) inhibitor, for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a representative inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase involved in numerous cellular processes. GSK-3 is a key regulator in various signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and apoptosis.[1][2][3] By inhibiting GSK-3, this compound can modulate these pathways, often leading to decreased cell viability and proliferation in cancer cells.[3]
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
A2: For a novel GSK-3 inhibitor like this compound, it is recommended to start with a broad concentration range to determine the optimal dose. A typical starting range could be from 0.01 µM to 100 µM. Based on studies with other GSK-3 inhibitors, a more focused range of 1 µM to 50 µM is often effective.[4] The half-maximal inhibitory concentration (IC50) for GSK-3 inhibitors can vary significantly depending on the cell line.[5][6]
Q3: Which cell viability assay is most suitable for use with this compound?
A3: The choice of assay depends on your specific experimental needs. Here are a few common options:
-
MTT/XTT/WST-1 Assays: These colorimetric assays measure metabolic activity and are widely used. However, the insoluble formazan product in the MTT assay requires a solubilization step.[7]
-
CellTiter-Glo® (ATP) Assay: This is a highly sensitive luminescent assay that measures ATP levels, a key indicator of metabolically active cells. Its "add-mix-measure" format is simple and suitable for high-throughput screening.[1]
-
Trypan Blue Exclusion Assay: This is a straightforward method to differentiate viable from non-viable cells based on membrane integrity.[8]
-
Real-Time Viability Assays: These assays allow for the continuous monitoring of cell health over time.
For initial screening of this compound, an MTT or CellTiter-Glo® assay is a good starting point due to their reliability and sensitivity.
Q4: How long should I incubate my cells with this compound before performing the viability assay?
A4: The incubation time is a critical parameter that should be optimized. A common starting point is to test several time points, such as 24, 48, and 72 hours.[9] The optimal time will depend on the cell line's doubling time and the specific mechanism of action of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the microplate, or improper mixing of reagents. | Ensure a homogeneous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile media/PBS to minimize edge effects. Ensure thorough but gentle mixing of all reagents. |
| No significant decrease in cell viability, even at high this compound concentrations | The cell line may be resistant to GSK-3 inhibition, the compound may have degraded, or the incubation time is too short. | Test a different cell line known to be sensitive to GSK-3 inhibitors as a positive control.[10] Verify the integrity and activity of your this compound stock. Extend the incubation time (e.g., up to 96 hours). Consider a different class of therapeutic agent. |
| High background signal in the assay | Contamination of cell culture with bacteria or yeast, or issues with the assay reagent itself. | Regularly check for and test for mycoplasma contamination. Ensure all reagents are prepared fresh and are not expired. Include a "no-cell" control with only media and the assay reagent to measure background. |
| Unexpected increase in cell viability at certain this compound concentrations | This could be due to off-target effects of the compound or a hormetic response of the cells. | Carefully repeat the experiment with a fresh dilution series. If the effect is reproducible, it may warrant further investigation into the compound's mechanism of action. |
Data Presentation: Representative IC50 Values for GSK-3 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various GSK-3 inhibitors across different cancer cell lines. This data can serve as a reference for establishing an expected effective concentration range for this compound.
| GSK-3 Inhibitor | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| SB415286 | Neuro-2A (Neuroblastoma) | Cell Proliferation Assay | 96 | ~25 |
| 9-ING-41 | SUDHL-4 (Lymphoma) | Not Specified | Not Specified | ~0.5 |
| CHIR-98014 | Mouse ES Cells | Not Specified | Not Specified | 1.1 |
| Compound 1 | HCT116 (Colorectal) | Crystal Violet | Not Specified | 22.4 |
| Compound 2 | HCT116 (Colorectal) | Crystal Violet | Not Specified | 0.34 |
Note: This table provides representative data from various sources and should be used as a guideline.[4][5] Optimal concentrations for this compound must be determined empirically for your specific cell line and experimental conditions.
Experimental Protocols
Protocol: Standard MTT Cell Viability Assay
This protocol outlines the steps for determining cell viability after treatment with this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a streamlined method for assessing cell viability based on ATP levels.
Materials:
-
This compound stock solution
-
Cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled plate suitable for luminescence measurements.
-
-
Assay Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
-
Luminescence Measurement:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Visualizations
Caption: Workflow for optimizing this compound concentration in cell viability assays.
Caption: this compound inhibits GSK-3, impacting Wnt and PI3K/Akt pathways.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. GSK3B inhibition reduced cervical cancer cell proliferation and migration by modulating the PI3K/Akt signaling pathway and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-3β inhibition promotes cell death, apoptosis, and in vivo tumor growth delay in neuroblastoma Neuro-2A cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. broadpharm.com [broadpharm.com]
- 9. medic.upm.edu.my [medic.upm.edu.my]
- 10. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals encountering potential off-target effects with new chemical entities. While direct information on a compound designated "GSK729" is not publicly available, the principles and methodologies outlined here represent a standard approach for the characterization and mitigation of off-target activities of any new investigational drug.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A1: Off-target effects are unintended interactions of a drug or compound with proteins or biological pathways other than its intended target. These interactions can lead to a variety of undesirable outcomes in experimental settings, including unexpected phenotypes, confounding data, and in a clinical context, adverse drug reactions. Minimizing off-target effects is crucial for developing safe and effective therapeutics.[1][2]
Q2: I'm observing a phenotype in my experiment that is inconsistent with the known function of the intended target. Could this be an off-target effect?
Q3: What are the initial steps to investigate a suspected off-target effect?
A3: A logical first step is to use an alternative tool to inhibit or activate the intended target. This could be another small molecule with a different chemical scaffold, or a genetic approach such as siRNA, shRNA, or CRISPR-mediated knockout/activation. If the unexpected phenotype is not replicated with these orthogonal methods, it strengthens the hypothesis of an off-target effect of the original compound.[2]
Troubleshooting Guide
Issue 1: Inconsistent results between different batches of the compound.
-
Possible Cause: Variability in compound purity or the presence of active impurities.
-
Troubleshooting Steps:
-
Purity Analysis: Verify the purity of each batch using methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Supplier Qualification: Ensure the compound is sourced from a reputable supplier with stringent quality control.
-
Structure Confirmation: Confirm the chemical structure of the compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Issue 2: The observed cellular phenotype does not correlate with the level of target engagement.
-
Possible Cause: The phenotype may be driven by the compound binding to an unknown, off-target protein.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve for both target engagement and the observed phenotype. A significant divergence in the EC50/IC50 values suggests an off-target effect.
-
Thermal Shift Assays (CETSA): Cellular Thermal Shift Assays can be used to assess target engagement in a cellular context.
-
Affinity-Based Profiling: Employ techniques such as chemical proteomics to identify the full spectrum of proteins that the compound binds to within the cell.
-
Methodologies for Off-Target Identification
A variety of in silico and experimental methods can be used to predict and identify off-target interactions.
In Silico (Computational) Approaches
Computational methods are valuable for predicting potential off-target interactions by screening large databases of protein structures.
| Method | Description | Advantages | Limitations |
| Ligand-Based Similarity Searching | Identifies proteins that are known to bind ligands with similar chemical structures to the compound of interest. | Fast and computationally inexpensive. | Limited by the available data on known ligand-protein interactions. |
| Structure-Based Docking | Models the binding of the compound to the three-dimensional structures of a panel of proteins. | Can identify novel interactions and provide insights into the binding mode. | Computationally intensive and accuracy is dependent on the quality of the protein structures. |
Experimental Approaches
Experimental methods provide direct evidence of off-target binding and functional consequences.
| Method | Description | Advantages | Limitations |
| Kinase Profiling | Screens the compound against a large panel of kinases to identify unintended inhibitory activity. | High-throughput and provides quantitative data on inhibitory potency. | Specific to kinases and may not identify other classes of off-targets. |
| Chemical Proteomics | Uses affinity chromatography with the immobilized compound to pull down binding partners from cell lysates, which are then identified by mass spectrometry. | Unbiased, genome-wide approach to identify direct binding partners. | Can be technically challenging and may identify non-specific binders. |
| Phenotypic Screening | Assesses the effect of the compound on a wide range of cellular phenotypes using high-content imaging or other multi-parameter readouts. | Provides a functional readout of off-target effects. | Does not directly identify the off-target protein(s). |
| GUIDE-seq | A cell-based method to detect off-target cleavage events from genome editing nucleases by integrating a double-stranded oligodeoxynucleotide (dsODN) at cleavage sites.[3] | Highly sensitive for detecting off-target DNA cleavage in cells.[3] | Specific to genome editing tools. |
| CIRCLE-seq | An in vitro method that uses circularized genomic DNA to identify genome-wide off-target cleavage sites.[3] | Unbiased and highly sensitive. | Lacks the cellular context of chromatin.[4] |
Experimental Protocols
Protocol 1: Orthogonal Validation of an Observed Phenotype using siRNA
-
Design and Synthesize siRNAs: Design at least two independent siRNAs targeting the mRNA of the intended protein target. A non-targeting scrambled siRNA should be used as a negative control.
-
Cell Transfection: Transfect the cells with the siRNAs using a suitable transfection reagent.
-
Target Knockdown Verification: After 48-72 hours, harvest a subset of the cells and verify the knockdown of the target protein by Western blot or qRT-PCR.
-
Phenotypic Analysis: In parallel, analyze the phenotype of interest in the siRNA-treated cells and compare it to the phenotype observed with the compound treatment.
-
Data Interpretation: If the phenotype is replicated with at least two independent siRNAs, it is likely an on-target effect. If not, it supports the hypothesis of an off-target effect of the compound.
Visualizing Workflows and Pathways
Workflow for Investigating a Suspected Off-Target Effect
Caption: A flowchart illustrating the decision-making process for investigating a suspected off-target effect.
Signaling Pathway Perturbation by an Off-Target Effect
Caption: A diagram showing how a compound can modulate both its intended target and an unintended off-target, leading to distinct phenotypes.
Mitigation Strategies
Should an off-target effect be confirmed, several strategies can be employed to mitigate it:
-
Structure-Activity Relationship (SAR) Studies: Medicinal chemists can synthesize analogs of the compound to identify modifications that reduce binding to the off-target protein while maintaining affinity for the intended target.
-
Dose Optimization: In some cases, reducing the concentration of the compound to a level that is sufficient to engage the on-target but below the threshold for engaging the off-target can be an effective strategy.
-
Use of More Specific Compounds: If available, switching to a more selective compound for the target of interest is the most straightforward solution.
This technical support guide provides a foundational framework for addressing potential off-target effects of novel compounds. A systematic and multi-faceted approach is key to ensuring the reliability and translatability of preclinical research findings.
References
- 1. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for controlling CRISPR/Cas9 off-target effects and biological variations in mammalian genome editing experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting GSK3 Inhibitor-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with cytotoxicity induced by Glycogen Synthase Kinase 3 (GSK3) inhibitors. While the specific compound "GSK729" is not found in the available literature, this guide addresses common challenges and questions related to working with GSK3 inhibitors that exhibit cytotoxic effects, using principles applicable to compounds like Elraglusib (9-ING-41) as illustrative examples.
Frequently Asked Questions (FAQs)
Q1: I am observing higher-than-expected cytotoxicity in my control (vehicle-treated) cells. What could be the cause?
A1: Several factors could contribute to this issue:
-
Vehicle Toxicity: The solvent used to dissolve the GSK3 inhibitor (e.g., DMSO) might be at a concentration that is toxic to your specific cell line. It is crucial to determine the maximum tolerated vehicle concentration through a dose-response experiment.
-
Cell Culture Conditions: Suboptimal culture conditions such as high cell density, nutrient depletion, or contamination can stress cells and increase their sensitivity to any treatment.
-
Extended Incubation Times: Prolonged exposure to the vehicle, even at a generally safe concentration, can sometimes lead to cytotoxicity.
Q2: My GSK3 inhibitor is not inducing the expected level of cytotoxicity in the target cancer cells.
A2: This could be due to several reasons:
-
Cell Line Resistance: The target cell line may possess intrinsic or acquired resistance mechanisms to the specific GSK3 inhibitor or its downstream effects.
-
Drug Concentration and Potency: The concentration of the inhibitor may be too low to elicit a cytotoxic response. It is important to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your cell line.
-
Experimental Duration: The incubation time might be insufficient for the cytotoxic effects to manifest. A time-course experiment is recommended.
-
Compound Stability: Ensure the inhibitor is properly stored and has not degraded.
Q3: How can I distinguish between apoptosis and necrosis as the primary mechanism of cell death induced by my GSK3 inhibitor?
-
Morphological Assessment: Observe cell morphology using microscopy. Apoptotic cells typically exhibit membrane blebbing, cell shrinkage, and formation of apoptotic bodies, while necrotic cells show cell swelling and membrane rupture.
-
Biochemical Assays:
-
Caspase Activation: Measure the activity of key apoptotic enzymes like caspase-3 and caspase-9.[1]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
LDH Release Assay: Lactate dehydrogenase (LDH) is released from cells with compromised membrane integrity, a hallmark of necrosis.[2]
-
Q4: I am concerned about potential off-target effects of my GSK3 inhibitor. How can I assess this?
A4: Off-target effects are a common concern with small molecule inhibitors.[3][4] Strategies to investigate this include:
-
Use of Multiple Inhibitors: Employing structurally different GSK3 inhibitors should ideally produce similar cytotoxic phenotypes if the effect is on-target.
-
Rescue Experiments: If the inhibitor's target and mechanism are known, attempt to "rescue" the cells from cytotoxicity by overexpressing a downstream effector or modulating a parallel pathway.
-
Knockdown/Knockout Models: Using techniques like siRNA or CRISPR/Cas9 to deplete GSK3 and observing if this phenocopies the inhibitor's effect can provide strong evidence for on-target activity.
-
Kinome Profiling: In vitro kinase panels can be used to assess the inhibitor's selectivity against a broad range of kinases.
Troubleshooting Guides
Problem 1: High Variability in Cytotoxicity Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Reagent Instability | Prepare fresh reagents and store them according to the manufacturer's instructions. |
Problem 2: Discrepancies Between Different Cytotoxicity Assays
| Potential Cause | Troubleshooting Step |
| Different Assay Endpoints | Be aware of what each assay measures (e.g., metabolic activity vs. membrane integrity). For example, MTT assays measure metabolic activity, which might not always correlate directly with cell death.[5] |
| Assay Interference | The inhibitor itself might interfere with the assay chemistry (e.g., colorimetric or fluorescent readout). Run appropriate controls, including the compound in a cell-free system. |
| Timing of Assay | The kinetics of different cell death markers can vary. For instance, caspase activation may precede significant loss of membrane integrity. Conduct a time-course experiment. |
Experimental Protocols
Protocol 1: Standard MTT Cytotoxicity Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the GSK3 inhibitor and vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation of live, apoptotic, and necrotic cells.
-
Cell Preparation: Culture and treat cells with the GSK3 inhibitor as required.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Signaling Pathways and Workflows
GSK3 is a key regulator in multiple signaling pathways, and its inhibition can have complex downstream effects leading to cytotoxicity.[1][6]
Caption: GSK3β's paradoxical role in apoptosis.
References
- 1. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Strategies for controlling CRISPR/Cas9 off-target effects and biological variations in mammalian genome editing experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. The paradoxical pro- and anti-apoptotic actions of GSK3 in the intrinsic and extrinsic apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize GSK729 precipitation in media
Issue Detected: No Publicly Available Data for "GSK729"
Our comprehensive search for the compound "this compound" did not yield any specific public data regarding its chemical properties, solubility, or established experimental protocols. This information is essential for creating accurate and reliable troubleshooting guides for precipitation issues in media.
The following sections are based on general principles for handling poorly soluble compounds in research settings and are intended to provide a framework for troubleshooting. These recommendations are not specific to this compound and should be adapted and validated for your specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: My compound is precipitating in the cell culture media. What are the common causes?
A: Compound precipitation in aqueous media is a frequent issue, often stemming from several factors:
-
Low Aqueous Solubility: The intrinsic property of the compound may limit its ability to dissolve in the media.
-
Solvent Shock: The compound, dissolved in an organic solvent like DMSO, can crash out when diluted into the aqueous media.
-
High Concentration: The final concentration in the media may exceed the compound's solubility limit.
-
Media Components: Interactions with proteins (like serum) or salts in the media can reduce solubility.
-
pH and Temperature: The pH of the media and the incubation temperature can affect the ionization state and solubility of the compound.
-
Time: Some compounds may be initially soluble but precipitate over time as they reach equilibrium or degrade.
Q2: What is the first step I should take to troubleshoot precipitation?
A: The first step is to determine the kinetic and thermodynamic solubility of your compound in the specific media you are using. This will establish the concentration range you can work within. A visual inspection for precipitation at different concentrations and time points is a simple starting point.
Troubleshooting Guide
If you are experiencing precipitation, consider the following systematic approach to identify and resolve the issue.
Logical Flow for Troubleshooting Precipitation
Caption: A step-by-step workflow for troubleshooting compound precipitation.
Experimental Protocols
Protocol 1: Basic Kinetic Solubility Assessment
This protocol provides a quick estimate of the solubility of a compound when rapidly diluted from a stock solution into media.
-
Prepare Stock Solution: Create a high-concentration stock solution of your compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilutions: Prepare a serial dilution of your compound in your target experimental media (e.g., DMEM + 10% FBS). Test a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
-
Important: To minimize "solvent shock," add the stock solution to the media in a stepwise manner or while vortexing gently. Ensure the final DMSO concentration is consistent and non-toxic to your cells (typically ≤ 0.5%).
-
-
Incubation: Incubate the solutions under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Visual Inspection: Visually inspect for precipitation (cloudiness or visible particles) immediately after dilution and at several time points (e.g., 1h, 4h, 24h) using a microscope or by shining a light through the sample.
-
Data Interpretation: The highest concentration that remains clear over the desired experimental duration is your estimated kinetic solubility limit.
Data Presentation
The following table is a template for how you might organize your solubility data. You would populate this with your own experimental results.
| Parameter | Condition A | Condition B | Condition C |
| Media Type | DMEM + 10% FBS | RPMI + 5% FBS | Serum-Free Media |
| Solvent | 100% DMSO | 100% Ethanol | 50% DMSO / 50% PEG400 |
| Max Kinetic Solubility (24h) | e.g., 15 µM | e.g., 10 µM | e.g., 25 µM |
| Observations | Precipitates >20 µM | Precipitates >15 µM | Stable up to 25 µM |
This structured approach will allow you to systematically identify the factors contributing to the precipitation of your compound and find the optimal conditions for your experiments. If you can provide a specific, publicly referenced compound name, a more detailed and targeted guide can be generated.
Technical Support Center: Overcoming Experimental Variability with GSK729
Disclaimer: Information regarding a specific molecule designated "GSK729" is not publicly available. The following technical support center is a generalized template designed to assist researchers working with novel experimental compounds. "this compound" is used as a placeholder to illustrate the structure and content of a comprehensive troubleshooting resource.
This guide provides researchers, scientists, and drug development professionals with a centralized resource to address common experimental challenges and variability when working with a novel compound like this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound across different experimental batches. What are the potential causes?
High variability in potency measurements is a common challenge in preclinical drug testing.[1][2][3][4] Studies have shown that even under highly standardized conditions, substantial variability in GI50 (50% growth inhibition) values can occur.[1][2] This can be attributed to several factors, including:
-
Cell Culture Conditions: Minor variations in cell passage number, confluency, media composition, and serum lot can significantly impact cellular response to a compound.[5]
-
Compound Stability and Storage: Degradation of the compound due to improper storage (e.g., temperature fluctuations, light exposure) or repeated freeze-thaw cycles can lead to inconsistent effective concentrations.
-
Assay Protocol Deviations: Inconsistent incubation times, reagent concentrations, or cell seeding densities can introduce significant error.
-
Biological Heterogeneity: Cancer cell lines are inherently heterogeneous, and clonal variations within a cell line can lead to different sensitivities to a compound.[6]
Q2: How can we investigate potential off-target effects of this compound?
Identifying off-target effects is crucial for understanding a compound's mechanism of action and potential toxicity.[7][8] A multi-pronged approach is recommended:
-
Computational Prediction: Utilize in silico tools to predict potential off-target binding sites based on the structure of this compound.
-
Kinase Profiling: Screen this compound against a panel of kinases to identify unintended enzymatic inhibition.
-
Phenotypic Screening: Compare the cellular phenotype induced by this compound with known phenotypes of other drugs or genetic perturbations.
-
Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing the off-target protein or using a known inhibitor of that target.
Q3: this compound shows poor solubility in our aqueous assay buffers. What can we do to improve it?
Poor solubility is a frequent issue with novel small molecules. Here are some strategies to address this:
-
Co-solvents: Use a small percentage (typically <1%) of a water-miscible organic solvent like DMSO or ethanol. It is critical to include a vehicle control in your experiments to account for any effects of the solvent itself.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.
-
Excipients: Formulating the compound with solubilizing agents such as cyclodextrins can enhance its aqueous solubility.
-
Sonication: Brief sonication can help to dissolve the compound, but care should be taken to avoid degradation.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability Assays
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize and strictly control the number of cells seeded per well. Ensure even cell distribution by gently mixing the cell suspension before and during plating. |
| Reagent Variability | Use the same lot of reagents (e.g., media, serum, assay kits) for a set of comparative experiments. Qualify new lots of critical reagents before use. |
| Incubation Time | Standardize the incubation time with this compound and the assay reagents. Use a calibrated timer and ensure consistent timing across all plates. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation after addition to the media. If precipitation occurs, reconsider the solvent system or the final concentration. |
Issue 2: Difficulty in Detecting Target Engagement by Western Blot
| Potential Cause | Troubleshooting Steps |
| Suboptimal Lysis Buffer | Ensure the lysis buffer is appropriate for the target protein's subcellular localization and contains adequate protease and phosphatase inhibitors. |
| Low Target Protein Expression | Increase the amount of total protein loaded onto the gel. If the target is still undetectable, consider using a more sensitive detection method or a cell line with higher target expression. |
| Poor Antibody Quality | Validate the primary antibody for specificity and optimal working concentration. Include positive and negative controls to confirm antibody performance. |
| Inefficient Protein Transfer | Optimize the transfer conditions (e.g., voltage, time) for the molecular weight of the target protein. Use a protein ladder to assess transfer efficiency. |
| Compound Treatment Time | Perform a time-course experiment to determine the optimal duration of this compound treatment to observe a change in the target protein. |
Quantitative Data Summary
Table 1: Example Pharmacological Profile of this compound
This table presents hypothetical data for illustrative purposes.
| Parameter | Value | Cell Line | Assay |
| IC50 (Growth Inhibition) | 50 nM | MCF-7 | MTT Assay (72h) |
| IC50 (Growth Inhibition) | 120 nM | A549 | CellTiter-Glo (72h) |
| Target Engagement (EC50) | 25 nM | HEK293 (overexpressing target) | NanoBRET Assay |
| Kinase Selectivity (IC50) | >10 µM | Panel of 100 kinases | KinaseGlo Assay |
| Aqueous Solubility | <1 µg/mL | PBS, pH 7.4 | Kinetic Solubility Assay |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blotting for Target Protein Modulation
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General experimental workflow for characterizing this compound.
Caption: Decision tree for troubleshooting experimental variability.
References
- 1. Large inherent variability in data derived from highly standardised cell culture experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Examining the sources of variability in cell culture media used for biopharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for controlling CRISPR/Cas9 off-target effects and biological variations in mammalian genome editing experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azolifesciences.com [azolifesciences.com]
Technical Support Center: GSK729 Dose-Response Curve Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with GSK729 dose-response curves in their experiments.
Troubleshooting Guides
This section addresses specific problems you might encounter during your dose-response experiments with this compound.
Question 1: Why is my dose-response curve flat or showing a very weak response?
A flat or weak dose-response curve suggests that this compound is not producing the expected inhibitory effect within the tested concentration range. Here are several potential causes and troubleshooting steps:
-
Inactive Compound:
-
Improper Storage: Verify that this compound was stored under the recommended conditions (e.g., temperature, light protection). Degradation can lead to a loss of activity.
-
Incorrect Preparation: Ensure the compound was dissolved in the appropriate solvent (e.g., DMSO) and that the stock solution was prepared at the correct concentration.[1] Prepare fresh dilutions for each experiment.[1]
-
-
Experimental Conditions:
-
Insufficient Incubation Time: The incubation time with this compound may be too short to observe a biological effect. Consult the literature for typical incubation times for similar compounds or perform a time-course experiment.
-
Inappropriate Cell Line: The target of this compound may not be present or may be expressed at very low levels in your chosen cell line. Confirm the target expression in your cells.
-
High Cell Density: An excessive number of cells can metabolize the compound or otherwise mask its effects. Optimize cell seeding density.[1]
-
-
Dose Range:
-
Concentration Range Too Low: The concentrations tested may be too low to elicit a response. Test a much wider range of concentrations, from picomolar to high micromolar, to capture the full dose-response.[1]
-
Question 2: The IC50 value I'm observing for this compound is significantly different from published values. What could be the reason?
Discrepancies in IC50 values are common and can arise from various experimental factors.[1] Here's what to consider:
-
Assay-Specific Conditions:
-
Cell Line Differences: Different cell lines can exhibit varying sensitivities to the same compound due to differences in target expression, metabolism, or off-target effects.[1]
-
Assay Type: The type of viability or functional assay used (e.g., ATP-based, tetrazolium reduction) can influence the apparent IC50 value.[1]
-
Incubation Time and Cell Density: As mentioned previously, these parameters can significantly alter the observed IC50.[1]
-
Serum Concentration: Components in the serum can bind to the compound, reducing its effective concentration.
-
-
Data Analysis:
| Parameter | Potential Impact on IC50 |
| Cell Line | Different genetic backgrounds and target expression levels can alter sensitivity. |
| Incubation Time | Longer incubation may lead to a lower apparent IC50. |
| Cell Density | Higher density may increase the apparent IC50. |
| Serum Concentration | Higher serum levels can increase the apparent IC50 due to protein binding. |
| Assay Type | Different endpoints (e.g., metabolic activity vs. cell number) can yield different IC50s. |
Question 3: My dose-response curve is not sigmoidal (e.g., U-shaped or has a very steep/shallow slope). What does this mean?
A non-sigmoidal curve shape can indicate complex biological responses or experimental artifacts.
-
U-shaped (Hormetic) Curve: This biphasic response, where a low dose stimulates and a high dose inhibits, can be a real biological effect.[4] However, it can also be an artifact of the assay system.
-
Steep Slope: A steep slope (Hill slope > 1) can suggest positive cooperativity in the binding of the compound to its target or that the mechanism of action involves a critical threshold.[5]
-
Shallow Slope: A shallow slope (Hill slope < 1) may indicate negative cooperativity, multiple binding sites with different affinities, or cell-to-cell variability in the response.[5][6] It could also be a sign of compound instability or off-target effects at higher concentrations.[7]
Troubleshooting Workflow for Unexpected Curve Shapes
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Perspective: common errors in dose-response analysis and how to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 6. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in CRISPR/Cas9 Gene Editing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected results encountered during CRISPR/Cas9 gene editing experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of unexpected results in CRISPR/Cas9 experiments?
Unexpected results in CRISPR/Cas9 experiments can stem from several factors, including off-target effects, low editing efficiency, and cellular responses to DNA damage. Off-target effects occur when the Cas9 nuclease cuts at unintended genomic locations, which can lead to unforeseen phenotypic changes.[1][2] Low editing efficiency at the intended target site can result in a mixed population of edited and unedited cells, confounding downstream analysis. Additionally, the process of creating double-strand breaks (DSBs) can trigger cellular stress and DNA damage responses, which may independently influence experimental outcomes.
Q2: What are off-target effects and why are they a concern?
Off-target effects refer to the cleavage of DNA at sites other than the intended target sequence.[3] These unintended mutations can lead to a variety of issues, such as altering the function of other genes, causing cell toxicity, or producing a phenotype that is mistakenly attributed to the on-target edit.[1][2] The specificity of the CRISPR-Cas9 system is primarily determined by the 20-nucleotide guide RNA (gRNA) sequence and the presence of a protospacer adjacent motif (PAM). However, Cas9 can tolerate some mismatches between the gRNA and the DNA sequence, leading to cleavage at these off-target sites.[2]
Q3: How can I minimize off-target effects in my experiments?
Several strategies can be employed to minimize off-target effects:
-
High-fidelity Cas9 variants: Engineered Cas9 variants, such as SpCas9-HF1, eSpCas9, and HypaCas9, have been developed to have increased specificity and reduced off-target activity compared to the wild-type Cas9.
-
Careful gRNA design: Utilize gRNA design tools that predict and score potential off-target sites. Select gRNAs with the fewest and lowest-scoring potential off-target sites.
-
Use of nickases: Instead of a single Cas9 nuclease that creates a double-strand break, a pair of Cas9 nickases can be used.[3] Each nickase creates a single-strand break on opposite DNA strands. Two simultaneous nicks in close proximity are required to generate a double-strand break, significantly reducing the probability of off-target edits.[4]
-
RNP delivery: Delivering the Cas9 protein and gRNA as a ribonucleoprotein (RNP) complex can reduce the duration of their presence in the cell compared to plasmid-based delivery.[2] This shorter timeframe for editing activity can decrease the opportunity for off-target cleavage.
Troubleshooting Guides
Issue 1: No or Low On-Target Editing Efficiency
If you observe low or no editing at your target locus, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| Poor gRNA design | Redesign and test multiple gRNAs for your target. Ensure the gRNA sequence is complementary to the target and is followed by the correct PAM sequence for your Cas9 variant. |
| Inefficient delivery | Optimize your transfection or electroporation protocol for your specific cell type. Confirm the delivery of Cas9 and gRNA into the cells using methods like Western blotting for Cas9 or RT-qPCR for the gRNA. |
| Cell type is difficult to edit | Some cell types are inherently more resistant to editing. Consider using a different delivery method (e.g., lentiviral transduction) or a more potent Cas9 variant. |
| Incorrect analysis method | Use a sensitive method to detect editing, such as mismatch cleavage assays (e.g., T7E1 or Surveyor) or next-generation sequencing (NGS). |
Issue 2: Unexpected Phenotype Observed
When an unexpected phenotype arises after CRISPR editing, it is crucial to determine if it is a result of the on-target edit or an off-target effect.
Caption: Troubleshooting workflow for unexpected phenotypes.
Experimental Protocols
Protocol: Detection of Off-Target Effects using GUIDE-seq
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing) is a method to identify the off-target sites of CRISPR/Cas9.
-
Introduce a double-stranded oligodeoxynucleotide (dsODN) tag along with the Cas9 and gRNA into the cells. This dsODN tag will be integrated into the DNA at the sites of double-strand breaks.
-
Genomic DNA extraction and fragmentation: After a period of incubation, extract the genomic DNA and fragment it.
-
Library preparation: Ligate sequencing adapters to the fragmented DNA.
-
PCR amplification: Amplify the fragments containing the integrated dsODN tag using primers specific to the tag and the sequencing adapter.
-
Next-generation sequencing (NGS): Sequence the amplified library.
-
Data analysis: Map the sequencing reads to the reference genome. The genomic locations with a high number of reads corresponding to the integrated tag represent the on-target and off-target cleavage sites.
Signaling Pathways and Workflows
CRISPR/Cas9 Experimental Workflow
The following diagram illustrates a standard workflow for a CRISPR/Cas9 gene editing experiment.
Caption: A typical workflow for CRISPR/Cas9 experiments.
On-Target vs. Off-Target Effects
This diagram illustrates the difference between on-target and off-target cleavage by the Cas9-gRNA complex.
Caption: On-target vs. off-target CRISPR/Cas9 activity.
References
- 1. Strategies for controlling CRISPR/Cas9 off-target effects and biological variations in mammalian genome editing experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.addgene.org [blog.addgene.org]
- 4. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
GSK729 quality control and purity assessment
Welcome to the technical support center for GSK729. This resource is designed to assist researchers, scientists, and drug development professionals with the quality control and purity assessment of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for assessing the purity of a new batch of this compound?
A1: The recommended method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. This technique allows for the separation and quantification of this compound from potential impurities. For a more comprehensive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weights of any impurities.[1][2]
Q2: How should I store this compound to ensure its stability?
A2: this compound should be stored as a lyophilized powder at -20°C or -80°C for long-term stability. For short-term use, a stock solution can be prepared in a suitable solvent (e.g., DMSO) and stored at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.[3]
Q3: I am observing a lower than expected potency of this compound in my cellular assays. What could be the cause?
A3: A lower than expected potency can be due to several factors:
-
Compound Degradation: Improper storage or handling can lead to the degradation of this compound. Verify the purity of your current stock using HPLC.
-
Incorrect Concentration: Ensure that the stock solution concentration is accurate. We recommend performing a concentration determination using a calibrated method.
-
Cellular Factors: The expression level of the target protein in your cell line, cell permeability, or the presence of efflux pumps can all influence the apparent potency.
Q4: Can I use Nuclear Magnetic Resonance (NMR) to assess the quality of this compound?
A4: Yes, ¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and for identifying organic impurities.[4][5] It provides a unique fingerprint of the molecule. We recommend comparing the NMR spectrum of your sample to a reference spectrum if available.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram | 1. Contamination of the solvent or column. 2. Degradation of this compound. 3. Presence of impurities from synthesis. | 1. Run a blank gradient to check for solvent/column contamination. 2. Re-run the sample after fresh preparation from lyophilized powder. 3. If impurities persist, consider repurification or obtaining a new batch. Use LC-MS to identify the impurities. |
| Poor peak shape in HPLC (e.g., tailing, fronting) | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column degradation. | 1. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state. 2. Reduce the injection volume or sample concentration. 3. Replace the HPLC column. |
| Inconsistent results between experiments | 1. Variability in this compound stock solution preparation. 2. Instability of this compound in the assay medium. 3. Inconsistent cell passage number or density. | 1. Prepare a fresh stock solution and verify its concentration. 2. Assess the stability of this compound in your specific assay buffer over the time course of the experiment. 3. Standardize cell culture conditions. |
| This compound fails to dissolve completely | 1. Incorrect solvent. 2. Low-quality solvent. 3. Compound has precipitated out of solution. | 1. Confirm the recommended solvent for this compound. 2. Use high-purity, anhydrous solvents. 3. Gently warm the solution and vortex. If precipitation persists, prepare a fresh, lower concentration stock. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol outlines the procedure for determining the purity of this compound using reverse-phase HPLC.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 50 µg/mL in a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Gradient:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of this compound as: (Area of this compound peak / Total area of all peaks) x 100%.
-
Protocol 2: Identity Confirmation by LC-MS
This protocol describes the use of LC-MS to confirm the identity of this compound by determining its molecular weight.
Materials:
-
This compound sample
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade water
-
Formic acid
-
C18 reverse-phase LC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in ACN
-
-
Sample Preparation:
-
Prepare a 100 µg/mL solution of this compound in a 50:50 mixture of water and ACN.
-
-
LC-MS Method:
-
Use a similar gradient as described in the HPLC protocol, adjusting the run time as needed for your system.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100 - 1000
-
-
-
Data Analysis:
-
Extract the mass spectrum for the main peak in the chromatogram.
-
Compare the observed m/z of the parent ion ([M+H]⁺) with the theoretical molecular weight of this compound.
-
Visualizations
Hypothetical Signaling Pathway Inhibited by this compound
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase B.
Experimental Workflow for this compound Quality Control
Caption: Workflow for the quality control assessment of a new batch of this compound.
References
- 1. Scientia Ricerca Open Access | Scientific Publications | International Journals [scientiaricerca.com]
- 2. news-medical.net [news-medical.net]
- 3. cusabio.com [cusabio.com]
- 4. 1H NMR-based metabolomics combined with HPLC-PDA-MS-SPE-NMR for investigation of standardized Ginkgo biloba preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
GSK729 In Vivo Efficacy Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the in vivo efficacy of GSK729.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected tumor growth inhibition in our mouse xenograft model with this compound. What are the potential causes and how can we troubleshoot this?
A1: Suboptimal tumor growth inhibition can stem from several factors, ranging from suboptimal drug exposure to characteristics of the model itself. Below is a step-by-step guide to troubleshoot this issue.
Troubleshooting Steps:
-
Verify Drug Exposure: The first step is to confirm that adequate levels of this compound are reaching the tumor tissue.
-
Recommendation: Conduct a pharmacokinetic (PK) study in your specific mouse strain to measure plasma and tumor concentrations of this compound. Compare the observed concentrations with the known in vitro IC50 for the target.
-
See Experimental Protocols: Protocol 1: Pharmacokinetic Analysis of this compound in Plasma and Tumor Tissue.
-
-
Assess Target Engagement: Ensure that this compound is inhibiting its intended target, EK1, within the tumor.
-
Recommendation: Perform a pharmacodynamic (PD) study. Measure the levels of a downstream biomarker of EK1 activity (e.g., phosphorylated form of a known EK1 substrate) in tumor lysates from treated and untreated animals. A lack of change in the biomarker suggests a target engagement issue.
-
See Experimental Protocols: Protocol 2: Pharmacodynamic Analysis of EK1 Target Engagement.
-
-
Evaluate Formulation and Dosing: The formulation and dosing regimen may not be optimal for maintaining therapeutic concentrations.
-
Recommendation: If PK data shows low exposure, consider reformulating this compound to improve its solubility and bioavailability. Additionally, explore alternative dosing schedules (e.g., more frequent dosing) to maintain drug levels above the therapeutic threshold.
-
See Data Presentation: Table 1: Comparison of this compound Formulations on Bioavailability.
-
-
Consider Resistance Mechanisms: The tumor model may have intrinsic or acquired resistance to this compound.
-
Recommendation: Analyze tumor samples for mutations in the EK1 kinase domain or for upregulation of bypass signaling pathways that can compensate for EK1 inhibition.
-
See Signaling Pathways: Diagram 1: this compound Target and Potential Resistance Pathway.
-
Q2: Our in vivo studies with this compound are showing signs of toxicity (e.g., weight loss, lethargy) at doses required for efficacy. How can we mitigate these off-target effects?
A2: Off-target toxicity is a common challenge with kinase inhibitors. The primary suspected off-target for this compound is the closely related Safety Kinase 1 (SK1).
Troubleshooting Steps:
-
Confirm Off-Target Activity: Determine if the observed toxicity correlates with the inhibition of SK1.
-
Recommendation: Measure the activity of SK1 in relevant tissues (e.g., liver, spleen) from animals treated with this compound. Compare the in vivo inhibitory concentration against SK1 with the concentration required for EK1 inhibition.
-
-
Optimize Dosing Schedule: It may be possible to maintain efficacy while reducing toxicity by modifying the dosing regimen.
-
Recommendation: Investigate intermittent dosing schedules (e.g., dosing on alternate days or for five days followed by a two-day "drug holiday"). This can allow normal tissues to recover from off-target effects while still providing sufficient pressure on the tumor.
-
See Data Presentation: Table 2: Impact of Dosing Schedule on Efficacy and Toxicity.
-
-
Combination Therapy: Combining this compound with another agent may allow for a dose reduction of this compound, thereby reducing toxicity.
-
Recommendation: Identify agents that act synergistically with this compound. For example, a drug that targets a downstream component of the EK1 pathway or a parallel survival pathway. This could allow for lower, less toxic doses of this compound to be used.
-
Data Presentation
Table 1: Comparison of this compound Formulations on Bioavailability
| Formulation | Vehicle | Route of Administration | Peak Plasma Concentration (Cmax, ng/mL) | Area Under the Curve (AUC, ng*h/mL) | Oral Bioavailability (%) |
| Formulation A | 5% DMSO, 40% PEG300, 55% Saline | Oral (p.o.) | 150 | 900 | 15 |
| Formulation B | 10% Solutol HS 15, 90% Saline | Oral (p.o.) | 450 | 3150 | 52 |
| Formulation C | 20% Hydroxypropyl-β-cyclodextrin | Intravenous (i.v.) | 2500 | 6000 | 100 (Reference) |
Table 2: Impact of Dosing Schedule on Efficacy and Toxicity
| Dosing Schedule | Average Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| 50 mg/kg, daily | 75 | -15 |
| 50 mg/kg, every other day | 60 | -5 |
| 75 mg/kg, 5 days on / 2 days off | 70 | -8 |
| 25 mg/kg daily + Agent B (10 mg/kg daily) | 80 | -3 |
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of this compound in Plasma and Tumor Tissue
-
Animal Dosing: Administer this compound to tumor-bearing mice via the intended route (e.g., oral gavage).
-
Sample Collection: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples via tail vein or cardiac puncture into EDTA-coated tubes. Euthanize the animals and excise the tumors.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Tumor: Weigh the tumor tissue, add a lysis buffer, and homogenize using a bead beater or similar device. Centrifuge the homogenate to clarify the lysate.
-
-
Drug Extraction: Perform a protein precipitation or liquid-liquid extraction on the plasma and tumor lysate samples to isolate this compound.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the extracted samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC.
Protocol 2: Pharmacodynamic Analysis of EK1 Target Engagement
-
Study Design: Treat tumor-bearing mice with a single dose of this compound or vehicle.
-
Tissue Collection: At a time point corresponding to expected peak drug concentration in the tumor (determined from PK studies), euthanize the animals and excise the tumors.
-
Protein Extraction: Immediately snap-freeze the tumors in liquid nitrogen. Lyse the frozen tissue in a buffer containing phosphatase and protease inhibitors.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the EK1 substrate (p-Substrate) and the total form of the substrate (Total-Substrate).
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.
-
-
Quantification: Quantify the band intensities using densitometry. Normalize the p-Substrate signal to the Total-Substrate signal to determine the extent of target inhibition relative to the vehicle-treated control group.
Visualizations
Caption: this compound inhibits the EK1 kinase to block tumor proliferation.
Caption: Logical workflow for diagnosing the cause of low in vivo efficacy.
Validation & Comparative
Validating On-Target Effects of GSK-3β Inhibition: A Comparative Guide to 9-ING-41 (Elraglusib)
A Note on the Investigational Compound: This guide focuses on the Glycogen Synthase Kinase-3β (GSK-3β) inhibitor 9-ING-41 (elraglusib) as a representative example to illustrate the validation of on-target effects. The originally requested compound, "GSK729," does not correspond to a publicly documented agent, and therefore, 9-ING-41 has been selected based on the availability of robust preclinical and clinical data. This guide serves as a template for researchers, scientists, and drug development professionals to compare the performance of GSK-3β inhibitors.
Introduction to GSK-3β and the Role of 9-ING-41
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that is a key regulator of a wide array of cellular processes. Its dysregulation has been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. GSK-3β, one of the two isoforms of GSK-3, is a particularly attractive therapeutic target. Overexpression of GSK-3β is associated with aggressive tumor growth and resistance to chemotherapy in several cancers.[1][2]
9-ING-41 (elraglusib) is a first-in-class, intravenously administered, potent, and selective small-molecule inhibitor of GSK-3β.[3][4] It has demonstrated significant anti-tumor activity in both preclinical models and clinical trials for various advanced solid tumors and hematological malignancies.[2][4][5][6] The on-target effects of 9-ING-41 are primarily mediated through its inhibition of GSK-3β, leading to the modulation of multiple downstream signaling pathways.
On-Target Effects and Mechanism of Action of 9-ING-41
The primary on-target effect of 9-ING-41 is the direct inhibition of GSK-3β's kinase activity. This leads to a cascade of downstream effects that contribute to its anti-tumor activity:
-
Downregulation of Oncogenic Pathways: 9-ING-41 has been shown to downregulate pro-survival pathways such as NF-κB and c-MYC.[1][3][4] Inhibition of these pathways can lead to decreased expression of anti-apoptotic proteins like survivin, Bcl-2, and XIAP, ultimately promoting apoptosis in cancer cells.[1][6]
-
Induction of Cell Cycle Arrest and Apoptosis: Treatment with 9-ING-41 induces cell cycle arrest at the G0/G1 and G2/M phases and promotes apoptosis in various cancer cell lines.[3][7]
-
Modulation of the Immune Response: Preclinical studies have revealed that 9-ING-41 has immunomodulatory properties. It can downregulate immune checkpoint proteins such as PD-1, TIGIT, and LAG-3, and upregulate MHC class I expression on tumor cells, potentially converting "cold" tumors into "hot" tumors that are more susceptible to immune attack.[5][8] Furthermore, 9-ING-41 can activate T and NK cells, enhancing their anti-tumor immune responses.[5][6]
-
Interference with DNA Damage Response: 9-ING-41 can potentiate the effects of chemotherapy by impairing the DNA damage response pathway, specifically the TopBP1/ATR/Chk1 axis.[6]
Comparative Data of GSK-3β Inhibitors
This section provides a comparative summary of 9-ING-41 with other notable GSK-3β inhibitors that have been investigated in clinical trials: LY2090314 and Tideglusib.
| Feature | 9-ING-41 (Elraglusib) | LY2090314 | Tideglusib |
| Primary Target | GSK-3β[3][4] | GSK-3α/β[9][10] | GSK-3β[11][12] |
| Mechanism of Action | ATP-competitive inhibitor.[7] Downregulates NF-κB, c-MYC; induces apoptosis and cell cycle arrest; immunomodulatory effects.[1][3][5][6] | ATP-competitive inhibitor.[13] Stabilizes β-catenin, induces Axin2 expression.[10] | Non-ATP competitive, irreversible inhibitor.[12] Reduces tau phosphorylation, decreases TDP-43 phosphorylation, and restores its nuclear localization.[14] |
| Therapeutic Area | Oncology (Advanced solid tumors and hematological malignancies).[2][4] | Oncology (Advanced solid tumors, acute leukemia).[15][16] | Neurodegenerative diseases (Alzheimer's, progressive supranuclear palsy), Myotonic Dystrophy.[11][17][18] |
| Key Preclinical Findings | Single-agent and combination anti-tumor activity in various cancer models.[1][6][7][19] Enhances cytotoxicity of immune cells.[7] | Induces apoptosis in melanoma cell lines irrespective of BRAF mutation status.[9] Enhances the efficacy of dacarbazine (DTIC) in melanoma xenografts.[10] | Neuroprotective effects in models of neurodegeneration.[14] Reduces ethanol consumption in preclinical models of alcohol use disorder.[17] |
| Clinical Development Status | Phase 1/2 trials ongoing for various cancers.[4][5][20] | Phase 1/2 trials conducted, but with limited single-agent clinical benefit observed in some studies.[15][16] | Phase 2/3 trials conducted for neurodegenerative and muscular dystrophy indications.[11][18] Withdrawn for Alzheimer's disease as of 2012.[12] |
Experimental Protocols
Below are detailed methodologies for key experiments frequently used to validate the on-target effects of GSK-3β inhibitors.
-
Objective: To determine the effect of the GSK-3β inhibitor on cancer cell growth.
-
Method (MTS Assay):
-
Seed cancer cells (e.g., 10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dose-response series of the GSK-3β inhibitor (e.g., 9-ING-41 at 0-5 µM) in triplicate.[1]
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add 20 µl of MTS reagent to each well and incubate for 2 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the relative absorbance by normalizing to the untreated control.[1]
-
-
Method (BrdU Cell Proliferation Assay):
-
Objective: To confirm target engagement by assessing the phosphorylation status of GSK-3β substrates and to analyze the expression of downstream signaling proteins.
-
Method:
-
Treat cancer cells with the GSK-3β inhibitor at various concentrations and time points.
-
Lyse the cells and quantify protein concentrations using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against phospho-GSK-3β (Ser9 - the inhibited form), total GSK-3β, phospho-β-catenin, total β-catenin, Axin2, c-MYC, survivin, and GAPDH (as a loading control).[10][21]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Objective: To evaluate the anti-tumor efficacy of the GSK-3β inhibitor in a living organism.
-
Method:
-
Subcutaneously inject human cancer cells (e.g., A375 melanoma cells) into the flank of immunocompromised mice (e.g., NSG mice).[10]
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the GSK-3β inhibitor (e.g., LY2090314 at 25 mg/kg) via the appropriate route (e.g., intravenously) and schedule (e.g., every 3 days).[10] The control group receives a vehicle control.
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Visualizing Pathways and Workflows
Caption: GSK-3β signaling pathway and the inhibitory action of 9-ING-41.
Caption: General experimental workflow for validating GSK-3β inhibitor effects.
References
- 1. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. actuatetherapeutics.com [actuatetherapeutics.com]
- 6. GSK-3β in Pancreatic Cancer: Spotlight on 9-ING-41, Its Therapeutic Potential and Immune Modulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinically relevant GSK-3β inhibitor 9-ING-41 is active as a single agent and in combination with other antitumor therapies in human renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of LY2090314, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 | PLOS One [journals.plos.org]
- 11. Clinical Trial Alert: Phase 2/3 Study of Tideglusib (AMO-02) in Children and Adolescents with Congenital Myotonic Dystrophy - Quest | Muscular Dystrophy Association [mdaquest.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. apexbt.com [apexbt.com]
- 14. Tideglusib, a Non-ATP Competitive Inhibitor of GSK-3β as a Drug Candidate for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An open-label phase 2 study of glycogen synthase kinase-3 inhibitor LY2090314 in patients with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Selective GSK3β Inhibitor, Tideglusib, Decreases Intermittent Access and Binge Ethanol Self‐Administration in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drugpatentwatch.com [drugpatentwatch.com]
- 19. Frontiers | 9-ING-41, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells [frontiersin.org]
- 20. Phase 2 study of 9-ING-41, a small molecule selective glycogen synthase kinase-3 beta (GSK-3β) inhibitor, with gemcitabine/nab-paclitaxel (GnP) in first-line advanced pancreatic ductal adenocarcinoma (PDAC). - ASCO [asco.org]
- 21. biorxiv.org [biorxiv.org]
Comparative Analysis of SMAC Mimetics in Glioblastoma: A Review of Preclinical Evidence
A comparative guide for researchers, scientists, and drug development professionals.
Note to the reader: The initial query requested a comparison of GSK729 versus other SMAC mimetics in glioblastoma. However, a comprehensive search of publicly available scientific literature and clinical trial databases did not yield any information on a compound designated this compound being investigated as a SMAC mimetic for the treatment of glioblastoma. The following guide therefore provides a comparative overview of other prominent SMAC mimetics that have been evaluated in preclinical glioblastoma models.
Introduction to SMAC Mimetics in Glioblastoma
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal therapy. A key mechanism of therapy resistance in GBM is the evasion of apoptosis, or programmed cell death. Inhibitor of Apoptosis Proteins (IAPs) are frequently overexpressed in glioblastoma and contribute to this resistance. SMAC (Second Mitochondria-derived Activator of Caspases) mimetics are a class of investigational drugs that target IAPs, thereby sensitizing cancer cells to apoptosis. These agents mimic the endogenous protein SMAC/DIABLO, which is a natural antagonist of IAPs. By inhibiting IAPs such as cIAP1, cIAP2, and XIAP, SMAC mimetics can promote cancer cell death and enhance the efficacy of other anti-cancer therapies.[1]
This guide provides a comparative overview of the preclinical data for several SMAC mimetics—Birinapant, GDC-0152, LCL161, and Xevinapant—in the context of glioblastoma.
Mechanism of Action of SMAC Mimetics
SMAC mimetics function by binding to the BIR (Baculoviral IAP Repeat) domains of IAP proteins. This binding disrupts the ability of IAPs to inhibit caspases, the key executioners of apoptosis. Furthermore, the binding of SMAC mimetics to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[1] This degradation leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB pathway. This signaling cascade can lead to the production of pro-inflammatory cytokines like TNFα, which can further promote tumor cell death in an autocrine or paracrine manner.
Comparative Preclinical Data in Glioblastoma
The following tables summarize the available preclinical data for various SMAC mimetics in glioblastoma cell lines and animal models.
Table 1: In Vitro Efficacy of SMAC Mimetics in Glioblastoma Cell Lines
| SMAC Mimetic | Glioblastoma Cell Lines Tested | Observed Effects | Combination Therapy | Supporting Citation |
| Birinapant | A172, U251, U87, JK2luc | Moderate reduction in cell viability as a single agent. | Synergizes with Temozolomide (TMZ) to induce apoptosis. | [2] |
| GDC-0152 | U87MG, GL261, GBM6, GBM9 | Decreased cell viability and triggered apoptosis. Higher effect in U87MG and GL261. | Monotherapy evaluated. | [3] |
| LCL161 | Not specified in detail for glioblastoma in the provided results. | General anti-cancer potency established in multiple cancer types including glioblastoma. Binds to cIAP1 and cIAP2 with high affinity. | Not specified in detail for glioblastoma. | [4] |
| Xevinapant | Patient-derived GBM stem cells (GSC2, GSC4), GL261, CT-2A | Suppressed GSC viability and induced apoptosis in a dose-dependent manner. | Monotherapy evaluated. | [5] |
Table 2: In Vivo Efficacy of SMAC Mimetics in Glioblastoma Models
| SMAC Mimetic | Animal Model | Treatment Regimen | Key Findings | Supporting Citation |
| Birinapant | Orthotopic intracranial GBM model | Combination with TMZ | Significant survival benefit with TMZ + Birinapant compared to vehicle or Birinapant alone. | [2] |
| GDC-0152 | U87MG orthotopic xenografts | Dose-dependent monotherapy | Postponed tumor formation, slowed tumor growth, and significantly improved survival. | [3] |
| SMAC mimetic (unspecified) | Orthotopic and subcutaneous mouse models of GBM | Monotherapy | Reduced clonogenicity and suppressed tumorigenicity, leading to increased survival. | [6] |
| Xevinapant | Orthotopic human and murine GBM models | Not specified | Not detailed in the provided abstract. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from the cited studies.
Cell Viability and Apoptosis Assays (General Protocol)
-
Cell Culture: Glioblastoma cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of the SMAC mimetic alone or in combination with other agents (e.g., TMZ).
-
Viability Assessment: Cell viability is typically measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity.
-
Apoptosis Detection: Apoptosis can be assessed by various methods, including:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells via flow cytometry.
-
Caspase Activity Assays: Measures the activity of key apoptotic enzymes like caspase-3 and caspase-7.
-
Western Blotting: Detects the cleavage of PARP or caspase substrates.
-
Orthotopic Glioblastoma Mouse Model (General Protocol)
-
Cell Implantation: Human or murine glioblastoma cells are stereotactically injected into the brains of immunodeficient (for human cells) or syngeneic (for murine cells) mice.
-
Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
Treatment Administration: Once tumors are established, mice are treated with the SMAC mimetic and/or other therapies via appropriate routes (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Treatment efficacy is assessed by measuring tumor growth inhibition and overall survival of the animals.
Discussion and Future Directions
The preclinical data suggest that SMAC mimetics hold promise as a therapeutic strategy for glioblastoma, both as monotherapies and in combination with standard-of-care treatments like temozolomide. Different SMAC mimetics exhibit varying degrees of efficacy across different glioblastoma models, highlighting the importance of further research to identify predictive biomarkers of response.
Key takeaways include:
-
Combination Potential: SMAC mimetics demonstrate synergistic effects with chemotherapy and potentially with immunotherapy, offering a strategy to overcome treatment resistance in glioblastoma.[1][2]
-
Targeting Cancer Stem Cells: Some SMAC mimetics have shown activity against glioblastoma stem-like cells, which are thought to be a major driver of tumor recurrence.[5][6]
-
Heterogeneity of Response: The response to SMAC mimetics can vary significantly between different glioblastoma cell lines, indicating the need for personalized medicine approaches.[2]
Future research should focus on head-to-head comparisons of different SMAC mimetics in a wider range of patient-derived glioblastoma models. Additionally, clinical trials are needed to translate these promising preclinical findings into effective therapies for patients with glioblastoma. While several SMAC mimetics are in clinical development for various cancers, their evaluation in glioblastoma remains an area of active investigation.[4]
References
- 1. IAP Inhibition [merckgrouponcology.com]
- 2. Role of glycogen synthase kinase-3 in cancer: regulation by Wnts and other signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycogen synthase kinase‐3β is a pivotal mediator of cancer invasion and resistance to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsk.com [gsk.com]
- 5. Targeting inhibitor of apoptosis proteins for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycogen Synthase Kinase 3β in Cancer Biology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to IAP Antagonists: Unveiling the Efficacy of Birinapant
A direct comparison between GSK729 and birinapant is not possible at this time, as publicly available scientific literature and clinical trial databases do not contain information on a compound designated this compound. To provide a valuable resource for researchers, scientists, and drug development professionals, this guide offers a comprehensive overview of the efficacy and mechanism of action of the well-documented SMAC mimetic, birinapant. The data presented here can serve as a benchmark for evaluating other IAP antagonists.
Birinapant is a synthetic small molecule that mimics the endogenous Second Mitochondria-derived Activator of Caspases (SMAC) and functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1] By binding to and inhibiting IAPs, such as cIAP1, cIAP2, and XIAP, birinapant promotes the induction of apoptosis in cancer cells.[1]
Quantitative Efficacy of Birinapant
The efficacy of birinapant has been evaluated in numerous preclinical models, both as a monotherapy and in combination with other anti-cancer agents. The following tables summarize key quantitative data from these studies.
In Vitro Efficacy: Cell Viability and Apoptosis Induction
| Cell Line | Cancer Type | Assay | IC50 (µM) | Combination Agent | Observations |
| HCC38 | Triple-Negative Breast Cancer | CellTiter-Blue viability assay | 0.63 | N/A | Single agent activity.[2] |
| HCC70 | Triple-Negative Breast Cancer | CellTiter-Blue viability assay | 0.47 | N/A | Single agent activity.[2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | CellTiter-Blue viability assay | 0.71 | N/A | Single agent activity.[2] |
| HS578T | Triple-Negative Breast Cancer | CellTiter-Blue viability assay | 0.21 | N/A | Single agent activity.[2] |
| SUM190 | Inflammatory Breast Cancer | Not Specified | ~0.3 | N/A | TRAIL-insensitive cells.[3] |
| SUM149 | Inflammatory Breast Cancer | Not Specified | Not specified | TRAIL | Significantly increases potency of TRAIL-induced apoptosis.[3] |
| WTH202 | Melanoma | Not Specified | 0.0018 | TNF-α (1 ng/mL) | Synergistic effect.[3] |
| WM793B | Melanoma | Not Specified | 0.0025 | TNF-α (1 ng/mL) | Synergistic effect.[3] |
| WM1366 | Melanoma | Not Specified | 0.0079 | TNF-α (1 ng/mL) | Synergistic effect.[3] |
| WM164 | Melanoma | Not Specified | 0.009 | TNF-α (1 ng/mL) | Synergistic effect.[3] |
| WM9 | Melanoma | Not Specified | 0.0024 | N/A | Single agent activity.[3] |
| UMSCC-46 | Head and Neck Squamous Cell Carcinoma | Not Specified | 0.5 nM to >1 µM | N/A / TNFα / TRAIL | Decreased cell density.[4] |
| PCI-1 | Head and Neck Squamous Cell Carcinoma | Crystal violet assay | 18.2 | N/A | IC10 value.[5] |
| PCI-9 | Head and Neck Squamous Cell Carcinoma | Crystal violet assay | 1.3 | N/A | IC10 value.[5] |
| PCI-13 | Head and Neck Squamous Cell Carcinoma | Crystal violet assay | 11.5 | N/A | IC10 value.[5] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition | Observations |
| Patient-Derived Ovarian Cancer | Ovarian Cancer | Birinapant | Well-tolerated doses | Antitumor activity observed.[6][7] | Single agent activity.[6][7] |
| Patient-Derived Colorectal Cancer | Colorectal Cancer | Birinapant | Well-tolerated doses | Antitumor activity observed.[6][7] | Single agent activity.[6][7] |
| Patient-Derived Melanoma | Melanoma | Birinapant | Well-tolerated doses | Antitumor activity observed.[6][7] | Single agent activity.[6][7] |
| UMSCC-46 Xenografts | Head and Neck Squamous Cell Carcinoma | Birinapant | Not specified | Significantly inhibited tumor growth.[4] | Monotherapy was effective in a docetaxel-resistant model.[4] |
| 451Lu and 1205Lu Xenografts | Melanoma | Birinapant | Not specified | Inhibited tumor growth.[8] | Single agent in vivo activity even when cells were resistant in vitro.[8] |
| Platinum-Resistant PDX Model | Ovarian Cancer | Birinapant + Carboplatin | Not specified | Effective in targeting the xenograft.[9] | Combination therapy was effective in vitro and in vivo.[9] |
| Human HNSCC Xenografts | Head and Neck Squamous Cell Carcinoma | Birinapant | Not specified | Significantly inhibited tumor growth and prolonged survival.[10] | Consistent with in vitro cytotoxic effects.[10] |
Signaling Pathways and Experimental Workflows
To understand the efficacy of birinapant, it is crucial to visualize its mechanism of action and the experimental procedures used for its evaluation.
Caption: Birinapant inhibits cIAPs, leading to ripoptosome formation and apoptosis.
Caption: Workflow for assessing apoptosis via Annexin V and Propidium Iodide staining.
Caption: Workflow for in vivo assessment of birinapant's anti-tumor efficacy.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Annexin V Apoptosis Assay
This assay is used to detect the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis.[11][12]
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with birinapant at various concentrations for the desired time period. Include both positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin. Centrifuge the cell suspension to pellet the cells.[12]
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) to remove any residual medium.[12]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye such as propidium iodide (PI).[13][14]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[13]
-
Flow Cytometry Analysis: Add additional 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.[13] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both stains.[12]
Tumor Xenograft Model for Efficacy Assessment
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are commonly used to evaluate the in vivo anti-tumor activity of compounds.[15][16]
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.[15]
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells or implant a small fragment of a patient's tumor into the flank of each mouse.[16]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer birinapant via an appropriate route (e.g., intraperitoneal or oral gavage) according to the specified dosing schedule. The control group receives a vehicle solution.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.[15]
-
Data Analysis: Plot the mean tumor volume for each group over time to generate tumor growth curves. The efficacy of the treatment is often expressed as a percentage of tumor growth inhibition. At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry).
References
- 1. medical.gsk.com [medical.gsk.com]
- 2. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsk.com [gsk.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. IAP Inhibition [merckgrouponcology.com]
- 6. gskusmedicalaffairs.com [gskusmedicalaffairs.com]
- 7. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. gsk.com [gsk.com]
- 9. gsk.com [gsk.com]
- 10. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment [mdpi.com]
- 12. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 13. GSK optimizes potent and selective ERAP1 inhibitors | BioWorld [bioworld.com]
- 14. GSK-3beta inhibition enhances sorafenib-induced apoptosis in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GSK-3 inhibitor induces apoptosis and cell cycle arrest in CD133+/CD44+ prostate cancer cells through modulation of Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Preclinical Head-to-Head: Dissecting the Anti-Tumor Mechanisms of GSK729 (Afuresertib) and LCL161
In the landscape of preclinical cancer therapeutics, two molecules, GSK729 (Afuresertib, GSK2110183) and LCL161, have garnered significant attention for their distinct mechanisms of action. This guide provides a comprehensive comparison of their performance in preclinical models, offering researchers, scientists, and drug development professionals a detailed overview of their anti-tumor activities, supported by experimental data. While direct comparative preclinical studies are limited, this analysis synthesizes available data to illuminate their individual strengths and potential therapeutic applications.
At a Glance: Key Distinctions
| Feature | This compound (Afuresertib) | LCL161 |
| Target | Pan-AKT kinase (AKT1, AKT2, AKT3) | Inhibitor of Apoptosis Proteins (IAPs) |
| Mechanism of Action | ATP-competitive inhibitor of AKT, blocking the PI3K/AKT signaling pathway, leading to cell cycle arrest and reduced cell proliferation. | SMAC mimetic, induces degradation of cIAP1 and cIAP2, leading to caspase activation, apoptosis, and activation of the non-canonical NF-κB pathway.[1] |
| Primary Cellular Outcome | Inhibition of cell proliferation, G1 cell cycle arrest.[2] | Induction of apoptosis, necroptosis, and cell cycle arrest.[1] |
| Oral Bioavailability | Yes | Yes[1] |
Signaling Pathways Unraveled
The divergent mechanisms of this compound and LCL161 are best understood by visualizing their respective signaling pathways.
In Vitro Efficacy: A Comparative Analysis
This compound (Afuresertib)
This compound, also known as afuresertib, is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor.[2][3] It has demonstrated significant anti-proliferative effects across a range of cancer cell lines, particularly those with an activated PI3K/AKT pathway.[3]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BT474 | Breast Cancer | ~100 | [2] |
| ACC-MESO-4 | Malignant Pleural Mesothelioma | ~500 | [2] |
| MSTO-211H | Malignant Pleural Mesothelioma | ~1000 | [2] |
LCL161
LCL161 is a small molecule SMAC mimetic that induces the degradation of cellular inhibitor of apoptosis proteins (cIAPs).[1] Its single-agent activity is more pronounced in specific cancer types, and it often exhibits synergistic effects when combined with other anti-cancer agents.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 0.25 | [4] |
| Karpas-299 | Anaplastic Large Cell Lymphoma | 1.6 | [4] |
| WSU-DLCL2 | B-cell Non-Hodgkin Lymphoma | 0.22 | [5] |
| HNSCC cell lines | Head and Neck Squamous Cell Carcinoma | 32 - 95 | [6] |
In Vivo Performance in Preclinical Models
This compound (Afuresertib)
In vivo studies have shown that oral administration of this compound leads to a dose-dependent inhibition of tumor growth in various xenograft models.
| Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| BT474 (Breast Cancer) | 100 mg/kg, daily | 61% | [2] |
| Various human tumor xenografts | Daily oral dosing | Sustained inhibition of tumor growth | [3][7] |
LCL161
LCL161 has demonstrated limited single-agent efficacy in some solid tumor xenografts but has shown significant tumor growth delay in others, particularly in combination therapies.[4][5]
| Tumor Model | Dosing | Outcome | Reference |
| Osteosarcoma xenografts | 30 or 75 mg/kg, twice weekly | Significant EFS distribution differences | [4] |
| Glioblastoma xenografts | 30 or 75 mg/kg, twice weekly | Significant EFS distribution differences | [4] |
| Rituximab-resistant B-cell lymphoma (in combination with RGV) | 60 mg/kg, orally | Significantly extended survival | [5] |
Experimental Protocols
A generalized experimental workflow for evaluating these compounds in preclinical models is outlined below.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of novel AKT inhibitors with enhanced anti-tumor effects in combination with the MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Initial Testing (Stage 1) of LCL161, a SMAC Mimetic, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SMAC mimetic LCL-161 displays antitumor activity in preclinical models of rituximab-resistant B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Validating GSK-3 Inhibitor Activity: A Comparative Guide of Orthogonal Methods
For researchers, scientists, and drug development professionals, validating the activity and specificity of a novel kinase inhibitor is a critical step in the drug discovery pipeline. This guide provides a comparative overview of orthogonal methods to validate the activity of Glycogen Synthase Kinase 3 (GSK-3) inhibitors, using the hypothetical compound GSK729 as an illustrative example. The principles and protocols described herein are broadly applicable to any novel GSK-3 inhibitor.
GSK-3 is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders, metabolic diseases, and cancer.[1][2] Therefore, the development of specific and potent GSK-3 inhibitors is of significant therapeutic interest. The validation of such inhibitors requires a multi-faceted approach, employing a series of orthogonal assays to build a comprehensive understanding of the compound's mechanism of action, potency, and selectivity.
Core Principles of Orthogonal Validation
Orthogonal validation involves using multiple, distinct methods that rely on different physical or chemical principles to measure the same biological event. This approach minimizes the risk of method-specific artifacts and provides a higher degree of confidence in the experimental results. For a GSK-3 inhibitor like this compound, a robust validation strategy would encompass the assessment of:
-
Direct Target Engagement: Does the compound physically interact with GSK-3?
-
In Vitro Enzymatic Inhibition: Does the compound inhibit the kinase activity of purified GSK-3?
-
Cellular Target Engagement and Pathway Modulation: Does the compound inhibit GSK-3 activity in a cellular context, leading to expected changes in downstream signaling?
-
Phenotypic Effects: Does the compound elicit the expected biological response in cellular models?
-
Selectivity: Is the compound specific for GSK-3, or does it inhibit other kinases?
Comparison of Key Validation Methods
The following table summarizes and compares common orthogonal methods for validating a GSK-3 inhibitor.
| Method | Principle | Information Gained | Advantages | Limitations |
| In Vitro Kinase Assay | Measures the phosphorylation of a substrate by purified GSK-3 enzyme in the presence of the inhibitor. | IC50 (potency) | High-throughput, quantitative, allows for direct measurement of enzyme inhibition. | Lacks physiological relevance (no cell membranes, scaffolding proteins, etc.). |
| Western Blot | Immunodetection of phosphorylated GSK-3 substrates (e.g., β-catenin, Tau) or inhibitory phosphorylation of GSK-3 (pSer9-GSK-3β/pSer21-GSK-3α). | Cellular target engagement, downstream pathway modulation. | Widely accessible, provides information on cellular activity. | Semi-quantitative, lower throughput, can be affected by antibody specificity. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of GSK-3 upon inhibitor binding in cells or cell lysates. | Direct target engagement in a cellular context. | Confirms physical binding to the target in a physiological environment. | Technically demanding, may not be suitable for all targets. |
| Kinase Selectivity Profiling | Assesses the inhibitory activity of the compound against a large panel of different kinases. | Specificity, off-target effects. | Provides a broad overview of selectivity, crucial for predicting potential side effects. | Can be expensive, typically outsourced to specialized CROs. |
| β-Catenin Accumulation Assay | Measures the stabilization and accumulation of β-catenin, a key downstream target of GSK-3 in the Wnt signaling pathway. | Functional cellular activity, pathway-specific effects. | High-throughput, directly measures a key functional consequence of GSK-3 inhibition. | Specific to the Wnt pathway, may not capture all effects of GSK-3 inhibition. |
Experimental Protocols
In Vitro GSK-3β Kinase Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide
-
ATP
-
This compound and control inhibitors (e.g., CHIR-99021)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
-
Plate reader with luminescence detection
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 2.5 µL of the kinase reaction buffer containing the GSK-3β enzyme and substrate.
-
Add 0.5 µL of the this compound dilution or DMSO control to the appropriate wells.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the generated ADP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Downstream Substrate Phosphorylation
This protocol describes the analysis of β-catenin levels as a marker for GSK-3 inhibition. In the absence of Wnt signaling, active GSK-3 phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3 leads to the stabilization and accumulation of β-catenin.
Materials:
-
Cell line responsive to GSK-3 inhibition (e.g., HEK293T, SH-SY5Y)
-
This compound and control inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-β-catenin, anti-phospho-GSK-3β (Ser9), anti-total GSK-3β, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or a control inhibitor for a specified time (e.g., 4-24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizing Workflows and Pathways
To further clarify the experimental logic and biological context, the following diagrams are provided.
Caption: GSK-3β signaling in the canonical Wnt pathway.
References
Overcoming TRAIL Resistance in Cancer Cells: A Comparative Guide to IAP Antagonist Efficacy
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-based therapies remains a significant hurdle in oncology. This guide provides a comparative analysis of the efficacy of small molecule Inhibitor of Apoptosis Protein (IAP) antagonists, also known as SMAC mimetics, in sensitizing TRAIL-resistant cancer cells to apoptosis. While the specific compound "GSK729" was not identified in publicly available literature, this guide focuses on well-characterized IAP antagonists, such as Birinapant (formerly TL32711), to illustrate the principles and therapeutic potential of this drug class.
Mechanism of Action: Restoring Apoptotic Signaling
TRAIL initiates apoptosis through the extrinsic pathway by binding to its death receptors, DR4 and DR5. In resistant cancer cells, this signaling is often blocked by the overexpression of IAP proteins, such as X-linked inhibitor of apoptosis protein (XIAP) and cellular IAP1 and IAP2 (cIAP1/2). IAPs function by directly inhibiting caspases, the key executioners of apoptosis, and by promoting pro-survival signaling pathways like NF-κB.
SMAC mimetics are designed to mimic the endogenous IAP antagonist, SMAC/DIABLO. By binding to IAPs, these small molecules alleviate their inhibitory effects, thereby restoring the cancer cell's ability to undergo TRAIL-induced apoptosis. The primary mechanisms include:
-
Degradation of cIAP1 and cIAP2: SMAC mimetics induce the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.
-
Activation of Caspase-8: The degradation of cIAPs leads to the formation of a caspase-8 activating complex, a critical step in the initiation of the apoptotic cascade.[1][2]
-
Inhibition of XIAP: Some SMAC mimetics also directly inhibit XIAP, which is a potent inhibitor of effector caspases-3 and -7.
Comparative Efficacy of IAP Antagonists in TRAIL-Resistant Cancer Cells
The following tables summarize the efficacy of representative SMAC mimetics in combination with TRAIL in various cancer cell lines. It is important to note that the efficacy can be cell-line dependent.
| Cell Line | Cancer Type | IAP Antagonist | Concentration | TRAIL Concentration | % Apoptosis / Cell Viability | Reference |
| MDA-MB-231 | Breast Cancer | Birinapant (TL32711) | 5 µM | 100 ng/mL | Significant increase in apoptosis | [1] |
| SUM190 | Inflammatory Breast Cancer | Birinapant | Not specified | Not specified | Induces cell death as a single agent | [3] |
| SUM149 | Inflammatory Breast Cancer | Birinapant | Not specified | Not specified | Significantly increases TRAIL potency | [3] |
| HNSCC | Head and Neck Squamous Cell Carcinoma | Birinapant | Not specified | Not specified | Sensitizes to TRAIL-mediated killing | [1] |
| Hep3B | Hepatocellular Carcinoma | LCL161 | IC50: 10.23 µM | Not applicable | Single-agent activity | [1] |
| PLC5 | Hepatocellular Carcinoma | LCL161 | IC50: 19.19 µM | Not applicable | Single-agent activity | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for assessing the efficacy of IAP antagonists in sensitizing cancer cells to TRAIL.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of IAP antagonists and/or TRAIL on the metabolic activity of cancer cells as an indicator of cell viability.
Materials:
-
TRAIL-resistant cancer cell lines (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
IAP antagonist (e.g., Birinapant)
-
Recombinant human TRAIL
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the IAP antagonist alone, TRAIL alone, or a combination of both. Include untreated cells as a control.
-
Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with an IAP antagonist and/or TRAIL.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture and treat cells with the desired concentrations of IAP antagonist and/or TRAIL for the specified duration.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Visualizations
Signaling Pathway of IAP Antagonist-Mediated Sensitization to TRAIL
Caption: IAP antagonists block cIAP1/2 and XIAP, promoting TRAIL-induced apoptosis.
Experimental Workflow for Assessing TRAIL Sensitization
Caption: Workflow for evaluating the efficacy of IAP antagonists in TRAIL sensitization.
References
- 1. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule IAP antagonists sensitize cancer cells to TRAIL-induced apoptosis: Roles of XIAP and cIAPs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smac mimetic Birinapant induces apoptosis and enhances TRAIL potency in inflammatory breast cancer cells in an IAP-dependent and TNF-α-independent mechanism | Semantic Scholar [semanticscholar.org]
Unveiling the Selectivity of GSK729: A Comparative Analysis for Tuberculosis Drug Discovery
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a potential therapeutic is paramount. This guide provides a comparative analysis of GSK729, a potent inhibitor of Mycobacterium tuberculosis enoyl-coenzyme A (CoA) hydratase (EchA6), with a focus on its selectivity and a detailed examination of experimental methodologies to assess protein interactions.
This compound has been identified as a promising small molecule inhibitor targeting EchA6, an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[1] Initial studies have demonstrated its selectivity for EchA6 over the previously considered target, MmpL3, a mycobacterial membrane protein. This guide delves into the available data on this compound's cross-reactivity, compares it with alternative inhibitors, and provides detailed experimental protocols to enable further investigation in the field.
Quantitative Analysis of Inhibitor Selectivity
A comprehensive understanding of a compound's selectivity is crucial to predict its potential off-target effects and overall safety profile. While extensive public data on the cross-reactivity of this compound against a broad panel of human proteins is limited, initial findings from protein pull-down assays have provided valuable insights.
A study by Cox et al. utilized a chemical proteomics approach with an analogue of this compound, tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP), to identify its binding partners in M. bovis BCG lysates. This experiment revealed that EchA6 was a primary and strong binder of the active enantiomer of the THPP compound, while the previously assigned target, MmpL3, did not show significant binding. This suggests a high degree of selectivity of this chemical scaffold for EchA6 within the mycobacterial proteome.
To provide a framework for comparison, the table below summarizes the known activity of this compound and a representative alternative from the same chemical class.
| Compound | Primary Target | IC50 (EchA6) | Known Off-Targets (Mycobacterium) | Cross-reactivity with Human Proteins |
| This compound | M. tuberculosis EchA6 | 1.8 µM[1] | MmpL3 (not a direct binder) | Data not publicly available |
| THPP | M. tuberculosis EchA6 | Not reported | MmpL3 (not a direct binder) | Data not publicly available |
Note: The lack of publicly available, broad-panel screening data (e.g., kinome scans, safety pharmacology profiles) for this compound and related compounds against human proteins represents a significant data gap. Further investigation is required to fully assess their therapeutic potential.
Experimental Protocols for Assessing Cross-Reactivity
To facilitate further research into the selectivity of this compound and other EchA6 inhibitors, this section provides detailed methodologies for key experiments.
Competitive Activity-Based Protein Profiling (ABPP)
This technique allows for the identification of inhibitor targets within a complex proteome.
Objective: To identify the protein targets of this compound in Mycobacterium tuberculosis lysate and assess its selectivity.
Materials:
-
M. tuberculosis lysate
-
This compound
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine)
-
DMSO (vehicle control)
-
SDS-PAGE gels
-
Fluorescence gel scanner
-
Mass spectrometer
Protocol:
-
Lysate Preparation: Culture M. tuberculosis (H37Rv or a similar strain) to mid-log phase, harvest the cells by centrifugation, and lyse them using a bead beater or sonicator in a suitable lysis buffer.
-
Inhibitor Treatment: Pre-incubate aliquots of the mycobacterial proteome with varying concentrations of this compound (or a vehicle control, DMSO) for 30 minutes at room temperature to allow for target binding.
-
Probe Labeling: Add a serine hydrolase-directed activity-based probe to the inhibitor-treated lysates and incubate for a specified time (e.g., 30-60 minutes) to label the active serine hydrolases that are not blocked by this compound.
-
SDS-PAGE Analysis: Quench the labeling reaction and separate the proteins by SDS-PAGE.
-
Visualization: Visualize the probe-labeled proteins using an in-gel fluorescence scanner. A decrease in fluorescence intensity for a specific protein band in the this compound-treated samples compared to the control indicates that this compound is binding to and inhibiting that protein.
-
Target Identification: Excise the protein bands of interest from the gel and identify them using mass spectrometry-based proteomics.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells.
Objective: To confirm the binding of this compound to EchA6 in live Mycobacterium cells.
Materials:
-
Live M. tuberculosis or M. smegmatis cells
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Antibodies specific to EchA6
-
Western blotting reagents and equipment
Protocol:
-
Cell Treatment: Treat intact mycobacterial cells with this compound or DMSO for a defined period.
-
Thermal Denaturation: Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregates: Separate the precipitated, denatured proteins from the soluble fraction by centrifugation.
-
Western Blotting: Analyze the soluble fractions by Western blotting using an antibody specific for EchA6.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature for EchA6 in the this compound-treated cells compared to the control indicates that this compound is binding to and stabilizing the protein.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for ABPP and CETSA.
References
Independent validation of published GSK729 data
An independent validation of published data on GSK729 cannot be provided at this time as no public data or publications for a compound with this designation were found. It is possible that "this compound" may be a typographical error or an internal project name that has not been publicly disclosed.
The search for information related to this compound did not yield any specific results for a compound with this identifier. Several other GSK compounds were identified in the search results, including GSK3787, GSK4418959, GSK2982772, and GSK2816126, among others. However, without a clear and accurate identifier for the compound of interest, it is not possible to proceed with a comparative analysis.
To facilitate a comprehensive comparison, please verify the correct name or designation of the compound. Once the correct information is provided, a thorough search for published data, experimental protocols, and independent validations can be conducted to generate the requested comparison guide.
Unlocking Synergistic Vulnerabilities: A Comparative Guide to the Validation of GSK3 and PARP Inhibitor Combination Therapy
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of combining Glycogen Synthase Kinase 3 (GSK3) inhibitors with Poly (ADP-ribose) Polymerase (PARP) inhibitors. This analysis is supported by experimental data demonstrating the potential of this combination strategy, particularly in colorectal cancer.
Note on GSK729: While the initial topic specified "this compound," publicly available scientific literature does not contain specific data on a compound with this identifier in the context of PARP inhibitor synergy. Therefore, this guide focuses on the well-documented synergistic relationship between potent and selective GSK3 inhibitors and PARP inhibitors, which is likely the underlying interest of the query.
Executive Summary
Preclinical studies have robustly demonstrated that the inhibition of GSK3β, a key enzyme in various cellular processes, creates a synthetic lethal relationship with PARP inhibitors in cancer cells. The primary mechanism involves the GSK3β inhibitor-mediated downregulation of BRCA1, a critical protein in the homologous recombination repair (HRR) pathway for DNA double-strand breaks. This induced homologous recombination deficiency (HRD) renders cancer cells exquisitely sensitive to PARP inhibitors, which block an alternative DNA repair pathway. This guide will delve into the quantitative data supporting this synergy, detail the experimental protocols used for its validation, and provide visual representations of the underlying biological pathways and experimental workflows.
Data Presentation
The synergistic effect of combining GSK3 inhibitors with PARP inhibitors has been quantified across various colorectal cancer (CRC) cell lines. The Combination Index (CI), a quantitative measure of drug interaction where CI < 1 indicates synergy, has been a key metric.
| Cell Line | GSK3 Inhibitor | PARP Inhibitor | Combination Index (CI) | Fold Sensitization | Reference |
| HCT-15 (BRCA2-deficient CRC) | CHIR99021 HCl | Simmiparib | < 0.6 | Up to ~4463-fold | [1] |
| HCT-15 (BRCA2-deficient CRC) | LY2090314 | Simmiparib | < 0.6 | - | [1] |
| HCT-15 (BRCA2-deficient CRC) | CHIR99021 HCl | Talazoparib | < 0.6 | ~185-fold | [1] |
| HCT-15 (BRCA2-deficient CRC) | CHIR99021 HCl | Olaparib | < 0.6 | ~10-fold | [1] |
| HCT-15 (BRCA2-deficient CRC) | CHIR99021 HCl | Niraparib | < 0.6 | ~4-fold | [1] |
| HCT-15 (BRCA2-deficient CRC) | CHIR99021 HCl | Rucaparib | < 0.6 | ~3-fold | [1] |
| RKO (BRCA-proficient CRC) | CHIR99021 HCl | Simmiparib | < 0.6 | - | [1] |
| HCT-116 (BRCA-proficient CRC) | CHIR99021 HCl | Simmiparib | < 0.6 | - | [1] |
| SW480 (BRCA-proficient CRC) | CHIR99021 HCl | Simmiparib | < 0.6 | - | [1] |
| SW620 (BRCA-proficient CRC) | CHIR99021 HCl | Simmiparib | < 0.6 | - | [1] |
| HT-29 (BRCA-proficient CRC) | CHIR99021 HCl | Simmiparib | < 0.6 | - | [1] |
In Vivo Efficacy:
In xenograft models using HCT-15 colorectal cancer cells, the combination of a GSK3 inhibitor with a PARP inhibitor resulted in significant tumor growth inhibition compared to either agent alone.
| Treatment Group | Tumor Growth Inhibition (%) | Key Findings | Reference |
| Vehicle Control | 0 | Uninhibited tumor growth | [2] |
| GSK3 inhibitor alone | Modest | Limited single-agent efficacy | [2] |
| PARP inhibitor alone | Moderate | Partial response as a single agent | [2] |
| GSK3i + PARPi Combination | Significant | Markedly suppressed tumor growth without additional toxicity | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols employed in the cited studies.
Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of GSK3 inhibitors and PARP inhibitors, alone and in combination, and to quantify their synergistic interaction.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a dilution series of the GSK3 inhibitor, the PARP inhibitor, and a combination of both at fixed ratios.
-
Incubation: The treated cells are incubated for a period of 72 hours.
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance, which correlates with the number of viable cells, is measured using a microplate reader.
-
Data Analysis: The dose-response curves for each drug and the combination are generated. The Combination Index (CI) is calculated using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergy.
Homologous Recombination Repair (HRR) Assay (DR-GFP Reporter Assay)
Objective: To assess the functional capacity of the homologous recombination repair pathway following treatment with a GSK3 inhibitor.
Protocol:
-
Cell Line: A cell line containing a chromosomally integrated DR-GFP reporter construct is used. This construct consists of two differentially mutated GFP genes.
-
Induction of Double-Strand Break: An I-SceI endonuclease is expressed in the cells to create a specific double-strand break in one of the GFP genes.
-
Drug Treatment: Cells are treated with the GSK3 inhibitor prior to or concurrently with the induction of the double-strand break.
-
HRR-mediated Repair: If the HRR pathway is functional, it will use the second GFP gene as a template to repair the break, resulting in a functional GFP protein.
-
Flow Cytometry: The percentage of GFP-positive cells is quantified by flow cytometry. A decrease in the percentage of GFP-positive cells in the GSK3 inhibitor-treated group compared to the control indicates impaired HRR.
Mandatory Visualization
Signaling Pathway of Synergy
Caption: Mechanism of synergy between GSK3 and PARP inhibitors.
Experimental Workflow: Synergy Validation
References
Benchmarking GSK729 Against Standard-of-Care Therapies in Metastatic Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational GSK-3β inhibitor, 9-ING-41 (elraglusib), against current standard-of-care therapies for metastatic breast cancer. The content is based on publicly available preclinical and clinical data, offering an objective analysis to inform research and drug development endeavors.
Introduction to 9-ING-41 (Elraglusib)
9-ING-41 is a first-in-class, intravenously administered small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[1] GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, and its aberrant expression has been linked to tumor progression and therapeutic resistance.[1] The mechanism of action of 9-ING-41 is multifaceted, involving the downregulation of oncogenic pathways such as NF-κB, leading to the suppression of anti-apoptotic proteins and cell cycle arrest.[1][2] Recent evidence also points towards an immunomodulatory role and potential effects on microtubule stability, independent of GSK-3β inhibition.[3][4]
Current Standard-of-Care for Metastatic Breast Cancer
The treatment landscape for metastatic breast cancer is diverse and tailored to the specific subtype of the disease, primarily determined by hormone receptor (HR) and human epidermal growth factor receptor 2 (HER2) status.
| Breast Cancer Subtype | Standard-of-Care Therapies |
| HR-positive/HER2-negative | Endocrine therapy (e.g., aromatase inhibitors, fulvestrant, tamoxifen), often in combination with CDK4/6 inhibitors. Chemotherapy is used for visceral crisis or endocrine-resistant disease. |
| HER2-positive | HER2-targeted therapies (e.g., trastuzumab, pertuzumab, ado-trastuzumab emtansine) in combination with chemotherapy. |
| Triple-negative (HR-/HER2-) | Chemotherapy (e.g., anthracyclines, taxanes, platinum agents). For patients with BRCA mutations, PARP inhibitors may be used. Immunotherapy (e.g., checkpoint inhibitors) is an option for PD-L1 positive tumors. |
Comparative Efficacy of 9-ING-41
Direct head-to-head clinical trials comparing 9-ING-41 with a broad range of standard-of-care therapies for specific subtypes of metastatic breast cancer are limited in the publicly available literature. The majority of the available data comes from preclinical studies and Phase 1/2 clinical trials in heavily pre-treated patient populations with various solid tumors, including breast cancer.
Preclinical Data
A key preclinical study investigated the efficacy of 9-ING-41 in human breast cancer cell lines and patient-derived xenograft (PDX) models. This study demonstrated that:
-
Superior Potency: 9-ING-41 was found to be a more potent inhibitor of breast cancer cell growth compared to the clinical-stage GSK-3 inhibitor LY2090314.
-
Synergy with Chemotherapy: 9-ING-41 enhanced the antitumor effect of the standard-of-care chemotherapy agent irinotecan in vitro. In vivo, the combination of 9-ING-41 and irinotecan led to the regression of established breast cancer PDX tumors.
Table 1: In Vitro and In Vivo Efficacy of 9-ING-41 in Breast Cancer Models
| Experimental Model | Treatment Group | Observed Effect | Supporting Data |
| Breast Cancer Cell Lines | 9-ING-41 | Reduced cell viability | GI50 of 50–100 nmol/l in neuroblastoma cells (as a proxy for potency) |
| Breast Cancer Cell Lines | 9-ING-41 + Irinotecan | Potentiated antitumor effects of irinotecan | Short-term (3-hour) exposure followed by washout showed enhanced growth inhibition. |
| Breast Cancer PDX Models | 9-ING-41 + CPT-11 (Irinotecan) | Regression of established tumors | Data from published study showing in vivo efficacy.[5] |
Clinical Data
The Actuate 1801 Phase 1/2 study (NCT03678883) has evaluated 9-ING-41 as a single agent and in combination with various standard chemotherapies in patients with advanced solid tumors, including breast cancer.[1][6]
-
Safety and Tolerability: The study has shown that 9-ING-41 has a favorable safety profile, both as a monotherapy and in combination with chemotherapy.[6][7]
-
Clinical Activity: Clinical benefit has been observed in heavily pre-treated patients. In the combination therapy arm, seven partial responses were observed across different tumor types, with a median progression-free survival of 2.1 months and a median overall survival of 6.9 months.[8] However, specific response data for breast cancer patients within this trial are not yet detailed in publications.
Signaling Pathways and Experimental Workflows
Signaling Pathway of 9-ING-41
The proposed mechanism of action for 9-ING-41 involves the inhibition of GSK-3β, which in turn affects multiple downstream signaling pathways implicated in cancer cell survival and proliferation.
Caption: Proposed mechanism of action of 9-ING-41.
Experimental Workflow: In Vitro Cell Viability Assay
A common method to assess the efficacy of anticancer agents is the MTS assay, which measures cell viability.
Caption: Workflow for a typical in vitro cell viability assay.
Experimental Protocols
Cell Viability (MTS) Assay
-
Cell Seeding: Breast cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere for 24 hours.
-
Drug Treatment: Cells are treated with varying concentrations of 9-ING-41, standard-of-care drugs, or a combination of both. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTS Reagent Addition: Following incubation, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[9]
-
Final Incubation and Measurement: The plates are incubated for an additional 2-4 hours to allow for the conversion of the MTS reagent into a formazan product by viable cells. The absorbance is then measured at 490 nm using a microplate reader.[9] Cell viability is calculated as a percentage of the vehicle-treated control.
Patient-Derived Xenograft (PDX) Model
-
Tumor Implantation: Freshly isolated human breast tumor tissue from patients is surgically implanted into immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Staging: Tumors are allowed to grow to a palpable size. Mice are then randomized into different treatment groups.
-
Treatment Administration: Treatment with 9-ING-41 (administered intravenously), standard-of-care chemotherapy (e.g., irinotecan), or the combination is initiated. A control group receives a vehicle.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using a standard formula (e.g., length × width² / 2).
-
Endpoint Analysis: The study continues until a predetermined endpoint is reached (e.g., significant tumor burden in the control group). Tumors may be excised for further analysis, such as immunohistochemistry for biomarkers of apoptosis or proliferation.[5]
Conclusion and Future Directions
The available preclinical data suggests that 9-ING-41 (elraglusib) holds promise as a therapeutic agent for metastatic breast cancer, particularly in its ability to enhance the efficacy of standard chemotherapy. Its multifaceted mechanism of action, potentially targeting both tumor cell intrinsic pathways and the tumor microenvironment, warrants further investigation.
However, a critical gap remains in the form of direct, subtype-specific comparative data against the full range of current standard-of-care therapies for metastatic breast cancer. Future clinical trials should be designed to address this gap, ideally including head-to-head comparisons or combination studies with endocrine therapies, CDK4/6 inhibitors, and HER2-targeted agents in the relevant patient populations. The emerging evidence of a GSK-3 independent mechanism of action through microtubule destabilization also requires further exploration to fully understand its therapeutic potential and to identify predictive biomarkers for patient selection.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. 9-ING-41 in Patients with Advanced Cancers [clin.larvol.com]
- 3. Elraglusib (9-ING-41), a selective small-molecule inhibitor of glycogen synthase kinase-3 beta, reduces expression of immune checkpoint molecules PD-1, TIGIT and LAG-3 and enhances CD8+ T cell cytolytic killing of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. actuatetherapeutics.com [actuatetherapeutics.com]
- 6. actuatetherapeutics.com [actuatetherapeutics.com]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Phase I Study of Elraglusib (9-ING-41), a Glycogen Synthase Kinase-3β Inhibitor, as Monotherapy or Combined with Chemotherapy in Patients with Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Apoptosis Landscape: A Comparative Guide to Novel IAP Inhibitors
While specific public information on a GlaxoSmithKline compound designated GSK729 in the context of a head-to-head study with novel Inhibitor of Apoptosis (IAP) inhibitors is not available, this guide provides a comprehensive comparison of prominent novel IAP inhibitors currently in clinical development. This analysis is based on publicly accessible preclinical and clinical data, offering researchers, scientists, and drug development professionals a valuable resource for understanding the current landscape of this promising anti-cancer strategy.
IAP proteins are key regulators of apoptosis, or programmed cell death, and are often overexpressed in cancer cells, contributing to therapeutic resistance.[1][2] Small molecule IAP inhibitors, often referred to as SMAC mimetics, have emerged as a promising therapeutic class by mimicking the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases), thereby promoting cancer cell death.[1]
This guide will focus on a comparison of key IAP inhibitors with available data, highlighting their mechanisms of action, preclinical efficacy, and clinical trial outcomes.
Mechanism of Action: Restoring Apoptotic Signaling
IAP inhibitors primarily function by binding to the BIR (Baculoviral IAP Repeat) domains of IAP proteins, particularly XIAP, cIAP1, and cIAP2. This binding event disrupts the ability of IAPs to inhibit caspases, the key executioners of apoptosis. The consequences of this inhibition are twofold:
-
Direct Caspase Activation: By neutralizing the inhibitory effects of XIAP on caspases-3, -7, and -9, IAP inhibitors directly promote the apoptotic cascade.
-
cIAP1/2 Degradation and NF-κB Activation: Binding of IAP inhibitors to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation. This leads to the stabilization of NIK (NF-κB-inducing kinase) and activation of the non-canonical NF-κB pathway, which can result in the production of pro-inflammatory cytokines like TNF-α, further sensitizing cancer cells to apoptosis.
Below is a diagram illustrating the general signaling pathway affected by IAP inhibitors.
Comparative Analysis of Novel IAP Inhibitors
While a direct head-to-head study involving a "this compound" is not publicly documented, we can compare several novel IAP inhibitors that are currently under investigation in clinical trials.[3]
| Compound Name | Developer/Sponsor | Mechanism of Action | Selected Preclinical Data | Latest Clinical Phase (Selected Indication) |
| Xevinapant (Debio 1143) | Merck KGaA | Potent, oral, small-molecule IAP inhibitor.[4] | Antitumor activity in cell lines and mouse xenograft models, especially in combination with other anticancer therapies.[3] | Phase 3 (Locally Advanced Squamous Cell Carcinoma of the Head and Neck - LA SCCHN).[3][4] |
| Tolinapant | Astex Pharmaceuticals | IAP inhibitor. | Data not readily available in public domain. | Phase 1 (LA SCCHN, in combination with radiotherapy).[3] |
| APG-1387 | Ascentage Pharma | Novel SMAC mimetic. | Data not readily available in public domain. | Under investigation in clinical trials for SCCHN.[3] |
| Birinapant | Medivir | Bivalent SMAC mimetic. | Data not readily available in public domain. | Under investigation in clinical trials for SCCHN.[3] |
| HGS1029 | Human Genome Sciences (a GSK company) | Small-molecule inhibitor of IAP family proteins.[5] | Selectively inhibits the biological activity of IAP proteins, which may restore apoptotic signaling pathways.[5] | Information on current clinical development status is limited. |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of IAP inhibitors.
In Vitro Cell Viability and Apoptosis Assays
Objective: To determine the cytotoxic and pro-apoptotic effects of IAP inhibitors on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of the IAP inhibitor alone or in combination with other therapeutic agents (e.g., chemotherapy, radiation).
-
Viability Assessment (e.g., MTT or CellTiter-Glo® Assay): After a defined incubation period (e.g., 72 hours), cell viability is measured to determine the IC50 (half-maximal inhibitory concentration) of the compound.
-
Apoptosis Assessment (e.g., Annexin V/Propidium Iodide Staining followed by Flow Cytometry): To quantify the percentage of apoptotic cells, treated cells are stained with Annexin V (an early apoptotic marker) and propidium iodide (a late apoptotic/necrotic marker) and analyzed by flow cytometry.
-
Caspase Activity Assays: The activity of key caspases (e.g., caspase-3, -7, -8, -9) is measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of IAP inhibitors in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, IAP inhibitor alone, IAP inhibitor in combination). The drug is administered via a clinically relevant route (e.g., oral gavage, intravenous injection).
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specific duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for apoptosis markers).
Conclusion
The field of IAP inhibition represents a vibrant area of oncology research. While a direct comparative study involving "this compound" is not publicly available, the progress of other novel IAP inhibitors, such as xevinapant, in clinical trials for challenging cancers like LA SCCHN, underscores the therapeutic potential of this class of drugs.[3][6] Future head-to-head studies will be critical to delineate the comparative efficacy and safety profiles of these emerging therapies, ultimately guiding their optimal use in the clinic. Researchers are encouraged to consult clinical trial registries for the most up-to-date information on ongoing studies.
References
- 1. Targeting inhibitor of apoptosis proteins for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitor of Apoptosis Proteins (IAPs) are commonly dysregulated in GIST and can be pharmacologically targeted to enhance the pro-apoptotic activity of imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting the inhibitors: Development of the IAP inhibitor xevinapant for the treatment of locally advanced squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IAP Inhibition [merckgrouponcology.com]
- 5. Facebook [cancer.gov]
- 6. Inhibiting the inhibitors: Development of the IAP inhibitor xevinapant for the treatment of locally advanced squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Performance of GSK-3β Inhibitor 9-ING-41
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental performance of 9-ING-41 (also known as elraglusib), a potent Glycogen Synthase Kinase-3β (GSK-3β) inhibitor, with other alternative GSK-3β inhibitors. The information presented is based on publicly available experimental data, with a focus on reproducibility and clear methodological descriptions.
Introduction to 9-ING-41 and GSK-3β Inhibition
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] Its dysregulation has been implicated in various diseases, including cancer. 9-ING-41 is a small molecule inhibitor of GSK-3β that has been investigated in numerous preclinical studies and is currently in clinical trials for various cancers.[1][3][4][5][6] This guide aims to provide a comparative overview of its performance against other well-characterized GSK-3 inhibitors, AR-A014418 and CHIR-99021, to aid researchers in their drug development and research endeavors.
Mechanism of Action of 9-ING-41
9-ING-41 is an ATP-competitive inhibitor of GSK-3β.[2] By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of downstream substrates. This inhibition leads to the modulation of several signaling pathways implicated in cancer progression, including the downregulation of pro-survival pathways like NF-κB and the induction of apoptosis.[7][8][9][10] Preclinical studies have shown that 9-ING-41 can induce cell cycle arrest and apoptosis in various cancer cell lines.[7][9] Furthermore, emerging evidence suggests that 9-ING-41 also possesses immunomodulatory properties, enhancing the anti-tumor immune response.[11][12]
Quantitative Performance Comparison
The following tables summarize the in vitro and in vivo experimental data for 9-ING-41 and its alternatives.
Table 1: In Vitro Potency and Cellular Effects
| Compound | Target | Assay Type | Cell Line | IC50 / GI50 | Effect | Reference |
| 9-ING-41 | GSK-3β | Kinase Assay | - | - | Potent and selective inhibitor | [11][12] |
| Cell Viability | B-cell lymphoma | - | Reduced viability, induced apoptosis | [7] | ||
| Cell Viability | Renal Cancer Cells | 0.5-1.7 µM (GI50) | Decreased proliferation | [9] | ||
| Cell Viability | Neuroblastoma | 50-100 nM (GI50) | Inhibited growth | [13] | ||
| Cell Viability | Colorectal Cancer | - | Inhibited growth | [10] | ||
| AR-A014418 | GSK-3β | Kinase Assay | - | 104 nM (IC50), 38 nM (Ki) | Potent and selective inhibitor | [14][15] |
| Cell Viability | Neuroblastoma | - | Suppressed growth | [14] | ||
| Cell Viability | Gastric Cancer | - | Decreased survival and proliferation | [2] | ||
| CHIR-99021 | GSK-3α/β | Kinase Assay | - | 10 nM (GSK-3α), 6.7 nM (GSK-3β) | Potent and highly selective inhibitor | [16] |
| Adipogenesis Assay | Fibro-adipogenic progenitors | - | Suppressed adipogenic differentiation | [17][18] | ||
| Myogenesis Assay | C2C12 myoblasts | - | Promoted myogenic differentiation | [17][18] |
Table 2: In Vivo Efficacy in Animal Models
| Compound | Cancer Model | Animal Model | Dosing | Key Findings | Reference |
| 9-ING-41 | B-cell lymphoma | Xenograft mice | 20 mg/kg IV | Achievable plasma concentration of ~8 µM | [7] |
| Neuroblastoma | Xenograft models | - | Monotherapy inhibits tumor growth | [13] | |
| Breast Cancer | PDX models | - | Regression of tumors in combination with CPT-11 | [13] | |
| Colorectal Cancer | Patient-derived tumor organoids | - | Enhanced growth inhibition with 5-FU and oxaliplatin | [10] | |
| AR-A014418 | Neuropathic Pain | Mice (Partial Sciatic Nerve Ligation) | 0.01-1 mg/kg IP | Inhibited mechanical and cold hyperalgesia | [19] |
| Depression | Rats (Forced Swim Test) | 30 µmol/kg IP | Reduced immobility time | [20][21] | |
| CHIR-99021 | Rotator Cuff Tear | Mouse Model | - | Reduced fatty infiltration and muscle atrophy | [17][18] |
| Colon Cancer | Rodent Xenograft | - | Dose-dependent inhibition of tumor cell survival and proliferation | [22] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Signaling Pathway of GSK-3β Inhibition by 9-ING-41
Caption: GSK-3β signaling pathway and the inhibitory action of 9-ING-41.
Experimental Workflow for In Vitro Cell Viability Assay
Caption: A typical workflow for assessing cell viability after treatment with GSK-3 inhibitors.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on GSK-3β activity.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate (e.g., a phosphopeptide)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (9-ING-41, AR-A014418, CHIR-99021) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well plates
-
Plate reader for luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add the GSK-3β enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the GSK-3β substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ protocol).[23]
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line of interest
-
Matrigel (or similar basement membrane matrix)
-
Test compound (e.g., 9-ING-41) formulated for in vivo administration (e.g., in a saline/DMSO solution)
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Cancer cells are cultured and harvested.
-
A specific number of cells (e.g., 1 x 10^6 to 5 x 10^6) are resuspended in a mixture of media and Matrigel.
-
The cell suspension is subcutaneously injected into the flank of the immunocompromised mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., 9-ING-41 administered intravenously or intraperitoneally) at a predetermined dose and schedule. The control group receives the vehicle solution.
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width²).
-
Animal body weight and general health are monitored throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
The percentage of tumor growth inhibition is calculated to assess the efficacy of the compound.
Conclusion
9-ING-41 is a promising GSK-3β inhibitor with demonstrated preclinical anti-tumor activity, both as a single agent and in combination with other therapies.[7][9][10] Its mechanism of action, involving the inhibition of key survival pathways and potential immune modulation, makes it an attractive candidate for further development. This guide provides a comparative framework for researchers to evaluate the experimental data of 9-ING-41 against other GSK-3 inhibitors like AR-A014418 and CHIR-99021. The provided protocols and diagrams are intended to facilitate the design and interpretation of future experiments in this area. As with all research, it is crucial to consult the primary literature for detailed experimental conditions and to ensure the reproducibility of findings.
References
- 1. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. The Role of GSK-3 in Cancer Immunotherapy: GSK-3 Inhibitors as a New Frontier in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Clinical activity of 9-ING-41, a small molecule selective glycogen synthase kinase-3 beta (GSK-3β) inhibitor, in refractory adult T-Cell leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinically relevant GSK-3β inhibitor 9-ING-41 is active as a single agent and in combination with other antitumor therapies in human renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 9-ING-41, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actuatetherapeutics.com [actuatetherapeutics.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. 9-ING-41, a small molecule Glycogen Synthase Kinase-3 inhibitor, is active in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]
- 17. The Glycogen Synthase Kinase–3 Inhibitor CHIR99021 Reduces Fatty Infiltration and Muscle Atrophy After Rotator Cuff Tears: An In Vitro Experiment and In Vivo Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Glycogen Synthase Kinase-3 Inhibitor CHIR99021 Reduces Fatty Infiltration and Muscle Atrophy After Rotator Cuff Tears: An In Vitro Experiment and In Vivo Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Glycogen synthase kinase 3-specific inhibitor AR-A014418 decreases neuropathic pain in mice: evidence for the mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. AR-A014418, a selective GSK-3 inhibitor, produces antidepressant-like effects in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of GSK‐3β activity attenuates proliferation of human colon cancer cells in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. promega.com [promega.com]
Safety Operating Guide
Prudent Disposal Procedures for GSK729 in the Absence of a Specific Safety Data Sheet
Disclaimer: A specific Safety Data Sheet (SDS) for GSK729, providing detailed disposal instructions, could not be located through publicly available resources. The following procedures are based on general best practices for the disposal of research-grade chemical compounds with unknown hazard profiles. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Immediate Safety and Logistical Information
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. In the absence of specific manufacturer's guidelines for this compound, a cautious and systematic approach must be adopted. This involves treating the compound as potentially hazardous and following established protocols for chemical waste management.
All personnel handling this compound should be trained on general chemical safety and hazardous waste procedures. Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, should be worn at all times when handling the compound and its waste.
Operational and Disposal Plan
The disposal of this compound should be managed through your institution's hazardous waste program. Never dispose of chemical waste down the drain or in the regular trash.
Step-by-Step Disposal Protocol:
-
Waste Identification and Classification: Treat this compound as a hazardous chemical waste. Do not mix it with other waste streams unless explicitly permitted by your EHS department.
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the quantity of waste, and the date of accumulation.
-
Keep the container securely closed except when adding waste.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used to prevent spills.
-
Store away from incompatible materials.
-
-
Waste Pickup and Disposal:
-
Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a waste pickup.
-
Complete any required waste disposal forms as per your institution's procedures.
-
Quantitative Data Summary
In the absence of specific data for this compound, the following table provides general guidelines for hazardous waste accumulation.
| Parameter | Guideline |
| Maximum Accumulation Time | Refer to your institution's EHS guidelines (often 90 or 180 days from the accumulation start date). |
| Maximum Volume per Container | Do not overfill containers; typically, leave at least 10% headspace. |
| Satellite Accumulation Limit | Varies by regulation; consult your EHS department for specific limits in your laboratory. |
Experimental Protocols
Not applicable, as no experimental protocols were cited in the search results for the disposal of this compound.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Navigating the Safe Handling of GSK729: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling GSK729, a potent small molecule inhibitor.[1] By adhering to these procedural steps, you can mitigate risks and ensure a secure research environment.
Personal Protective Equipment (PPE) and Engineering Controls
Proper protection is the first line of defense when handling chemical compounds. The following table summarizes the required personal protective equipment and engineering controls for the safe handling of this compound.
| Protection Type | Requirement | Details |
| Eye Protection | Safety goggles with side-shields | Must be worn to protect against splashes or airborne particles. |
| Hand Protection | Protective gloves | Chemically resistant gloves are necessary to prevent skin contact. |
| Skin and Body Protection | Impervious clothing | A lab coat or other protective clothing should be worn to cover exposed skin. |
| Respiratory Protection | Suitable respirator | Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate or if handling fine powders. |
| Engineering Controls | Adequate ventilation | Work should be conducted in a chemical fume hood or a well-ventilated laboratory. An accessible safety shower and eye wash station must be available. |
Emergency Procedures: First Aid Measures
In the event of accidental exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the initial response for different types of exposure.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately. |
Operational Plan for Handling this compound
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow diagram illustrates the key steps from preparation to disposal.
Caption: A workflow diagram outlining the procedural steps for the safe handling of this compound.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and exposure to others.
Waste Categorization and Segregation:
-
Chemical Waste: Unused or excess this compound, and solutions containing the compound.
-
Contaminated Sharps: Needles, syringes, or other sharp objects that have come into contact with this compound.
-
Contaminated Labware: Glassware, pipette tips, and other lab supplies that are contaminated.
Disposal Procedures:
-
Chemical Waste: Collect in a designated, sealed, and properly labeled hazardous waste container. The label should clearly identify the contents as "Hazardous Waste: this compound".
-
Contaminated Sharps: Place in a puncture-resistant sharps container that is clearly labeled. Do not overfill the container.[2]
-
Contaminated Labware: Collect in a designated hazardous waste container lined with a chemically resistant bag.
Final Disposal: All waste must be disposed of through an approved hazardous waste disposal service. Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound or contaminated materials in the regular trash or down the drain. It is important to not mix different types of waste to avoid chemical reactions and to facilitate proper disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
